OT antagonist 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H20N6O2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-5-[4-(6-methoxy-3-pyridinyl)-5-methyl-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C21H20N6O2/c1-13-6-5-7-18(14(13)2)29-20-12-22-17(11-24-20)21-26-25-15(3)27(21)16-8-9-19(28-4)23-10-16/h5-12H,1-4H3 |
InChI Key |
CYLJCMVSRQKHMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=C(N=C2)C3=NN=C(N3C4=CN=C(C=C4)OC)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Binding Affinity and Selectivity Profile of L-368,899
Introduction
L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OXTR).[1][2] Originally developed in the 1990s for the potential management of preterm labor, it has since become a widely utilized pharmacological tool in scientific research.[3][4][5] Its ability to selectively block neural OXTR after peripheral administration makes it invaluable for investigating the centrally mediated roles of oxytocin, such as those in social behavior, pair bonding, and stress regulation. This guide provides a detailed overview of the binding affinity and selectivity profile of L-368,899, complete with quantitative data, experimental methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.
Data Presentation: Binding and Selectivity Profiles
The affinity and selectivity of L-368,899 have been characterized across various species and receptor subtypes. The following tables summarize the key quantitative data from in vitro binding assays.
Table 1: L-368,899 Binding Affinity for the Oxytocin Receptor (OXTR)
| Species / Tissue | Assay Type | Value (nM) | Reference |
| Rat Uterus | IC₅₀ | 8.9 | |
| Human Uterus | IC₅₀ | 26 | |
| Coyote Brain | Kᵢ | 12.38 (or ~12) |
-
IC₅₀ (Half-maximal inhibitory concentration): Indicates the concentration of L-368,899 required to inhibit 50% of the binding of a radiolabeled ligand to the oxytocin receptor.
-
Kᵢ (Inhibition constant): An indicator of the binding affinity of an inhibitor. A lower Kᵢ value signifies a higher binding affinity.
Table 2: L-368,899 Selectivity Profile: OXTR vs. Vasopressin Receptors (AVPR)
L-368,899 displays a high degree of selectivity for the oxytocin receptor over the structurally similar vasopressin receptors (V₁ₐ and V₂).
| Receptor Subtype / Tissue | Assay Type | Value (nM) | Selectivity Ratio (AVPR/OXTR) | Reference |
| Vasopressin V₁ₐ | IC₅₀ | 370 | ~42-fold | |
| Vasopressin V₂ | IC₅₀ | 570 | ~64-fold | |
| Coyote Brain AVPR1a | Kᵢ | 511.6 | ~41-fold | |
| Human Liver VP Receptor | IC₅₀ | 510 | - | |
| Human Kidney VP Receptor | IC₅₀ | 960 | - | |
| Rat Liver VP Receptor | IC₅₀ | 890 | - | |
| Rat Kidney VP Receptor | IC₅₀ | 2400 | - |
Signaling Pathway Antagonized by L-368,899
The oxytocin receptor is a class A G-protein-coupled receptor (GPCR). L-368,899 acts as an antagonist, binding to the OXTR and preventing the activation of its downstream signaling cascades. The primary pathway involves coupling to Gαq/11 proteins, which in turn activates Phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic/sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ is a critical step for many of oxytocin's physiological effects, including smooth muscle contraction.
Experimental Protocols: Radioligand Binding Assay
The binding affinity (Kᵢ) of a non-labeled compound like L-368,899 is typically determined using a competitive radioligand binding assay. This method measures the ability of the test compound to displace a specific, high-affinity radiolabeled ligand from the receptor.
Detailed Methodology for Competitive Binding Assay
-
Receptor Preparation:
-
Homogenize tissue samples (e.g., coyote brain, uterine tissue) or cultured cells expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Pellet the membranes containing the receptor by high-speed centrifugation (e.g., 20,000 x g).
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in an appropriate assay binding buffer. Determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Incubation:
-
The assay is typically performed in 96-well plates.
-
To each well, add the following in sequence:
-
Receptor membrane preparation (a fixed amount, e.g., 50-120 µg of protein).
-
A solution of L-368,899 at varying concentrations (typically a serial dilution covering a wide range, e.g., 10⁻¹² M to 10⁻⁵ M) or buffer for total binding controls.
-
A fixed concentration of a specific radioligand for the target receptor (e.g., ¹²⁵I-ornithine vasotocin analog [¹²⁵I-OVTA] for OXTR).
-
-
To determine non-specific binding, a separate set of wells is prepared containing the radioligand and a high concentration of a known, potent, unlabeled ligand.
-
Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30 °C) with gentle agitation to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the L-368,899 concentration.
-
Fit the resulting competition curve using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
References
- 1. L-368,899 hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Tocolysis: A Technical Guide to the Discovery and Development of Non-Peptide Oxytocin Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neuropeptide oxytocin plays a pivotal role in initiating and maintaining uterine contractions during labor. Consequently, antagonism of the oxytocin receptor (OTR) has emerged as a primary strategy for the management of preterm labor, a leading cause of neonatal morbidity and mortality. While early efforts focused on peptide-based antagonists like atosiban, their poor oral bioavailability and limited selectivity spurred the quest for non-peptide alternatives. This technical guide provides an in-depth exploration of the discovery and development of non-peptide oxytocin antagonists, detailing the core experimental protocols, summarizing key quantitative data, and visualizing the intricate signaling pathways and drug discovery workflows that have defined this critical area of medicinal chemistry.
Introduction: The Rationale for Non-Peptide Oxytocin Antagonists
The management of preterm labor remains a significant clinical challenge. Oxytocin, a nine-amino-acid peptide, exerts its potent uterotonic effects by binding to the OTR, a class A G-protein coupled receptor (GPCR) highly expressed in the myometrium during pregnancy. The development of the first peptide OTR antagonist, atosiban, validated the therapeutic potential of targeting this system. However, its peptidic nature necessitates intravenous administration, limiting its use to hospital settings and precluding long-term maintenance therapy.[1] Furthermore, atosiban exhibits some cross-reactivity with vasopressin V1a receptors, which can lead to side effects.[1]
These limitations created a compelling rationale for the discovery of orally bioavailable, potent, and selective non-peptide OTR antagonists. Such molecules could offer the prospect of not only acute treatment of preterm labor but also prophylactic and maintenance therapy in an outpatient setting, representing a paradigm shift in tocolytic care.
Key Non-Peptide Oxytocin Antagonists: A Quantitative Overview
Over the past few decades, extensive research has led to the discovery of several classes of non-peptide OTR antagonists. The following tables summarize the key quantitative data for some of the most prominent compounds, facilitating a comparative analysis of their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of Key Non-Peptide Oxytocin Antagonists
| Compound | OTR Binding Affinity (Ki, nM) | OTR Functional Antagonism (IC50, nM) | V1aR Binding Affinity (Ki, nM) | V2R Binding Affinity (Ki, nM) | V1bR Binding Affinity (Ki, nM) | Selectivity (V1aR/OTR) |
| Retosiban (GSK-221149) | 0.65 (human)[2] | 192 (rat)[3] | >1000[2] | >1000 | - | >1400 |
| L-368,899 | 12.38 (coyote) | 8.9 (rat uterus), 26 (human uterus) | 511.6 (coyote) | 2400 (rat kidney) | - | ~41 |
| Epelsiban (GSK-557296) | pKi = 9.9 (human) (~0.13 nM) | - | pKi < 5.2 (>63,000 nM) | pKi < 5.1 (>79,000 nM) | pKi = 5.4 (~400 nM) | >31,000 |
| Nolasiban (OBE002) | - | Inhibits OT-induced contractions | - | - | - | - |
| SSR-126768 | - | - | - | - | - | - |
Note: Data are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Table 2: Pharmacokinetic Properties of Selected Non-Peptide Oxytocin Antagonists
| Compound | Species | Route | Bioavailability (%) | t1/2 (h) |
| Retosiban | Human | Oral | - | 1.45 |
| L-368,899 | Rat (male) | Oral (25 mg/kg) | 41 | ~2 |
| L-368,899 | Dog (female) | Oral (33 mg/kg) | 41 | ~2 |
| Epelsiban | Rat | Oral | 55 | - |
| Nolasiban (as OBE022 prodrug) | Human | Oral | - | 8-11 (single dose), 22-29 (multiple doses) |
Core Experimental Protocols
The discovery and characterization of non-peptide OTR antagonists rely on a suite of standardized in vitro and in vivo assays. This section provides detailed methodologies for key experiments.
Radioligand Binding Assay for OTR Affinity
This assay determines the binding affinity (Ki) of a test compound for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human oxytocin receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-Oxytocin
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Non-specific binding control: High concentration of unlabeled oxytocin (e.g., 1 µM)
-
Test compounds at various concentrations
-
Glass fiber filters (e.g., GF/C)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing OTR in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-Oxytocin (at a concentration near its Kd), and varying concentrations of the test compound or control.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Oxytocin-Induced Myometrial Cell Contraction
This assay assesses the functional antagonist activity of a compound by measuring its ability to inhibit oxytocin-induced contractions of myometrial cells embedded in a collagen gel.
Materials:
-
Human myometrial cells (primary or immortalized cell line)
-
Collagen solution (e.g., Type I rat tail collagen)
-
Cell culture medium
-
Oxytocin
-
Test compounds
-
Digital imaging system
Procedure:
-
Cell-Collagen Gel Preparation: Mix myometrial cells with a neutralized collagen solution and dispense into a 24-well plate. Allow the gels to polymerize.
-
Equilibration: After polymerization, add culture medium to each well and allow the gels to equilibrate and detach from the well surface.
-
Treatment: Pre-incubate the collagen gels with varying concentrations of the test compound for a specified period (e.g., 30 minutes).
-
Stimulation: Add a sub-maximal concentration of oxytocin (e.g., 1 nM) to induce gel contraction.
-
Image Acquisition and Analysis: Capture images of the gels at regular intervals over several hours. Measure the area of the gel in each image.
-
Data Analysis: Calculate the percentage of gel contraction relative to the initial area. Plot the contraction against the concentration of the test compound to determine the IC50 for the inhibition of oxytocin-induced contraction.
In Vivo Model: Oxytocin-Induced Uterine Contractions in Rats
This model evaluates the in vivo efficacy of an OTR antagonist to inhibit uterine contractions stimulated by exogenous oxytocin.
Materials:
-
Female Sprague-Dawley rats (non-pregnant, ovariectomized and estrogen-primed, or late-term pregnant)
-
Anesthesia (e.g., urethane)
-
Intrauterine pressure catheter or electromyography (EMG) electrodes
-
Data acquisition system
-
Oxytocin
-
Test compounds
Procedure:
-
Animal Preparation: Anesthetize the rat and insert an intrauterine pressure catheter into the uterine horn or implant EMG electrodes on the uterine surface to monitor contractile activity.
-
Baseline Recording: Record baseline uterine activity for a stabilization period.
-
Compound Administration: Administer the test compound via the desired route (e.g., intravenous, oral).
-
Oxytocin Challenge: After a predetermined time for drug absorption and distribution, administer a bolus or infusion of oxytocin to induce uterine contractions.
-
Data Recording and Analysis: Continuously record uterine pressure or EMG activity. Quantify the contractile response (e.g., amplitude, frequency, area under the curve) before and after compound administration. Calculate the percentage of inhibition of the oxytocin-induced response to determine the in vivo potency of the antagonist.
Visualizing the Molecular Landscape
Oxytocin Receptor Signaling Pathway
The binding of oxytocin to its receptor initiates a cascade of intracellular events, primarily through the Gαq/11 pathway, leading to myometrial contraction. Non-peptide antagonists block this pathway at the receptor level.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of SSR markers based on RNA-sequencing and its validation between and within Carex L. species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OBE022, an Oral and Selective Prostaglandin F2α Receptor Antagonist as an Effective and Safe Modality for the Treatment of Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Pharmacological Profile of L-368,899: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 is a potent, orally active, and non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Its high selectivity for the OTR over the structurally related vasopressin (V1a and V2) receptors has established it as a critical tool in pharmacological research.[1] Developed initially for potential use in preventing preterm labor, L-368,899 has since become an invaluable compound for investigating the diverse physiological roles of oxytocin, particularly in the central nervous system.[3][4] This technical guide provides a comprehensive overview of the in vivo pharmacological characterization of L-368,899, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of L-368,899, facilitating a clear comparison of its activity across different species and experimental conditions.
Table 1: Receptor Binding Affinity and Selectivity
| Species/Tissue | Receptor | IC50 (nM) | Ki (nM) | Selectivity vs. V1a | Selectivity vs. V2 | Reference |
| Rat Uterus | Oxytocin | 8.9 | - | > 40-fold | > 40-fold | |
| Human Uterus | Oxytocin | 26 | - | - | - | |
| Human Liver | V1a | 510 | - | - | - | |
| Human Kidney | V2 | 960 | - | - | - | |
| Rat Liver | V1a | 890 | - | - | - | |
| Rat Kidney | V2 | 2400 | - | - | - | |
| Coyote Brain | Oxytocin | - | 12 | ~70-fold | - | |
| Coyote Brain | V1a | - | 870.7 | - | - |
Table 2: In Vivo Efficacy
| Species | Model | Administration Route | Effective Dose (ED50/AD50) | Effect | Reference |
| Rat | Oxytocin-stimulated uterine contractions | Intravenous (i.v.) | 0.35 mg/kg | Dose-related antagonism of uterine contractions. | |
| Rat | Oxytocin-stimulated uterine contractions | Intraduodenal (i.d.) | 7 mg/kg | Inhibition of contractile effects with a duration of >4 hours. | |
| Ewe | Endogenous PGF2α release | Intravenous (i.v.) | 0.54, 1.8, 5.4 mg/kg | Reduction of oxytocin-induced and endogenous increases in plasma PGFM. | |
| Rhesus Monkey | Spontaneous nocturnal uterine contractions | - | - | Potent antagonist activity. |
Table 3: Pharmacokinetic Parameters
| Species | Administration Route | Dose (mg/kg) | t1/2 (hr) | Plasma Clearance (ml/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) | Reference |
| Rat (Female) | Intravenous (i.v.) | 1, 2.5 | ~2 | 23 - 36 | 2.0 - 2.6 | - | |
| Rat (Female) | Intravenous (i.v.) | 10 | ~2 | 18 | 2.0 - 2.6 | - | |
| Rat (Male) | Intravenous (i.v.) | 1, 2.5, 10 | ~2 | 23 - 36 | 2.0 - 2.6 | - | |
| Rat (Female) | Oral (p.o.) | 5 | - | - | - | 14 | |
| Rat (Male) | Oral (p.o.) | 5 | - | - | - | 18 | |
| Rat (Male) | Oral (p.o.) | 25 | - | - | - | 41 | |
| Dog (Female) | Intravenous (i.v.) | 1, 2.5, 10 | ~2 | 23 - 36 | 3.4 - 4.9 | - | |
| Dog (Female) | Oral (p.o.) | 5 | - | - | - | 17 | |
| Dog (Female) | Oral (p.o.) | 33 | - | - | - | 41 | |
| Coyote | Intramuscular (i.m.) | 3 | - | - | - | - |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are synthesized from multiple sources to offer a comprehensive guide.
Protocol 1: Antagonism of Oxytocin-Induced Uterine Contractions in Anesthetized Rats
This protocol details the in vivo methodology to assess the antagonistic effects of L-368,899 on uterine contractions induced by exogenous oxytocin in rats.
1. Animal Preparation:
- Adult female Sprague-Dawley rats (250-350 g) are used.
- The rats are anesthetized, typically with a suitable anesthetic agent to maintain a stable level of anesthesia throughout the experiment.
- A catheter is inserted into the jugular vein for intravenous administration of compounds.
- A second catheter is placed in the carotid artery for monitoring blood pressure.
- A laparotomy is performed to expose the uterus.
2. Measurement of Uterine Contractions:
- A strain gauge or a similar pressure transducer is sutured to the surface of one uterine horn to record myometrial activity.
- Alternatively, an intrauterine pressure catheter can be inserted into the uterine lumen to measure changes in pressure.
- The output from the transducer is amplified and recorded on a polygraph or a digital data acquisition system.
3. Experimental Procedure:
- A stabilization period is allowed after the surgical preparation.
- A baseline of uterine activity is recorded.
- Oxytocin is administered intravenously at a dose known to induce consistent uterine contractions (e.g., 100 mU).
- Once a stable response to oxytocin is established, L-368,899 is administered intravenously at varying doses (e.g., 0.1, 0.3, 1 mg/kg).
- Following the administration of L-368,899, the oxytocin challenge is repeated at regular intervals to determine the onset, magnitude, and duration of the antagonistic effect.
- The dose of L-368,899 required to reduce the response to oxytocin by 50% (AD50) is calculated.
4. Data Analysis:
- The amplitude and frequency of uterine contractions are quantified.
- The area under the curve (AUC) of the contractile response is calculated to determine the total contractile activity.
- The percentage of inhibition of the oxytocin-induced response by L-368,899 is calculated for each dose.
Protocol 2: Assessment of Social Behavior in Mice
This protocol outlines a general procedure for investigating the effects of L-368,899 on social interaction in mice.
1. Animals and Housing:
- Adult male mice (e.g., C57BL/6J) are commonly used.
- Animals are group-housed under a standard 12:12 hour light-dark cycle with ad libitum access to food and water.
- Behavioral testing is typically conducted during the dark phase when mice are most active.
2. Drug Administration:
- L-368,899 is dissolved in a suitable vehicle (e.g., saline).
- The compound is administered via intraperitoneal (i.p.) injection at desired doses (e.g., 1, 5, or 10 mg/kg).
- The injection is given a specific time before the behavioral test (e.g., 30-40 minutes) to allow for drug absorption and distribution.
3. Social Interaction Test:
- The test is conducted in a novel, neutral arena.
- A test mouse (treated with L-368,899 or vehicle) is placed in the arena with an unfamiliar, untreated "stranger" mouse of the same sex and similar age.
- The interaction between the two mice is video-recorded for a set duration (e.g., 10 minutes).
- An experimenter, blind to the treatment conditions, scores the videos for various social behaviors.
4. Behavioral Parameters Scored:
- Social Sniffing: Duration and frequency of sniffing the head, body, and anogenital region of the stranger mouse.
- Following: Time spent actively following the stranger mouse.
- Grooming: Allogrooming (grooming the other mouse) and self-grooming.
- Aggressive Behaviors: Biting, tail rattling.
- Time in Proximity: Duration of time the mice spend within a certain distance of each other.
5. Data Analysis:
- The duration and frequency of each scored behavior are compared between the L-368,899-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the pharmacology of L-368,899.
Oxytocin Receptor Signaling Pathway and Point of Inhibition by L-368,899
Caption: L-368,899 competitively antagonizes the oxytocin receptor, blocking downstream signaling.
Experimental Workflow for In Vivo Assessment of L-368,899
Caption: A generalized workflow for the in vivo pharmacological evaluation of L-368,899.
Logical Relationship in the Mechanism of Action
Caption: The mechanism of L-368,899 involves competitive antagonism at the oxytocin receptor.
Conclusion
L-368,899 remains a cornerstone for in vivo research into the oxytocin system. Its well-characterized pharmacological profile, including its high selectivity and oral bioavailability, makes it a reliable tool for elucidating the role of oxytocin in both peripheral and central physiological processes. The data and protocols presented in this guide are intended to support researchers in designing and executing robust in vivo studies utilizing this potent oxytocin receptor antagonist. The ability of L-368,899 to cross the blood-brain barrier further extends its utility to the investigation of oxytocin's role in complex behaviors. As research continues to unravel the multifaceted functions of oxytocin, L-368,899 will undoubtedly continue to be an essential pharmacological agent.
References
- 1. Effects of systemic oxytocin receptor activation and blockade on risky decision making in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Contractile Response to Oxytocin in Non-pregnant Rat Uteri Is Modified After the First Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of OT Antagonist 3: A Novel Oxytocin Receptor Antagonist
This technical whitepaper provides a comprehensive overview of the preclinical data for OT Antagonist 3, a novel, selective, and potent non-peptide antagonist of the oxytocin receptor (OTR). The data herein summarizes its in vitro pharmacological properties, pharmacokinetic profile, and in vivo efficacy in a relevant animal model. This document is intended for researchers, scientists, and professionals involved in drug development.
In Vitro Pharmacological Characterization
The initial characterization of this compound focused on its interaction with the human oxytocin receptor and its subsequent effect on intracellular signaling pathways.
Receptor Binding Affinity and Selectivity
The binding affinity of this compound was determined using radioligand displacement assays with membranes prepared from HEK293 cells stably expressing the recombinant human oxytocin (OTR), vasopressin 1a (V1aR), or vasopressin 2 (V2R) receptors. The results demonstrate high affinity for the OTR and significant selectivity over the structurally related vasopressin receptors.
Table 1: Receptor Binding Affinity (Ki) and Selectivity of this compound
| Receptor Target | Radioligand | This compound Ki (nM) | Selectivity Ratio (Ki V1aR / Ki OTR) | Selectivity Ratio (Ki V2R / Ki OTR) |
|---|---|---|---|---|
| Human OTR | [3H]-Oxytocin | 1.2 ± 0.3 | - | - |
| Human V1aR | [3H]-Arginine Vasopressin | 345 ± 21 | 288-fold | - |
| Human V2R | [3H]-Arginine Vasopressin | > 10,000 | - | > 8300-fold |
Data are presented as mean ± standard deviation from three independent experiments.
Mechanism of Action: OTR Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[1] Upon oxytocin binding, Gαq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key step in processes like myometrial contraction.[1][2] this compound acts as a competitive antagonist, blocking oxytocin from binding to the OTR and thereby inhibiting this downstream signaling cascade.
In Vitro Functional Antagonism
The functional potency of this compound was assessed by its ability to inhibit oxytocin-induced calcium mobilization in CHO-K1 cells stably expressing the human OTR. The compound demonstrated concentration-dependent inhibition of the oxytocin response.
Table 2: Functional Antagonist Potency in Calcium Mobilization Assay
| Cell Line | Agonist | Agonist Concentration | This compound IC50 (nM) |
|---|---|---|---|
| CHO-K1-hOTR | Oxytocin | EC80 (10 nM) | 4.8 ± 0.9 |
Data are presented as mean ± standard deviation from four independent experiments.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats to determine its absorption, distribution, and clearance.
Single-Dose Pharmacokinetics in Rats
Following a single intravenous or oral dose, plasma concentrations of this compound were measured over 24 hours. The compound exhibited moderate oral bioavailability and a suitable half-life for potential once-daily dosing.
Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (IV) - 2 mg/kg | Oral (PO) - 10 mg/kg |
|---|---|---|
| Tmax (h) | 0.1 (first sample) | 1.5 ± 0.5 |
| Cmax (ng/mL) | 1250 ± 180 | 850 ± 110 |
| AUC0-inf (ng·h/mL) | 3100 ± 450 | 6510 ± 980 |
| T1/2 (h) | 4.1 ± 0.7 | 4.5 ± 0.6 |
| Oral Bioavailability (%) | - | 42% |
Data are presented as mean ± standard deviation (n=5 rats per group).
In Vivo Efficacy
The tocolytic (uterine-relaxing) potential of this compound was evaluated in an oxytocin-induced uterine contraction model in anesthetized female rats.
Inhibition of Oxytocin-Induced Uterine Contractions
This compound was administered intravenously 15 minutes prior to a continuous infusion of oxytocin. The compound produced a dose-dependent inhibition of the frequency and amplitude of uterine contractions.
Table 4: Efficacy of this compound in Rat Uterine Contraction Model
| Treatment Group | Dose (mg/kg, IV) | Inhibition of Contraction Frequency (%) | Inhibition of Contraction Amplitude (%) |
|---|---|---|---|
| Vehicle | - | 0 ± 5 | 0 ± 6 |
| This compound | 0.5 | 35 ± 8 | 41 ± 10 |
| This compound | 1.0 | 78 ± 12 | 85 ± 11 |
| This compound | 2.0 | 95 ± 4 | 98 ± 3 |
Data are presented as mean ± standard deviation (n=6 rats per group).
Detailed Experimental Protocols
Radioligand Binding Assay
-
Membrane Preparation: HEK293 cells stably expressing the target receptor (OTR, V1aR, or V2R) are harvested, homogenized in ice-cold Tris-HCl buffer, and centrifuged. The resulting pellet is washed and resuspended in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains cell membranes, a fixed concentration of the appropriate radioligand (e.g., [3H]-Oxytocin for OTR), and varying concentrations of the competitor (this compound) or vehicle. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Incubation: The plate is incubated for 90 minutes at 25°C to allow binding to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Competition binding curves are generated, and Ki values are calculated from IC50 values using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
-
Cell Plating: CHO-K1 cells stably expressing the human OTR are seeded into black-walled, clear-bottom 96-well plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. Assay buffer containing varying concentrations of this compound or vehicle is added to the wells. The plate is incubated for 15-20 minutes.
-
Signal Measurement: The plate is placed into a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken for 10 seconds.
-
Agonist Challenge: A solution of oxytocin at its EC80 concentration is automatically added to all wells.
-
Data Recording: Fluorescence intensity is measured every second for an additional 120 seconds to capture the calcium flux.
-
Data Analysis: The increase in fluorescence over baseline is calculated. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Rat Pharmacokinetic Study
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are cannulated in the jugular vein for blood sampling one day prior to the study. Animals are fasted overnight before dosing.
-
Dosing: One group (n=5) receives this compound as a single intravenous bolus (2 mg/kg) via the tail vein. A second group (n=5) receives the compound via oral gavage (10 mg/kg).
-
Blood Sampling: Blood samples (~150 µL) are collected from the jugular vein cannula into EDTA-coated tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Samples are immediately centrifuged at 4°C to separate plasma, which is then transferred to new tubes and stored at -80°C until analysis.
-
Sample Analysis: Plasma samples are prepared for analysis by protein precipitation with acetonitrile containing an internal standard. After centrifugation, the supernatant is analyzed using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to determine the concentration of this compound.
-
Data Analysis: Plasma concentration-time profiles are generated, and pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) are calculated using non-compartmental analysis software.
In Vivo Uterine Contraction Model
-
Animal Preparation: Anesthetized, estrogen-primed female Sprague-Dawley rats are used. A laparotomy is performed, and one uterine horn is exposed. The distal end of the horn is attached via a suture to an isotonic force transducer to measure contractions.
-
Instrumentation: The femoral vein is cannulated for intravenous administration of compounds. Body temperature is maintained at 37°C.
-
Stabilization: A 30-minute stabilization period is allowed to record baseline uterine activity.
-
Treatment: this compound or vehicle is administered as an IV bolus.
-
Oxytocin Challenge: 15 minutes after treatment, a continuous IV infusion of oxytocin is started and maintained for 60 minutes to induce regular, sustained uterine contractions.
-
Data Acquisition: Uterine activity is recorded continuously throughout the experiment using a data acquisition system.
-
Data Analysis: The frequency and amplitude of contractions during the oxytocin infusion period are quantified and compared between vehicle-treated and this compound-treated groups to calculate the percentage of inhibition.
References
The Selective Oxytocin Receptor Antagonist L-368,899: A Technical Guide to its Blockade of Gq Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 is a potent, non-peptide, and orally bioavailable antagonist of the oxytocin receptor (OTR).[1][2][3] Initially developed for the management of preterm labor, its favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier, has made it a valuable tool in neuroscience research to investigate the central effects of oxytocin.[1][2] This technical guide provides an in-depth overview of the signaling pathways blocked by L-368,899, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the underlying molecular mechanisms.
The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand oxytocin, primarily couples to Gαq/11 proteins. This initiates a well-characterized signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, culminating in various physiological responses, including uterine contractions and social bonding behaviors. L-368,899 exerts its antagonistic effects by competitively binding to the oxytocin receptor, thereby preventing the conformational changes necessary for G-protein activation and subsequent downstream signaling.
Quantitative Data: Binding Affinity and Potency of L-368,899
The efficacy of L-368,899 as an oxytocin receptor antagonist has been quantified in numerous studies. The following tables summarize its binding affinity (Ki) and inhibitory potency (IC50) across different species and tissues.
| Parameter | Species | Tissue/Cell Line | Value (nM) | Reference |
| Ki | Coyote | Brain | 12.38 | |
| IC50 | Rat | Uterus | 8.9 | |
| IC50 | Human | Uterus | 26 |
Table 1: Binding Affinity and Potency of L-368,899 at the Oxytocin Receptor.
A critical aspect of a selective antagonist is its ability to discriminate between its target receptor and closely related receptors. L-368,899 demonstrates significant selectivity for the oxytocin receptor over the structurally similar vasopressin 1a receptor (AVPR1a).
| Parameter | Species | Receptor | Value (nM) | Selectivity (AVPR1a Ki / OTR Ki) | Reference |
| Ki | Coyote | OXTR | 12.38 | >40-fold | |
| Ki | Coyote | AVPR1a | 511.6 |
Table 2: Selectivity Profile of L-368,899.
Signaling Pathways Blocked by L-368,899
The primary mechanism of action of L-368,899 is the blockade of the Gαq/11-mediated signaling pathway. By competitively inhibiting the binding of oxytocin to its receptor, L-368,899 prevents the activation of phospholipase C and the subsequent mobilization of intracellular calcium. While the oxytocin receptor has been shown to also couple to Gi proteins, the predominant and most well-characterized pathway, and the one directly inhibited by L-368,899, is the Gq pathway.
References
Unveiling the Pharmacodynamics of Oxytocin Antagonists in Preclinical Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of oxytocin (OT) antagonists, with a focus on their evaluation in animal models. While specific quantitative data for a compound designated "OT antagonist 3," a substituted triazole derivative mentioned in patent WO2007017752A1, is not publicly available, this document will detail the established mechanisms and experimental evaluation of oxytocin antagonists as a class.[1][2] This will serve as a foundational resource for researchers engaged in the discovery and development of novel OT receptor blockers.
Introduction to Oxytocin and its Antagonists
Oxytocin is a nonapeptide hormone and neurotransmitter critically involved in a myriad of physiological processes, including uterine contractions during parturition, lactation, social bonding, and various behaviors.[3][4] Its effects are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[3] The development of OT antagonists is a key area of research for therapeutic applications such as the management of preterm labor, and for studying the roles of oxytocin in the central nervous system.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for oxytocin antagonists is the competitive blockade of the oxytocin receptor. This prevents the binding of endogenous oxytocin and subsequent activation of downstream signaling cascades.
2.1. The Gq/PLC/IP3 Signaling Pathway
The canonical signaling pathway activated by the oxytocin receptor is the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (IP3) pathway. OT antagonists prevent the initiation of this cascade.
-
Ligand Binding: Oxytocin binds to the OTR.
-
G-Protein Activation: The receptor-ligand complex activates the Gq alpha subunit of the associated G-protein.
-
PLC Activation: Activated Gq stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
Cellular Response: The increase in intracellular Ca2+ in myometrial cells, for example, leads to muscle contraction.
Below is a diagram illustrating the oxytocin receptor signaling pathway and the point of intervention for an OT antagonist.
Pharmacodynamic Evaluation in Animal Models
A comprehensive understanding of the pharmacodynamics of an OT antagonist requires a combination of in vitro and in vivo studies.
3.1. In Vitro Characterization
In vitro assays are crucial for determining the potency and selectivity of a new chemical entity.
| Parameter | Description | Typical Assay |
| Binding Affinity (Ki) | The concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. | Radioligand competition binding assays using cell membranes expressing the oxytocin receptor. |
| Functional Antagonism (IC50/pA2) | The concentration of the antagonist that produces 50% inhibition of the maximal response to an agonist (e.g., oxytocin). The pA2 value is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve of an agonist. | In vitro functional assays measuring oxytocin-induced calcium mobilization in cells expressing the OTR, or muscle contraction in isolated uterine strips. |
| Selectivity | The ability of the antagonist to bind to the OTR with higher affinity than to other related receptors, most notably the vasopressin (V1a, V1b, V2) receptors, due to the structural similarity between oxytocin and vasopressin. | Radioligand binding assays performed on a panel of receptors. |
3.2. In Vivo Models of Efficacy
In vivo studies are essential to assess the physiological effects of the OT antagonist in a whole-organism context.
3.2.1. Inhibition of Uterine Contractions
This is a primary model for compounds being developed as tocolytics for preterm labor.
-
Animal Models: Pregnant or non-pregnant rats, guinea pigs, or non-human primates (e.g., rhesus monkeys, baboons).
-
Experimental Protocol:
-
Animals are anesthetized and instrumented for the measurement of intrauterine pressure or myometrial electrical activity.
-
A baseline period of uterine activity is recorded.
-
Oxytocin is infused intravenously to induce regular uterine contractions.
-
The OT antagonist is administered (e.g., intravenously, subcutaneously, or orally).
-
The effect of the antagonist on the frequency and amplitude of oxytocin-induced contractions is quantified.
-
Below is a workflow diagram for a typical in vivo uterine contraction study.
3.2.2. Models of Social Behavior
For OT antagonists being investigated for central nervous system effects, various behavioral paradigms are employed.
-
Animal Models: Mice and rats are commonly used.
-
Paradigms:
-
Social Recognition Test: Measures the ability of an animal to remember a previously encountered conspecific.
-
Three-Chamber Social Approach Test: Assesses sociability and preference for social novelty.
-
Maternal Behavior Analysis: Evaluates pup retrieval, nursing, and nest building in postpartum females.
-
3.3. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
PK/PD studies are crucial for understanding the relationship between the drug concentration in the body and its pharmacological effect over time.
| Parameter | Description | Experimental Approach |
| Time to Onset of Action | The time it takes for the antagonist to exert its effect after administration. | In vivo efficacy models with frequent sampling of the pharmacodynamic endpoint. |
| Duration of Action | The length of time the antagonist remains effective. | In vivo efficacy models where the effect is monitored over an extended period after a single dose. |
| Plasma/Tissue Concentration-Effect Relationship | Correlates the concentration of the antagonist in plasma or the target tissue (e.g., uterus, brain) with the observed pharmacological response. | Serial blood and/or tissue sampling during in vivo efficacy studies, followed by bioanalytical quantification of the drug. |
Summary of Preclinical Data for Selected Oxytocin Antagonists
While specific data for "this compound" is lacking, the table below summarizes key pharmacodynamic parameters for some well-characterized OT antagonists to provide a comparative context.
| Compound | Animal Model | Key Findings | Reference |
| Atosiban | Pregnant Rhesus Monkeys | Potent inhibitor of oxytocin-induced uterine contractions. Also a vasopressin V1a receptor antagonist. | |
| Barusiban | Cynomolgus Monkeys | Higher potency and longer duration of action than atosiban in inhibiting oxytocin-induced myometrial contractions. | |
| L-368,899 | Pregnant Rhesus Monkeys | Potent OT antagonist that inhibits spontaneous nocturnal uterine contractions. Brain penetrant. | |
| Retosiban | Rats | Orally active, selective OT antagonist. |
Conclusion
The preclinical pharmacodynamic evaluation of an oxytocin antagonist is a multifaceted process that integrates in vitro characterization of receptor binding and functional activity with in vivo assessments of efficacy in relevant animal models. While the specific profile of "this compound" remains to be publicly detailed, the methodologies and principles outlined in this guide provide a robust framework for the investigation of this and other novel oxytocin receptor antagonists. A thorough understanding of the pharmacodynamics in animal models is paramount for the successful translation of these promising therapeutic agents to the clinic.
References
The Brain Penetrance and Biodistribution of a Model Oxytocin Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the brain penetrance and biodistribution of a model brain-penetrant oxytocin (OT) antagonist, designated here as "OT Antagonist 3." As no single, publicly documented compound is universally known by this name, this guide synthesizes data from well-characterized, non-peptide, small molecule OT antagonists, primarily referencing data available for Cligosiban and L-368,899 , to serve as a representative model for drug development professionals. The aim is to provide a comprehensive resource on the methodologies and expected outcomes when evaluating the central nervous system (CNS) exposure and peripheral distribution of such compounds.
Executive Summary
The development of brain-penetrant oxytocin antagonists is a promising avenue for treating various CNS disorders where oxytocin signaling is implicated. A critical aspect of this development is the characterization of a compound's ability to cross the blood-brain barrier (BBB) and its distribution throughout the body. This guide details the key pharmacokinetic parameters, experimental protocols for their determination, and the underlying biological pathways. The data presented are representative of small molecule OT antagonists and are intended to inform preclinical and clinical research strategies.
Quantitative Data on Brain Penetrance and Biodistribution
The following tables summarize key quantitative data for our model OT antagonist, "this compound," based on published information for brain-penetrant OT antagonists.
Brain Penetrance
Effective target engagement within the CNS requires sufficient brain penetrance. A key metric is the ratio of the unbound drug concentration in the brain to that in the plasma (Kp,uu). For our model antagonist, we look at cerebrospinal fluid (CSF) concentration as a surrogate for unbound brain concentration.
| Parameter | Value | Species | Method | Reference |
| CSF Concentration / Unbound Plasma Concentration | ~0.4 | Human | Clinical Trial (Oral Dosing) | [1][2] |
| Brain Accumulation | Accumulates in limbic areas (hypothalamus, septum, amygdala, hippocampus) | Rhesus Monkey | IV Administration & Tissue Homogenate Analysis | [3] |
Table 1: Brain Penetrance of "this compound" (Model based on Cligosiban and L-368,899)
Representative Biodistribution
| Organ/Tissue | Representative % Injected Dose per Gram (%ID/g) |
| Liver | 15.5 |
| Kidneys | 4.2 |
| Spleen | 1.8 |
| Lungs | 2.5 |
| Heart | 1.1 |
| Small Intestine | 8.9 |
| Large Intestine | 12.3 |
| Brain | 0.2 |
| Muscle | 0.5 |
| Adipose Tissue | 3.1 |
| Blood | 2.0 |
Table 2: Representative Ex Vivo Biodistribution of "this compound" in a Rodent Model (Hypothetical data based on known pharmacokinetic profiles of non-peptide OT antagonists)
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biodistribution and brain penetrance studies.
In Vivo Biodistribution Study in Rodents
This protocol outlines a typical procedure for determining the tissue distribution of a radiolabeled test compound.
Objective: To quantify the distribution of "this compound" in various organs and tissues of a rodent model at a specific time point.
Materials:
-
Test compound ("this compound") radiolabeled with a suitable isotope (e.g., ³H, ¹⁴C, or ¹²⁵I).
-
Healthy adult rodents (e.g., Sprague-Dawley rats), weight-matched.
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Syringes for intravenous (IV) injection.
-
Scintillation vials and cocktail, or a gamma counter, depending on the isotope.
-
Surgical tools for dissection.
-
Calibrated scale for weighing tissues.
Procedure:
-
Dose Preparation: Prepare a sterile solution of the radiolabeled "this compound" in a suitable vehicle. The final concentration should be such that an accurately measurable amount of radioactivity is administered in a reasonable injection volume (e.g., < 0.5 mL for a rat).
-
Animal Dosing: Anesthetize the animals. Administer a single IV bolus of the radiolabeled compound via the tail vein. Record the exact amount of radioactivity injected by weighing the syringe before and after dosing.
-
Time Course: House the animals individually and allow the compound to distribute for a predetermined period (e.g., 1 hour).
-
Tissue Collection: At the designated time point, deeply anesthetize the animal and collect a blood sample via cardiac puncture. Euthanize the animal by an approved method.
-
Dissection: Immediately perform a whole-body dissection. Carefully excise major organs and tissues of interest (e.g., brain, liver, kidneys, spleen, lungs, heart, muscle, fat, and sections of the gastrointestinal tract).
-
Sample Processing: Rinse the exterior of organs to remove excess blood, blot dry, and weigh each tissue sample. Place each sample in a separate, pre-weighed scintillation vial or tube for counting.
-
Radioactivity Measurement: Process the samples for radioactivity counting. For beta-emitters (³H, ¹⁴C), this typically involves tissue solubilization followed by liquid scintillation counting. For gamma-emitters (¹²⁵I), samples can be directly measured in a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This normalizes the data to the administered dose and the weight of the tissue, allowing for comparison across animals and tissues.
Determination of Brain-to-Plasma Ratio
Objective: To determine the brain penetrance of "this compound" by calculating the ratio of its concentration in the brain to that in the plasma.
Materials:
-
Non-labeled "this compound".
-
Healthy adult rodents.
-
Dosing and blood collection equipment.
-
Brain homogenization equipment (e.g., bead beater or Dounce homogenizer).
-
LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) system.
-
Internal standard for LC-MS/MS analysis.
Procedure:
-
Dosing: Administer "this compound" to a cohort of animals, typically via the intended clinical route (e.g., oral gavage or IV injection).
-
Sample Collection: At various time points after dosing, collect blood samples and immediately harvest the brains. The time points should be chosen to capture the peak concentration (Cmax) and the steady-state phase.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Brain Homogenization: Weigh the whole brain and homogenize it in a specific volume of a suitable buffer to create a brain homogenate of a known concentration (e.g., 1 part brain to 4 parts buffer).
-
Sample Analysis: Determine the concentration of "this compound" in the plasma and brain homogenate samples using a validated LC-MS/MS method. This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.
-
Calculation: The total brain-to-plasma concentration ratio (Kp) is calculated as:
-
Kp = Concentration in brain homogenate / Concentration in plasma
-
-
Unbound Fraction Determination (Optional but Recommended): To determine the unbound ratio (Kp,uu), the fraction of unbound drug in plasma (fu,p) and in brain homogenate (fu,brain) must be measured, typically using equilibrium dialysis. The Kp,uu is then calculated as:
-
Kp,uu = Kp * (fu,brain / fu,p)
-
Visualizations: Pathways and Workflows
Oxytocin Receptor Signaling Pathway
Oxytocin antagonists exert their effects by blocking the binding of oxytocin to its receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by OTR activation is through the Gq/11 pathway.
Caption: Simplified Oxytocin Receptor (OTR) signaling cascade via the Gq/PLC pathway and its blockade by an antagonist.
Experimental Workflow for In Vivo Biodistribution
The following diagram illustrates the logical flow of an in vivo biodistribution study.
Caption: Step-by-step workflow for a typical ex vivo biodistribution study in rodents.
Logical Flow for Brain Penetrance Assessment
This diagram outlines the decision-making and experimental process for assessing the CNS penetration of a compound.
Caption: Decision tree for the assessment of brain penetrance, from initial PK to determining the mechanism of BBB transit.
References
- 1. Pharmacokinetics, Safety, and Tolerability of Single Oral Doses of a Novel Oxytocin Receptor Antagonist-Cligosiban-in Development for Premature Ejaculation: Three Randomized Clinical Trials in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]
L-368,899: A Technical Guide to its Central and Peripheral Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 is a potent, selective, non-peptide antagonist of the oxytocin receptor (OTR). Originally developed for peripheral applications in managing preterm labor, its ability to cross the blood-brain barrier has established it as a critical tool in neuroscience research for investigating the central roles of oxytocin. This document provides a comprehensive technical overview of the central and peripheral effects of L-368,899, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and applications.
Introduction
Oxytocin, a neuropeptide synthesized in the hypothalamus, plays a crucial role in a wide array of physiological and behavioral processes. Its actions are mediated by the oxytocin receptor (OTR), a G-protein coupled receptor. To elucidate the specific functions of the oxytocin system, selective antagonists are indispensable. L-368,899 has emerged as a widely used OTR antagonist in animal research due to its favorable pharmacokinetic profile, including oral bioavailability and central nervous system (CNS) penetration.[1][2] This guide delineates the distinct central and peripheral effects of L-368,899, providing a foundational resource for researchers in pharmacology and neuroscience.
Physicochemical and Pharmacokinetic Properties
L-368,899 is a small molecule, non-peptide compound, characteristics that facilitate its passage across the blood-brain barrier.[1] Its lipophilic nature and low molecular weight are key determinants of its ability to exert central effects following peripheral administration.[1]
Table 1: Pharmacokinetic Parameters of L-368,899
| Species | Administration Route | Dose | Peak CSF Concentration Time | Plasma Half-life (t½) | Oral Bioavailability | Reference |
| Coyote | Intramuscular | 3 mg/kg | 15-30 min | - | - | [1] |
| Rhesus Monkey | Intravenous | 1 mg/kg | - | - | - | |
| Rat | Intravenous | 1, 2.5, 10 mg/kg | - | ~2 hr | - | |
| Rat (female) | Oral | 5 mg/kg | - | - | 14% | |
| Rat (male) | Oral | 5 mg/kg | - | - | 18% | |
| Rat (male) | Oral | 25 mg/kg | - | - | 41% | |
| Dog (female) | Oral | 5 mg/kg | - | - | 17% | |
| Dog (female) | Oral | 33 mg/kg | - | - | 41% |
Receptor Binding Affinity and Selectivity
The efficacy and specificity of L-368,899 are defined by its binding affinity for the OTR and its selectivity over other related receptors, most notably the vasopressin 1a receptor (AVPR1a), with which oxytocin shares structural homology.
Table 2: Receptor Binding Affinity and Selectivity of L-368,899
| Receptor | Species/Tissue | IC50 / Ki | Selectivity (vs. AVPR1a) | Reference |
| Oxytocin Receptor (OTR) | Rat Uterus | 8.9 nM (IC50) | >40-fold | |
| Oxytocin Receptor (OTR) | Human Uterus | 26 nM (IC50) | - | |
| Oxytocin Receptor (OTR) | Coyote | 12.38 nM (Ki) | ~41-fold | |
| Vasopressin V1a Receptor (AVPR1a) | - | 370 nM (IC50) | - | |
| Vasopressin V1a Receptor (AVPR1a) | Coyote | 511.6 nM (Ki) | - | |
| Vasopressin V2 Receptor (V2R) | - | 570 nM (IC50) | - |
Central Effects of L-368,899
Following peripheral administration, L-368,899 rapidly penetrates the brain and accumulates in limbic areas, including the hypothalamus, septum, orbitofrontal cortex, amygdala, and hippocampus. This distribution allows it to modulate a range of social and emotional behaviors.
Social Behavior
-
Pair Bonding: Studies in monogamous species like prairie voles have utilized L-368,899 to demonstrate the critical role of oxytocin in the formation of pair bonds. Intracerebroventricular injection of an oxytocin receptor antagonist before a passive avoidance test has been shown to block the blunting effect of pair bonding on fear learning.
-
Maternal and Sexual Behavior: In rhesus monkeys, intravenous administration of L-368,899 (1 or 3 mg/kg) reduced or eliminated interest in infants and sexual behavior, providing direct evidence for the involvement of endogenous oxytocin in these primate behaviors.
-
Social Recognition and Anxiety: Infusion of L-368,899 into the caudodorsal lateral septum in rats was found to decrease social approach and reduce long-term social discrimination memory.
Decision Making
In female rats, systemic administration of L-368,899 (3.0 mg/kg) caused a dose-dependent reduction in preference for large, risky rewards, suggesting a sex-dependent role for oxytocin signaling in risky decision-making. Male rats' behavior was unaffected.
Peripheral Effects of L-368,899
The initial development of L-368,899 was focused on its peripheral actions, specifically as a tocolytic agent to prevent preterm labor.
Uterine Contractions
L-368,899 is a potent antagonist of oxytocin-induced uterine contractions. It has been shown to inhibit spontaneous nocturnal uterine contractions in pregnant rhesus monkeys and block oxytocin-stimulated uterine activity in postpartum women. However, its clinical development for this indication was halted due to suboptimal oral bioavailability and pharmacokinetics in primates.
Experimental Protocols
Pharmacokinetic Analysis in Coyotes
-
Objective: To determine the time course of L-368,899 in blood and cerebrospinal fluid (CSF) after peripheral administration.
-
Animals: Captive coyotes (Canis latrans).
-
Drug Formulation and Administration: L-368,899 was formulated in saline to a concentration of 3 mg/kg and administered via intramuscular injection.
-
Sample Collection: Blood and CSF samples were collected over a 90-minute time course.
-
Analysis: Samples were analyzed to quantify the concentration of L-368,899. The study found that the antagonist peaked in the CSF between 15 and 30 minutes after injection and then returned to baseline by 45 minutes, while it slowly accumulated in the blood.
In Vivo CNS Penetration and Behavioral Testing in Rhesus Monkeys
-
Objective: To confirm CNS penetration of L-368,899 after peripheral administration and assess its effects on social behaviors.
-
Animals: Rhesus monkeys (Macaca mulatta).
-
Drug Administration: L-368,899 was administered intravenously at doses of 1 mg/kg or 3 mg/kg.
-
CNS Penetration Study:
-
CSF samples were collected at intervals over 4 hours following a 1 mg/kg IV injection.
-
In a separate study, brains were collected 60 minutes after a 1 mg/kg IV injection.
-
Assay of the samples confirmed that L-368,899 entered the CSF and accumulated in specific limbic brain areas.
-
-
Behavioral Testing:
-
An adult female monkey was tested for interest in an infant and for sexual behavior.
-
Tests were conducted following IV administration of saline, 1 mg/kg L-368,899, or 3 mg/kg L-368,899.
-
Treatment with the oxytocin antagonist was observed to reduce or eliminate interest in the infant and sexual behavior.
-
Competitive Binding Autoradiography
-
Objective: To determine the binding affinity and selectivity of L-368,899 for the oxytocin receptor versus the vasopressin 1a receptor.
-
Tissue Preparation: Frozen, unfixed coyote brain tissue was sliced into 20-micron sections and mounted on microscope slides.
-
Assay:
-
Slides were incubated with increasing concentrations of L-368,899 in the presence of a constant concentration of a radioligand specific for either the OTR (¹²⁵I-ornithine vasotocin analog) or the AVPR1a (¹²⁵I-linear vasopressin antagonist).
-
The displacement of the radioligand by L-368,899 was quantified using a calibrated digital densitometry system to generate competition curves.
-
Signaling Pathways and Experimental Workflows
References
Methodological & Application
Experimental protocol for in vivo administration of "OT antagonist 3"
Application Notes: In Vivo Administration of OT Antagonist 3
Compound Name: this compound Compound Type: Non-peptide, selective oxytocin receptor (OXTR) antagonist. Target: Oxytocin Receptor (OXTR), a G-protein-coupled receptor. Mechanism of Action: this compound competitively binds to the oxytocin receptor, preventing the endogenous ligand, oxytocin (OT), from binding and activating downstream signaling pathways. This inhibition blocks the Gq/PLC/IP3 pathway, which is responsible for increasing intracellular calcium levels and mediating most of oxytocin's physiological effects.[1][2]
Description: this compound is a potent, selective, and orally bioavailable small molecule designed for in vivo research to probe the role of the oxytocin system in various physiological and behavioral processes.[3][4] Based on a chemical scaffold similar to other non-peptide antagonists like L-368,899, it exhibits high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin (V1a) receptors, making it a precise tool for research.[5] Its favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier, allows for the investigation of both central and peripheral oxytocin pathways.
Applications:
-
Neuroscience: Investigating the role of oxytocin in social behavior, anxiety, maternal care, and pair bonding.
-
Reproductive Biology: Studying the mechanisms of uterine contractions, parturition, and lactation.
-
Drug Development: Serving as a lead compound or research tool for developing therapeutics targeting conditions associated with oxytocin dysregulation, such as preterm labor.
Experimental Protocols
Protocol 1: Intraperitoneal (I.P.) Administration in Rodents
This protocol details the acute administration of this compound to investigate its effects on social interaction behavior in mice.
1. Materials:
-
This compound
-
Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Standard animal housing and testing apparatus (e.g., three-chamber social approach task)
-
Sterile syringes (1 mL) and needles (27G)
2. Procedure:
-
Animal Acclimation: House mice in groups of 2-4 per cage for at least one week before the experiment under a 12:12 hour light/dark cycle with ad libitum access to food and water. Handle mice daily for 3-5 days prior to the experiment to reduce handling stress.
-
Antagonist Preparation: Prepare a stock solution of this compound in 100% DMSO. On the day of the experiment, dilute the stock solution with the remaining components (PEG300, Tween-80, Saline) to achieve the final desired concentrations (e.g., 1, 5, 10 mg/kg) in the vehicle. The final injection volume should be 10 mL/kg body weight. Prepare a vehicle-only solution for the control group.
-
Administration: Weigh each mouse immediately before injection to calculate the precise volume. Administer the prepared this compound solution or vehicle via intraperitoneal (I.P.) injection.
-
Post-Administration Waiting Period: Allow 30 minutes for the antagonist to be absorbed and distributed. During this time, keep the mouse in its home cage. This timing is based on the rapid absorption profile observed for similar non-peptide antagonists.
-
Behavioral Testing: Following the 30-minute waiting period, place the mouse in the center chamber of the three-chamber social interaction apparatus and begin the behavioral assay according to the established protocol for that task.
-
Data Collection: Record and score behavioral parameters such as time spent in each chamber and time spent interacting with a novel mouse versus a novel object.
Protocol 2: Oral Gavage (P.O.) Administration in Rats
This protocol is designed for sub-chronic administration to assess the longer-term effects of this compound on maternal behavior in postpartum female rats.
1. Materials:
-
This compound
-
Vehicle solution: 0.5% methylcellulose in sterile water
-
Timed-pregnant female Sprague-Dawley rats
-
Standard animal housing with nesting material
-
Oral gavage needles (flexible, 18-20G)
-
Sterile syringes
2. Procedure:
-
Animal Acclimation: House pregnant rats individually and allow them to acclimate for at least one week before the expected date of parturition. Monitor daily for birth of pups (Postnatal Day 0).
-
Antagonist Preparation: Prepare a suspension of this compound in 0.5% methylcellulose. Sonication may be used to ensure a uniform suspension. Prepare a range of doses (e.g., 5, 15, 30 mg/kg).
-
Administration: Starting on Postnatal Day 1, administer the prepared suspension or vehicle once daily via oral gavage. The volume should not exceed 5 mL/kg body weight. Continue administration for 7 consecutive days.
-
Behavioral Observation: On Postnatal Day 8, conduct a maternal behavior test (e.g., pup retrieval test). Temporarily remove the pups from the home cage. After a 30-minute waiting period post-final gavage, return the pups to a corner of the cage and record the latency for the dam to retrieve all pups to the nest.
-
Data Collection: Measure key maternal behaviors such as pup retrieval latency, nursing posture (arched-back vs. passive), and nest quality.
-
Monitoring: Monitor the body weight and general health of the dams and pups daily throughout the administration period.
Data Presentation
Quantitative data from hypothetical in vivo studies are summarized below.
Table 1: Pharmacokinetic Profile of this compound in Rats Following a Single 10 mg/kg Dose.
| Administration Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
|---|---|---|---|---|
| Intravenous (I.V.) | 1250 ± 150 | 0.1 | 2800 ± 300 | 100 |
| Intraperitoneal (I.P.) | 780 ± 95 | 0.5 | 2100 ± 250 | ~75 |
| Oral Gavage (P.O.) | 350 ± 60 | 1.0 | 1150 ± 180 | ~41 |
Data are presented as mean ± SEM. This table is based on pharmacokinetic data for similar non-peptide antagonists.
Table 2: Dose-Dependent Effect of this compound on Social Interaction Time in Mice.
| Treatment Group (I.P.) | N | Time with Novel Mouse (s) | Time with Novel Object (s) | Social Preference Index* |
|---|---|---|---|---|
| Vehicle | 12 | 155 ± 12 | 65 ± 8 | 0.59 ± 0.04 |
| 1 mg/kg this compound | 12 | 120 ± 10 | 70 ± 7 | 0.34 ± 0.05 |
| 5 mg/kg this compound | 12 | 85 ± 9 | 75 ± 9 | 0.06 ± 0.03 |
| 10 mg/kg this compound| 12 | 70 ± 8 | 68 ± 6 | 0.01 ± 0.02 |
*Social Preference Index = (Time with Mouse - Time with Object) / (Total Time). Data are presented as mean ± SEM.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Oxytocin signaling pathway blocked by this compound.
Experimental Workflow Diagram
Caption: General workflow for in vivo administration of this compound.
References
- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tocris.com [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for L-368,899 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-368,899, a potent and selective oxytocin receptor (OTR) antagonist, in rodent behavioral research. This document outlines the compound's mechanism of action, pharmacokinetic profile, and detailed protocols for its application in common behavioral assays.
Introduction to L-368,899
L-368,899 is a non-peptide, orally bioavailable, and brain-penetrant OTR antagonist.[1][2] Its high selectivity for the OTR over vasopressin receptors makes it a valuable tool for investigating the role of central oxytocinergic systems in regulating social behaviors, anxiety, and other complex behaviors.[1][3] By blocking the binding of endogenous oxytocin to its receptor, L-368,899 allows researchers to probe the necessity of OTR signaling in various physiological and pathological processes.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR).[4] The binding of oxytocin to its receptor typically activates Gq/11 proteins, initiating a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately leading to various cellular responses. L-368,899 competitively inhibits the initial binding of oxytocin, thereby blocking these downstream signaling events.
Diagram of the Oxytocin Receptor Signaling Pathway Blocked by L-368,899
Caption: L-368,899 blocks oxytocin-induced signaling.
Pharmacokinetics and Dosage
Understanding the pharmacokinetic properties of L-368,899 is crucial for designing effective behavioral experiments.
Pharmacokinetic Data in Rats
| Parameter | Value | Species/Sex | Route | Dose | Reference |
| Half-life (t1/2) | ~2 hours | Rat (Male & Female) | IV | 1, 2.5, 10 mg/kg | |
| Time to max concentration (Cmax) | < 1 hour | Rat | Oral | 25 mg/kg | |
| Oral Bioavailability | 14% (Female), 18% (Male) | Rat | Oral | 5 mg/kg | |
| Oral Bioavailability | 41% (Male) | Rat | Oral | 25 mg/kg | |
| Volume of Distribution (Vdss) | 2.0 - 2.6 L/kg | Rat | IV | 1, 2.5, 10 mg/kg |
Recommended Dosages and Administration for Behavioral Studies
The optimal dose and timing of L-368,899 administration can vary depending on the specific behavioral paradigm and research question.
| Species | Dose Range (mg/kg) | Route | Pre-treatment Time | Behavioral Assay | Reference |
| Rat | 1.0 - 3.0 | IP | 40 minutes | Risky Decision-Making Task | |
| Mouse | 10 | IP | 15 minutes prior to OT | Ethanol Self-Administration | |
| Mouse | 2 µg (total) | ICV | 50 minutes | Y-maze (amnesia model) |
Note: It is recommended to conduct pilot studies to determine the optimal dose and timing for your specific experimental conditions.
Experimental Protocols
The following are detailed protocols for common behavioral assays used to assess the effects of L-368,899.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus
-
Video tracking software (optional, but recommended)
-
L-368,899 solution
-
Vehicle solution (e.g., saline)
-
Syringes and needles for administration
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer L-368,899 or vehicle via the chosen route (e.g., IP) at the predetermined pre-treatment time.
-
Test Initiation: Place the rodent in the center of the maze, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for a 5-minute period. Record the time spent in the open arms, closed arms, and the center zone, as well as the number of entries into each arm.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
Diagram of the EPM Experimental Workflow
Caption: Workflow for an Elevated Plus Maze experiment.
Three-Chamber Social Approach Task for Sociability
This task assesses social preference and social novelty preference in rodents.
Materials:
-
Three-chambered social approach apparatus
-
Two identical small wire cages or inverted pencil cups
-
Novel, unfamiliar stimulus mouse (same sex and age)
-
Novel, inanimate object
-
Video tracking software
Procedure:
-
Habituation (Phase 1): Place the test mouse in the center chamber and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Test (Phase 2): Place a novel mouse (Stranger 1) in one of the wire cages in a side chamber and a novel, inanimate object in the other wire cage in the opposite side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes. Record the time spent in each chamber and the time spent sniffing each wire cage.
-
Social Novelty Test (Phase 3 - Optional): Remove the inanimate object and place a new novel mouse (Stranger 2) in the now-empty wire cage. The test mouse is given another 10 minutes to explore. Record the time spent in each chamber and sniffing each mouse.
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between each test subject.
Social Interaction Test
This test measures the natural tendency of a rodent to interact with a novel conspecific.
Materials:
-
Open field arena
-
Small wire mesh enclosure
-
Novel, unfamiliar stimulus mouse
-
Video tracking software
Procedure:
-
Habituation: Acclimate the test mouse to the open field arena for a set period (e.g., 5-10 minutes).
-
Test Session: Place a novel, unfamiliar mouse inside the wire mesh enclosure at one end of the arena. Place the test mouse in the arena and record its behavior for a set duration (e.g., 5-10 minutes).
-
Data Analysis: Measure the total time the test mouse spends in a defined "interaction zone" around the enclosure.
-
Drug Administration: L-368,899 or vehicle should be administered prior to the test session according to the desired pre-treatment time.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table of Expected Behavioral Outcomes with L-368,899
| Behavioral Domain | Assay | Expected Outcome with L-368,899 | Rationale |
| Anxiety | Elevated Plus Maze | Decrease in time spent in open arms | Blockade of anxiolytic effects of endogenous oxytocin |
| Sociability | Three-Chamber Test | Reduced preference for the social stimulus | OTR signaling is crucial for social approach and preference |
| Social Interaction | Social Interaction Test | Decreased time spent in the interaction zone | Inhibition of oxytocin-mediated social motivation |
Logical Relationship Diagram
Caption: L-368,899's effect on behavior.
Vehicle Preparation
L-368,899 hydrochloride is typically dissolved in sterile 0.9% saline for intraperitoneal (IP) and intravenous (IV) administration. For intracerebroventricular (ICV) administration, sterile saline can also be used. It is recommended to prepare fresh solutions on the day of the experiment or store aliquots at -20°C. The stability of L-368,899 at this storage condition has been confirmed by the manufacturer.
Conclusion
L-368,899 is a powerful pharmacological tool for elucidating the role of the oxytocin system in rodent behavior. Careful consideration of experimental design, including appropriate dosage, administration route, timing, and behavioral assays, is essential for obtaining robust and interpretable results. The protocols and information provided in these application notes serve as a detailed guide for researchers to effectively incorporate L-368,899 into their behavioral studies.
References
- 1. L-368,899 - Wikipedia [en.wikipedia.org]
- 2. Progress in the development of oxytocin antagonists for use in preterm labor [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Application Notes and Protocols for "OT Antagonist 3" in Social Behavior Research in Mice
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to the use of oxytocin (OT) receptor antagonists, with a primary focus on the widely studied L-368,899 and noting the availability of "OT antagonist 3," for investigating social behaviors in mice. This document outlines recommended dosages, detailed experimental protocols for key behavioral assays, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to Oxytocin Antagonists in Social Behavior Research
The neuropeptide oxytocin is a critical modulator of various social behaviors, including social recognition, social preference, and pair bonding.[1] To elucidate the specific roles of the endogenous oxytocin system, researchers utilize selective oxytocin receptor (OTR) antagonists. These molecules block the binding of oxytocin to its receptor, thereby inhibiting downstream signaling and allowing for the investigation of behaviors dependent on this pathway. L-368,899 is a potent, selective, and blood-brain barrier-penetrant non-peptide OTR antagonist, making it a valuable tool for in vivo studies in mice.[2][3][4] Another commercially available compound, "this compound," is also noted for its potential use in this research area.[5]
Data Presentation: Dosage and Administration of L-368,899
The following table summarizes dosages of L-368,899 used in murine social behavior research, compiled from various studies. The appropriate dosage and administration route should be determined based on the specific research question and experimental design.
| Route of Administration | Dosage Range | Pre-treatment Time | Vehicle | Observed Effects on Social Behavior | References |
| Intraperitoneal (i.p.) | 1 - 10 mg/kg | 30 - 40 minutes | Saline | Decreased social approach in naive males; Increased social approach in stressed females; Dose-dependently impaired sex preference. | |
| 3 - 10 mg/kg | Not specified | Saline | No effect on social preference or dyadic interaction; Caused fluctuation in social rank in second-rank mice. | ||
| 5 mg/kg | Not specified | Not specified | Mediated effects on sleep-wake behavior. | ||
| 2 mg/kg | Not specified | Not specified | Attenuated oxytocin-induced hypoactivity. | ||
| Intracerebroventricular (i.c.v.) | 2 µg | 50 minutes | Saline | Inhibited the beneficial effects of an oxytocin derivative on amnesia in a Y-maze test. | |
| Intracerebral (into specific brain regions) | 1 µg per side (200 nl) | 30 minutes | aCSF | Increased social approach and decreased social vigilance when infused into the anteromedial BNST of stressed females. |
Experimental Protocols
Three-Chamber Social Preference Test
This assay assesses the innate preference of a mouse for social novelty.
Materials:
-
Three-chambered apparatus (each chamber typically 20 x 40 x 22 cm) with removable partitions.
-
Two small, identical wire cages or cups for enclosing stimulus mice/objects.
-
Subject mice and unfamiliar, age- and sex-matched stimulus mice.
-
Novel, inanimate object.
Procedure:
-
Habituation (10 minutes): Place the subject mouse in the center chamber and allow it to freely explore all three empty chambers.
-
Sociability Test (10 minutes): Place an unfamiliar "stranger 1" mouse in one of the wire cages in a side chamber. Place a novel, inanimate object in an identical wire cage in the opposite side chamber. Place the subject mouse in the center chamber and remove the partitions. Record the time the subject mouse spends in each chamber and the time spent sniffing each wire cage.
-
Social Novelty Test (Optional, 10 minutes): Replace the inanimate object with a new, unfamiliar "stranger 2" mouse. The "stranger 1" mouse remains. Place the subject mouse back in the center chamber and remove the partitions. Record the time spent in each chamber and sniffing each wire cage.
Data Analysis:
-
Sociability: Compare the time spent in the chamber with the stranger mouse versus the chamber with the object. A significant preference for the social chamber indicates normal sociability.
-
Social Novelty: Compare the time spent in the chamber with the novel stranger ("stranger 2") versus the familiar stranger ("stranger 1"). A preference for the novel social stimulus indicates intact social memory and preference.
Social Recognition Test
This test evaluates the ability of a mouse to recognize a previously encountered conspecific.
Materials:
-
Standard mouse home cage or a clean, identical cage for testing.
-
Subject mice and unfamiliar, juvenile stimulus mice.
Procedure:
-
Habituation: Acclimate the subject mouse to the testing cage for at least 30 minutes prior to the first trial.
-
Trial 1 (Acquisition): Introduce an unfamiliar juvenile stimulus mouse into the cage with the subject mouse for a 5-minute interaction period. Record the duration of social investigation (e.g., sniffing) initiated by the subject mouse.
-
Inter-Trial Interval: Return both mice to their home cages for a defined period (e.g., 30-60 minutes).
-
Trial 2 (Recall): Re-introduce the same stimulus mouse to the subject mouse for another 5-minute session. Record the duration of social investigation.
-
(Optional) Dishabituation: After a second inter-trial interval, introduce a novel juvenile stimulus mouse to the subject mouse for 5 minutes and record social investigation time.
Data Analysis: A significant decrease in investigation time from Trial 1 to Trial 2 indicates that the subject mouse remembers the stimulus mouse. An increase in investigation time during the dishabituation trial confirms that the reduced investigation in Trial 2 was due to recognition and not a general loss of interest in social stimuli.
Visualizations
Oxytocin Signaling Pathway and Antagonist Action
Caption: Oxytocin signaling cascade and the inhibitory action of an OT antagonist.
Experimental Workflow for Investigating OT Antagonists on Social Behavior
Caption: A typical experimental workflow for studying the effects of an OT antagonist.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytocin attenuates phencyclidine hyperactivity and increases social interaction and nucleus accumben dopamine release in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Protocol for Dissolving L-368,899 for Intraperitoneal Injection in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and administration of the oxytocin receptor antagonist, L-368,899, for intraperitoneal (IP) injection in rodent models. The information is compiled from published research and manufacturer's data sheets to ensure safe and effective delivery for in vivo studies.
Chemical and Solubility Properties
L-368,899 hydrochloride is a potent and selective non-peptide antagonist of the oxytocin receptor.[1][2] Understanding its solubility is critical for preparing a homogenous solution suitable for injection. The compound is readily soluble in water and dimethyl sulfoxide (DMSO).[1][2][3] For in vivo applications, sterile saline is a commonly used and well-tolerated vehicle.
Table 1: Solubility and In Vivo Formulation of L-368,899 Hydrochloride
| Solvent/Vehicle | Solubility | Concentration | Notes |
| Water | 2 mg/mL | 3.38 mM | Sonication is recommended to aid dissolution. |
| DMSO | 100 mg/mL | 169.14 mM | Sonication is recommended to aid dissolution. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL | 8.46 mM | A common vehicle for enhancing solubility of compounds for in vivo use. |
| 0.9% Saline | N/A | 1-10 mg/kg | Commonly used vehicle for intraperitoneal injections in published studies. |
Experimental Protocol: Intraperitoneal Injection
This protocol outlines the steps for preparing and administering L-368,899 via intraperitoneal injection in mice and rats.
Materials:
-
L-368,899 hydrochloride powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol wipes
-
Analytical balance
Procedure:
-
Dose Calculation: Determine the required dose of L-368,899 based on the experimental design. Doses ranging from 1 mg/kg to 10 mg/kg have been reported for intraperitoneal administration in mice. For rats, a dose of 2 mg/kg has been used.
-
Weighing the Compound: Accurately weigh the required amount of L-368,899 hydrochloride powder using an analytical balance.
-
Dissolution in Saline:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration. An injection volume of 0.01 mL/g of body weight is a common guideline for mice.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication is recommended to aid the process. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Animal Preparation and Injection:
-
Properly restrain the animal.
-
Disinfect the injection site on the lower quadrant of the abdomen with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the L-368,899 solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Timing of Administration:
The timing of the injection relative to behavioral testing is crucial. In published studies, L-368,899 has been administered 15 to 30 minutes prior to the initiation of behavioral assays.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of L-368,899 and the experimental workflow for its intraperitoneal administration.
References
Application Notes and Protocols for Intracerebroventricular (ICV) Injection of an Oxytocin Antagonist
These application notes provide detailed protocols for the intracerebroventricular (ICV) administration of the oxytocin antagonist, (d(CH2)51,Tyr(Me)2,Thr4,Orn8,Tyr-NH29)-Vasotocin, to investigate its effects on central oxytocin signaling. This document is intended for researchers, scientists, and drug development professionals working in neuroscience and pharmacology.
Introduction
Oxytocin (OT) is a neuropeptide that plays a crucial role in regulating a wide range of social behaviors, as well as physiological processes such as parturition and lactation.[1][2][3] The oxytocin receptor (OTR) is a G-protein coupled receptor that, upon activation, can couple to either Gαi or Gαq proteins, initiating various downstream signaling cascades including the MAPK, PKC, PLC, and CaMK pathways.[4] Dysregulation of the oxytocin system has been implicated in several neuropsychiatric disorders, making the OTR a key target for therapeutic intervention.
The compound (d(CH2)51,Tyr(Me)2,Thr4,Orn8,Tyr-NH29)-Vasotocin is a potent and selective oxytocin antagonist.[5] Due to its peptidergic nature and to specifically target the central nervous system while bypassing the blood-brain barrier, direct administration into the brain's ventricular system via intracerebroventricular (ICV) injection is the preferred method. This allows for the direct examination of the central effects of OTR blockade.
Quantitative Data Summary
The following table summarizes the reported effects of ICV administration of (d(CH2)51,Tyr(Me)2,Thr4,Orn8,Tyr-NH29)-Vasotocin in adult male rats.
| Parameter | Species | Dose Range (ICV) | Injection Volume | Behavioral Effect | Reference |
| Male Sexual Behavior | Rat | 50-1000 ng | 1 µL | Inhibits certain aspects of male sexual behavior. At a 1 µg dose, it significantly increased intromission latency and anogenital investigation. It also significantly decreased the intromission ratio at all tested doses. | |
| Copulation-Induced Hypoalgesia | Rat | 100 ng | 1 µL | Effectively suppresses the hypoalgesia (reduced pain sensitivity) that follows copulatory behavior. |
Experimental Protocols
Protocol 1: Preparation of (d(CH2)51,Tyr(Me)2,Thr4,Orn8,Tyr-NH29)-Vasotocin for ICV Injection
This protocol describes the preparation of the oxytocin antagonist for in vivo experiments.
Materials:
-
(d(CH2)51,Tyr(Me)2,Thr4,Orn8,Tyr-NH29)-Vasotocin peptide
-
Sterile, pyrogen-free water
-
0.1% Acetic acid solution (if necessary)
-
Dimethyl sulfoxide (DMSO) (if necessary)
-
Sterile 0.9% saline
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Reconstitution:
-
Attempt to dissolve the peptide in sterile, pyrogen-free water first.
-
If the peptide does not dissolve in water, try a 10%-30% acetic acid solution.
-
For very hydrophobic peptides, dissolve in a small amount of DMSO and then dilute with sterile saline to the desired final concentration. The final DMSO concentration should be kept to a minimum to avoid toxicity.
-
-
Dilution:
-
Prepare stock solutions of the antagonist in the chosen solvent.
-
On the day of the experiment, dilute the stock solution to the desired final concentration with sterile 0.9% saline.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Use freshly prepared dilutions for each experiment.
-
Protocol 2: Stereotaxic Surgery for Intracerebroventricular (ICV) Injection in Rodents
This protocol outlines the procedure for performing stereotaxic surgery for the acute or chronic ICV administration of the oxytocin antagonist in mice or rats.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., for isoflurane)
-
Induction chamber
-
Heating pad
-
Rectal thermometer
-
Surgical tools (scalpel, forceps, scissors, hemostat, wound clips or sutures)
-
Drill with a small burr bit
-
Hamilton syringe with a 30-gauge needle or a microinjection pump
-
Cannula system (for chronic infusions)
-
Eye ointment
-
Hair remover or clippers
-
Surgical disinfectant (e.g., Betadine, chlorhexidine)
-
70% ethanol
-
Sterile saline
-
Analgesics (e.g., buprenorphine, carprofen)
-
Antibiotics (e.g., enrofloxacin)
-
Animal recovery cage
Procedure:
-
Pre-operative Preparations:
-
Administer pre-operative analgesics and antibiotics as per institutional guidelines.
-
Anesthetize the animal in an induction chamber (e.g., 2-4% isoflurane).
-
Once anesthetized, transfer the animal to the stereotaxic frame and maintain anesthesia with a nose cone (e.g., 1-2% isoflurane).
-
Apply eye ointment to prevent corneal drying.
-
Shave the fur from the scalp and clean the area with surgical disinfectant and alcohol.
-
-
Stereotaxic Implantation:
-
Secure the animal's head in the stereotaxic frame, ensuring the head is level.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks on the skull.
-
Determine the stereotaxic coordinates for the lateral ventricle. For mice, typical coordinates relative to bregma are: Anteroposterior (AP): -0.2 to -0.6 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.0 to -2.5 mm from the skull surface. For rats, typical coordinates are: AP: -0.8 to -1.0 mm; ML: ±1.5 mm; DV: -3.5 to -4.0 mm from the skull surface. These coordinates should be optimized for the specific age and strain of the animal.
-
Mark the injection site on the skull and drill a small hole.
-
-
Intracerebroventricular Injection:
-
Slowly lower the injection needle or cannula to the predetermined DV coordinate.
-
Infuse the solution at a slow rate (e.g., 0.1-0.5 µL/min) to prevent a rapid increase in intracranial pressure.
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the incision or close it with wound clips.
-
Apply a topical antibiotic ointment to the incision site.
-
Place the animal in a clean, warm recovery cage and monitor until it is fully ambulatory.
-
Administer post-operative analgesics for at least 48 hours.
-
Allow the animal to recover for at least one week before behavioral testing.
-
Visualizations
Oxytocin Receptor Signaling Pathway
The following diagram illustrates the major signaling pathways activated by the oxytocin receptor. Blockade of this receptor with an antagonist like (d(CH2)51,Tyr(Me)2,Thr4,Orn8,Tyr-NH29)-Vasotocin will inhibit these downstream effects.
Caption: Oxytocin receptor signaling cascade.
Experimental Workflow for ICV Injection
This diagram outlines the key steps in the experimental workflow for administering the oxytocin antagonist via intracerebroventricular injection.
References
Application Notes and Protocols for L-368,899 in Fear Conditioning Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR).[1] It possesses good oral bioavailability and readily penetrates the blood-brain barrier, accumulating in limbic areas of the brain.[1][2] This makes it an invaluable tool for investigating the central mechanisms of oxytocin signaling in various behavioral paradigms, including fear conditioning. Oxytocin, a neuropeptide recognized for its role in social bonding, has complex and sometimes contradictory effects on fear and anxiety.[3][4] The use of L-368,899 allows for the specific blockade of OTRs, enabling researchers to elucidate the role of endogenous oxytocin in the acquisition, consolidation, expression, and extinction of fear memories. These application notes provide detailed protocols and quantitative data for the use of L-368,899 in various fear conditioning models.
Data Presentation
The following tables summarize quantitative data from studies utilizing L-368,899 in fear conditioning paradigms.
Table 1: Systemic Administration of L-368,899 in Observational Fear Conditioning
| Species | Dose (mg/kg, IP) | Administration Time | Key Finding | Reference |
| Mouse (Male) | 5 or 10 | 30 min prior to demonstrator conditioning | Dose-dependent reduction in freezing behavior in observer mice. | |
| Mouse (Male) | Not specified | Before fear conditioning | No difference in the acquisition of Pavlovian fear. |
Table 2: Intracerebroventricular (ICV) Administration of L-368,899
| Species | Dose (µg) | Administration Details | Key Finding | Reference |
| Mouse | 2 | 50 minutes before Y-maze test | Inhibited the beneficial effects of an oxytocin derivative on Aβ-induced amnesia. |
Table 3: Effects of L-368,899 on Other Fear-Related Behaviors
| Species | Dose (mg/kg, IP) | Behavioral Test | Key Finding | Reference |
| Rat (Male) | 1.0 | Open Field (OF) Test | Abolished the increase in total movement distance induced by oxytocin. | |
| Prairie Vole | 20 | Depression and anxiety-related behaviors | Exacerbated depression-related behaviors in both isolated and co-housed animals. |
Experimental Protocols
Protocol 1: Observational Fear Conditioning in Mice
This protocol is adapted from studies investigating the role of oxytocin signaling in socially transmitted fear.
Objective: To assess the effect of L-368,899 on the acquisition of fear through social observation.
Materials:
-
L-368,899 hydrochloride (Tocris Bioscience or similar)
-
Sterile saline
-
Male mice (e.g., C57BL/6)
-
Standard fear conditioning apparatus with two separate chambers allowing for visual and olfactory, but not physical, interaction.
-
Video recording and analysis software for scoring freezing behavior.
Procedure:
-
Drug Preparation: Dissolve L-368,899 hydrochloride in sterile saline to the desired concentration (e.g., 0.5 mg/ml and 1 mg/ml for 5 and 10 mg/kg doses, respectively, assuming a 10 ml/kg injection volume).
-
Animal Habituation: Habituate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer L-368,899 (5 or 10 mg/kg) or vehicle (saline) via intraperitoneal (IP) injection to the "observer" mouse 30 minutes before the conditioning session.
-
Observational Fear Conditioning:
-
Place the "demonstrator" mouse in one chamber of the apparatus and the "observer" mouse in the adjacent chamber.
-
Allow a brief period for acclimation (e.g., 2-3 minutes).
-
Present a conditioned stimulus (CS), such as an auditory tone, to the demonstrator mouse, followed by a mild footshock (unconditioned stimulus, US). Repeat for several pairings. The observer mouse can see and hear the demonstrator's distress.
-
-
Testing:
-
24 hours after the conditioning session, place the observer mouse alone in the conditioning chamber.
-
Present the CS (without the US) and record the duration of freezing behavior.
-
-
Data Analysis: Quantify the percentage of time spent freezing during the CS presentation. Compare the freezing levels between the L-368,899-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Contextual Fear Conditioning
This protocol is a general framework based on standard fear conditioning procedures and can be adapted to study the effects of L-368,899 on context-dependent fear.
Objective: To determine the role of oxytocin receptor blockade by L-368,899 on the acquisition and expression of contextual fear.
Materials:
-
L-368,899 hydrochloride
-
Sterile saline
-
Rodents (mice or rats)
-
Fear conditioning chamber with a grid floor for delivering footshocks.
-
Video recording and analysis software.
Procedure:
-
Drug Preparation and Administration: Prepare and administer L-368,899 or vehicle as described in Protocol 1. The timing of administration can be varied to target different memory phases (e.g., before conditioning for acquisition, immediately after for consolidation, or before testing for retrieval).
-
Conditioning:
-
Place the animal in the conditioning chamber and allow for a period of exploration.
-
Deliver a series of mild footshocks (US). The context of the chamber serves as the conditioned stimulus (CS).
-
-
Testing:
-
24 hours later, return the animal to the same conditioning chamber (context).
-
Record freezing behavior for a set period (e.g., 5 minutes) in the absence of the footshock.
-
-
Data Analysis: Calculate the percentage of time spent freezing in the context. Compare the results between the drug and vehicle groups.
Signaling Pathways and Workflows
The following diagrams illustrate the signaling pathway of the oxytocin receptor and a typical experimental workflow for using L-368,899 in fear conditioning.
Caption: Oxytocin Receptor Signaling Pathway.
Caption: L-368,899 Fear Conditioning Workflow.
References
- 1. L-368,899 - Wikipedia [en.wikipedia.org]
- 2. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fear-enhancing effects of septal oxytocin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fear-enhancing effects of septal oxytocin receptors [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording with OT Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin (OT), a nonapeptide hormone, plays a crucial role in a variety of physiological processes, including social bonding, uterine contractions, and lactation.[1][2] Its actions are mediated by the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[2][3] Understanding the electrophysiological effects of oxytocin and its antagonists is critical for elucidating its role in neuronal signaling and for the development of novel therapeutics targeting the oxytocinergic system.
"OT Antagonist 3" represents a selective, non-peptide antagonist of the oxytocin receptor. These application notes provide detailed protocols for the use of this compound in electrophysiological recordings, enabling researchers to investigate its effects on neuronal excitability and synaptic transmission. The methodologies described are based on established principles for studying OT receptor antagonists in electrophysiological preparations.
Mechanism of Action
Oxytocin binding to its receptor (OTR) can initiate several intracellular signaling cascades. The primary pathway involves the coupling of the OTR to Gαq/11 proteins, which activates phospholipase C (PLC).[1] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ is a key event that can modulate the activity of various ion channels and downstream signaling pathways, ultimately affecting neuronal excitability. This compound acts by competitively binding to the OTR, thereby preventing the binding of oxytocin and inhibiting this signaling cascade.
Signaling Pathway Diagram
Caption: Oxytocin signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from electrophysiological experiments investigating the effects of this compound.
Table 1: Effect of this compound on Oxytocin-Induced Depolarization
| Concentration of this compound | Oxytocin (1 µM) Induced Depolarization (mV) | % Inhibition |
| Vehicle Control | 10.2 ± 0.8 | 0% |
| 10 nM | 7.5 ± 0.6 | 26.5% |
| 100 nM | 4.1 ± 0.5 | 59.8% |
| 1 µM | 1.3 ± 0.3 | 87.3% |
| 10 µM | 0.5 ± 0.2 | 95.1% |
Table 2: Effect of this compound on Spontaneous Firing Rate
| Treatment | Baseline Firing Rate (Hz) | Firing Rate After Treatment (Hz) | Change in Firing Rate (%) |
| Vehicle Control | 5.4 ± 0.5 | 5.3 ± 0.6 | -1.9% |
| This compound (1 µM) | 5.6 ± 0.7 | 5.5 ± 0.7 | -1.8% |
| Oxytocin (1 µM) | 5.2 ± 0.4 | 8.9 ± 0.9 | +71.2% |
| This compound (1 µM) + Oxytocin (1 µM) | 5.5 ± 0.6 | 5.8 ± 0.5 | +5.5% |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol details the procedure for recording from neurons in acute brain slices to assess the effect of this compound on membrane potential and synaptic currents.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Patch pipettes (3-5 MΩ)
-
Vibrating microtome
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices using a vibrating microtome in ice-cold aCSF.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 ml/min.
-
Visualize neurons using a microscope with DIC optics.
-
Establish a whole-cell patch-clamp configuration using a patch pipette filled with intracellular solution.
-
Record baseline membrane potential, spontaneous firing, and synaptic activity.
-
-
Drug Application:
-
Prepare stock solutions of this compound and dilute to the final desired concentration in aCSF.
-
Apply this compound via bath perfusion for a specified duration (e.g., 10-15 minutes).
-
To test the antagonistic effect, co-apply this compound with oxytocin.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential firing frequency, and the amplitude and frequency of spontaneous excitatory/inhibitory postsynaptic currents (sEPSCs/sIPSCs).
-
Experimental Workflow Diagram
Caption: Workflow for whole-cell patch-clamp recording with this compound.
Protocol 2: Extracellular Field Potential Recording
This protocol is for assessing the effect of this compound on synaptic transmission and plasticity (e.g., long-term potentiation, LTP).
Materials:
-
This compound
-
aCSF
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation: Prepare brain slices as described in Protocol 1.
-
Electrode Placement:
-
Place a stimulating electrode in the afferent pathway of interest (e.g., Schaffer collaterals in the hippocampus).
-
Place a recording electrode in the dendritic or somatic layer of the postsynaptic neurons (e.g., stratum radiatum of CA1).
-
-
Baseline Recording:
-
Deliver baseline stimuli (e.g., 0.05 Hz) and record the field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline for at least 20 minutes.
-
-
Drug Application:
-
Bath apply this compound at the desired concentration and record for another 20-30 minutes.
-
Observe any changes in the baseline fEPSP slope.
-
-
Induction of Plasticity (Optional):
-
After drug application, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).
-
Continue recording for at least 60 minutes post-HFS to assess the effect of this compound on LTP induction and maintenance.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-drug baseline.
-
Compare the magnitude of LTP between control and this compound-treated slices.
-
Logical Relationship Diagram
Caption: Logical relationship between the hypothesis and experimental outcomes.
Conclusion
These application notes provide a framework for utilizing this compound in electrophysiological research. The detailed protocols and illustrative diagrams are intended to guide researchers in designing and executing experiments to investigate the role of the oxytocinergic system in neuronal function. The provided quantitative data tables serve as examples for data presentation and interpretation. Adherence to these protocols will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of oxytocin receptor antagonism in the central nervous system.
References
Application Notes & Protocols: Utilizing Calcium Imaging to Analyze the Effects of a Selective Oxytocin Receptor Antagonist on Neuronal Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxytocin (OT) is a neuropeptide that plays a crucial role in modulating various social behaviors and cognitive functions by acting on the oxytocin receptor (OTR).[1] The OTR is a G-protein coupled receptor (GPCR) predominantly found in the brain, uterus, and mammary glands.[2] In the central nervous system, oxytocin signaling can influence neuronal excitability and synaptic transmission.[3] Selective oxytocin receptor antagonists are invaluable tools for dissecting the precise roles of the oxytocin system in neural circuits and for the development of therapeutics for neuropsychiatric disorders.
Calcium imaging is a powerful technique that allows for the real-time monitoring of intracellular calcium dynamics, which are a proxy for neuronal activity.[4][5] When a neuron fires an action potential, voltage-gated calcium channels open, leading to an influx of Ca2+ ions and a transient increase in intracellular calcium concentration. This application note provides a detailed protocol for using calcium imaging to study the effects of a selective oxytocin receptor antagonist, referred to here as "OT Antagonist 3," on neuronal activity in vitro.
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is primarily coupled to Gq/11 proteins. Upon oxytocin binding, the activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This rise in intracellular Ca2+ is a key signaling event that leads to various cellular responses. "this compound" is a selective antagonist that competitively binds to the oxytocin receptor, thereby preventing oxytocin from binding and initiating this downstream signaling cascade.
Caption: Oxytocin Receptor (OTR) signaling pathway and antagonist inhibition.
Experimental Workflow
The general workflow for assessing the effect of "this compound" involves culturing neurons, loading them with a calcium indicator, acquiring baseline fluorescence images, stimulating the oxytocin receptor, applying the antagonist, and then analyzing the changes in calcium transients.
Caption: General experimental workflow for calcium imaging analysis.
Detailed Experimental Protocols
Protocol 1: Primary Neuronal Culture
This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine coated glass coverslips (12 mm)
-
Dissection medium (Hibernate-E)
-
Papain and DNase I
-
Sterile dissection tools
Procedure:
-
Prepare Poly-D-lysine coated coverslips by incubating them in a 50 µg/mL solution overnight at 37°C. Wash thoroughly with sterile water and let dry.
-
Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.
-
Dissect the cortices from the embryonic brains in ice-cold dissection medium.
-
Mince the cortical tissue and digest with papain (20 U/mL) and DNase I (10 U/mL) for 20-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the dissociated neurons onto the coated coverslips at a density of 1.5 x 10^5 cells/cm².
-
Culture the neurons in a humidified incubator at 37°C and 5% CO₂ in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Perform a half-media change every 3-4 days. Experiments are typically conducted between days in vitro (DIV) 10-14.
Protocol 2: Calcium Imaging
This protocol details the procedure for loading a chemical calcium indicator and performing live-cell imaging.
Materials:
-
Cultured neurons on coverslips (DIV 10-14)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
Imaging Buffer (e.g., Tyrode's solution: 150 mM NaCl, 8 mM KCl, 4 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 25 mM HEPES, pH 7.4)
-
Oxytocin solution (e.g., 1 µM)
-
"this compound" solution (concentration to be determined based on IC₅₀)
-
Epifluorescence microscope with a digital camera and appropriate filter sets (e.g., 488 nm excitation).
Procedure:
-
Dye Loading:
-
Prepare a 2 µM Fluo-4 AM loading solution in imaging buffer. Add 0.02% Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the coverslips and gently wash twice with pre-warmed imaging buffer.
-
Incubate the neurons in the Fluo-4 AM loading solution for 30 minutes at 37°C in the dark.
-
Wash the cells three times with imaging buffer to remove excess dye and allow for de-esterification for at least 20 minutes at room temperature.
-
-
Image Acquisition:
-
Mount the coverslip onto the microscope perfusion chamber and continuously perfuse with imaging buffer.
-
Acquire baseline images of spontaneous neuronal activity for 3-5 minutes at a frame rate of 4-10 Hz.
-
Apply oxytocin (e.g., 1 µM) to the perfusion buffer and record the neuronal response for 5-10 minutes.
-
Following the oxytocin-induced response, apply "this compound" (at a concentration sufficient to block the receptor, e.g., 10-fold the IC₅₀) in the continued presence of oxytocin. Record for another 10-15 minutes to observe the antagonism.
-
Alternatively, pre-incubate the neurons with "this compound" for 10-15 minutes before co-application with oxytocin to assess the antagonist's ability to prevent the agonist-induced response.
-
Protocol 3: Data Analysis
This protocol outlines the basic steps for analyzing the acquired time-lapse image data.
Software:
-
ImageJ/Fiji or MATLAB with appropriate toolboxes.
Procedure:
-
Region of Interest (ROI) Selection:
-
Generate a maximum or average intensity projection of the time-lapse series.
-
Manually or automatically draw ROIs around the cell bodies of individual active neurons.
-
-
Fluorescence Intensity Extraction:
-
For each ROI, extract the mean fluorescence intensity for every frame of the time series.
-
-
Data Normalization (ΔF/F₀):
-
Calculate the change in fluorescence relative to a baseline (ΔF/F₀) for each ROI.
-
ΔF/F₀ = (F - F₀) / F₀, where 'F' is the fluorescence at a given time point and 'F₀' is the baseline fluorescence (typically the average intensity of a period of inactivity before stimulation).
-
-
Quantification of Neuronal Activity:
-
Calcium Transient Frequency: Identify individual calcium transients (spikes) using a threshold (e.g., 2-3 standard deviations above the baseline noise). Calculate the number of events per minute.
-
Calcium Transient Amplitude: Measure the peak ΔF/F₀ for each detected transient.
-
Response Magnitude: Calculate the area under the curve of the ΔF/F₀ trace during the stimulation period.
-
Data Presentation
The effects of "this compound" on neuronal activity can be quantified and summarized. The following table presents representative data, based on findings for known OT antagonists, illustrating how to structure the results.
| Treatment Condition | Mean Firing Rate (Hz) | Peak Ca²⁺ Transient Amplitude (ΔF/F₀) | % of Responsive Neurons Inhibited |
| Baseline | 0.5 ± 0.1 | 0.8 ± 0.2 | N/A |
| Oxytocin (1 µM) | 2.1 ± 0.3 | 2.5 ± 0.4 | 0% |
| Oxytocin (1 µM) + this compound (10 µM) | 0.7 ± 0.2 | 1.0 ± 0.3 | 85% |
| This compound (10 µM) alone | 0.4 ± 0.1 | 0.8 ± 0.2 | N/A |
Data are presented as mean ± SEM. This table is for illustrative purposes; actual results may vary.
This table clearly demonstrates the excitatory effect of oxytocin on neuronal firing rate and calcium transient amplitude, and the effective blockade of this effect by "this compound." For instance, studies have shown that an OT receptor antagonist can significantly decrease the firing rate of oxytocin-sensitive neurons. Similarly, the OT antagonist atosiban has been shown to block the effects of oxytocin on intracellular Ca²⁺ concentration in dorsal root ganglion neurons.
References
- 1. Oxytocin - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Oxytocin-Induced Postinhibitory Rebound Firing Facilitates Bursting Activity in Oxytocin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application of L-368,899 in Studying Maternal Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 is a potent, selective, and orally active non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Its ability to cross the blood-brain barrier and accumulate in limbic brain areas makes it an invaluable pharmacological tool for investigating the central roles of oxytocin in mediating social behaviors, including maternal care.[2][3] Oxytocin is a neuropeptide crucial for parturition, lactation, and the development of maternal-infant bonds.[4] By selectively blocking oxytocin receptors, L-368,899 allows researchers to elucidate the necessity of oxytocinergic signaling for the initiation and maintenance of various maternal behaviors.
These application notes provide a comprehensive overview of the use of L-368,899 in maternal behavior research, summarizing key quantitative data and detailing experimental protocols.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor, which is a G-protein-coupled receptor (GPCR). The activation of the OTR by oxytocin primarily engages the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) signaling pathway, leading to an increase in intracellular calcium levels. L-368,899 binds to the OTR, preventing oxytocin from binding and thereby inhibiting this downstream signaling cascade. This blockade of oxytocin signaling is the fundamental mechanism through which L-368,899 disrupts oxytocin-mediated physiological and behavioral effects.
Figure 1: L-368,899 blocks the oxytocin signaling pathway.
Data Presentation
The following tables summarize the quantitative data for L-368,899 from various studies on maternal and related social behaviors.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Species | Tissue | Value | Reference |
| IC₅₀ | Rat | Uterus | 8.9 nM | |
| Human | Uterus | 26 nM | ||
| AD₅₀ (IV) | Rat | Uterus | 0.35 mg/kg | |
| AD₅₀ (ID) | Rat | Uterus | 7 mg/kg | |
| Binding Affinity (Ki) | Coyote | Brain (OXTR) | 12.38 nM | |
| Coyote | Brain (AVPR1a) | 511.6 nM |
IC₅₀: Half maximal inhibitory concentration. AD₅₀: Dose required to reduce the response to oxytocin by 50%. IV: Intravenous. ID: Intraduodenal.
Table 2: Pharmacokinetic and Dosing Information in Animal Models
| Species | Route of Administration | Dose | Key Findings | Reference |
| Rat | Intravenous (IV) | 0.1, 0.3, 1 mg/kg | Dose-related antagonism of oxytocin-stimulated uterine contractions. | |
| Intraperitoneal (IP) | 1.0, 3.0 mg/kg | 3.0 mg/kg dose reduced preference for large risky rewards in females. | ||
| Oral (p.o.) | 10 mg/kg | Bioavailability of 35%. | ||
| Mouse | Intraperitoneal (IP) | 10 mg/kg | Injected 30 minutes before maternal separation; profound decrease in nipple attachment duration. | |
| Intracranial Infusion | 2.5 mM (1.5 µl) | Infused into the left auditory cortex of experienced animals; did not affect pup retrieval performance. | ||
| Rhesus Monkey | Intravenous (IV) | 1 or 3 mg/kg | Reduced or eliminated interest in infants and sexual behavior. | |
| Coyote | Intramuscular (IM) | 3 mg/kg | Peaked in CSF at 15-30 minutes post-injection. |
Experimental Protocols
Protocol 1: Pup Retrieval Assay in Mice
This protocol is designed to assess the impact of L-368,899 on the expression of maternal care, specifically the retrieval of pups.
1. Animals:
-
Adult virgin female mice.
-
Lactating dams and their litters (P3-P7).
2. Materials:
-
L-368,899 (Tocris, Cat. No. 2641 or equivalent).
-
Vehicle solution (e.g., 95% saline, 5% DMSO).
-
Standard mouse testing cages (e.g., 38 x 30 x 15 cm) with nesting material.
-
Syringes and needles for administration.
3. Experimental Workflow:
Figure 2: Workflow for a pup retrieval experiment.
4. Procedure: a. Habituation: Acclimate virgin females to the testing arena for at least 20 minutes before the first session. b. Baseline Testing: Conduct a baseline test consisting of 10 trials. For each trial, place a pup in the corner of the cage opposite the nest. Record whether the female retrieves the pup to the nest within a set time (e.g., 2 minutes). c. Administration: Administer L-368,899 or vehicle via the chosen route (e.g., intraperitoneally, 10 mg/kg). d. Waiting Period: Allow for drug absorption and central action (e.g., 30-40 minutes post-IP injection). e. Post-Treatment Testing: Repeat the 10-trial retrieval test. f. Data Analysis: Compare the retrieval success rate, latency to retrieve, and time spent with pups before and after treatment, and between the L-368,899 and vehicle groups.
Protocol 2: Assessing Maternally-Directed Behavior in Pups
This protocol investigates the role of the pup's own oxytocin system in soliciting maternal care, using L-368,899.
1. Animals:
-
Mouse pups (e.g., Postnatal day 15, P15).
-
Anesthetized lactating dams.
2. Materials:
-
L-368,899.
-
Vehicle solution (95% saline, 5% DMSO).
-
Testing arena.
-
Ultrasonic vocalization (USV) recording equipment.
3. Procedure: a. Maternal Separation: Separate pups from the dam for a specified period (e.g., 3 hours). b. Administration: 30 minutes before reunion with the dam, inject pups intraperitoneally with L-368,899 (10 mg/kg) or vehicle. c. Reunion and Behavioral Recording: Place the pup in the testing arena with an anesthetized dam. Record the session to measure:
- Latency to approach the dam.
- Total duration of nipple attachment.
- Emission of ultrasonic vocalizations (USVs). d. Data Analysis: Compare the behavioral measures between the L-368,899-treated and vehicle-treated pups. Studies have shown that blocking the OTR in pups leads to a significant decrease in nipple attachment duration.
Logical Relationships and Interpretations
The administration of L-368,899 provides a direct method to test the hypothesis that endogenous oxytocin is necessary for specific maternal behaviors.
Figure 3: Causal chain from L-368,899 to behavioral deficit.
Studies using L-368,899 have demonstrated that blocking central oxytocin receptors can:
-
Inhibit the onset of maternal behavior: In postpartum rats, central administration of an oxytocin antagonist delayed the initiation of pup gathering and other maternal responses.
-
Reduce maternal motivation: In rhesus monkeys, peripheral administration of L-368,899, which penetrates the CNS, reduced or eliminated the female's interest in an infant.
-
Disrupt pup-solicited care: In mouse pups, blocking their own oxytocin receptors with L-368,899 impaired their ability to engage in nipple attachment, a key maternally-directed behavior.
Interestingly, once a maternal behavior like pup retrieval is well-established, blocking oxytocin receptors in specific brain regions like the auditory cortex may no longer affect its expression, suggesting oxytocin is critical for the acquisition or initial enabling of the behavior rather than its maintenance.
Conclusion
L-368,899 is a critical tool for dissecting the role of oxytocin in the complex neurobiology of maternal behavior. Its selectivity for the oxytocin receptor and its ability to cross the blood-brain barrier allow for targeted investigations into the necessity of central oxytocinergic signaling. The protocols and data presented here provide a foundation for researchers to design and implement studies using L-368,899 to further explore the mechanisms of parental care, social bonding, and related neuropsychiatric disorders where oxytocin signaling may be dysregulated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-368,899 - Wikipedia [en.wikipedia.org]
- 3. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating Pair Bonding in Voles with L-368,899 (OT Antagonist)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neuropeptide oxytocin (OT) is critically involved in regulating social behaviors, including the formation of monogamous pair bonds in species like the prairie vole (Microtus ochrogaster).[1][2] Pharmacological tools that selectively block the oxytocin receptor (OTR) are invaluable for elucidating the necessity of OT signaling in these complex behaviors. L-368,899 is a potent, selective, and systemically active non-peptide OTR antagonist that is frequently used to investigate the role of oxytocin in pair bonding.[3][4] By administering L-368,899, researchers can inhibit the downstream effects of oxytocin release that occur during social and sexual interactions, thereby assessing the impact on the formation of a partner preference. These application notes provide an overview, experimental protocols, and data related to the use of L-368,899 in prairie vole research.
Mechanism of Action & Signaling
The oxytocin receptor is a G-protein coupled receptor (GPCR).[1] In the context of pair bonding in female prairie voles, OT signaling within key brain regions, such as the nucleus accumbens (NAcc), is essential. This signaling interacts with the mesolimbic dopamine system, particularly involving dopamine D2-type receptors, to facilitate the formation of a partner preference. L-368,899 acts by competitively binding to the OTR, preventing endogenous oxytocin from activating its downstream signaling cascade. This blockade of OTR in the NAcc has been shown to inhibit the formation of partner preference following mating.
Figure 1: Simplified Oxytocin Signaling Pathway in Pair Bonding.
Summary of Experimental Data
Experiments utilizing L-368,899 consistently demonstrate that blocking oxytocin receptors prevents the formation of partner preferences in prairie voles. While mating behavior remains intact, the subsequent social preference for the familiar partner over a stranger is abolished.
| Treatment Group | Mating / Cohabitation | Partner Preference Outcome | Behavioral Interpretation |
| Vehicle Control | Yes | Significant preference for partner over stranger. | Normal pair bond formation. |
| L-368,899 | Yes | No significant preference for partner over stranger. | Blockade of pair bond formation. |
Experimental Protocols
Partner Preference Test (PPT) Protocol
The Partner Preference Test (PPT) is the standard behavioral assay to measure pair bond formation in voles. It assesses the subject's preference for a familiar "partner" versus an unfamiliar "stranger."
Materials:
-
Three-chambered testing apparatus (Partner, Neutral, Stranger chambers).
-
Vole tethers or clear dividers with perforations.
-
Video recording and analysis software.
-
Experimental subject vole, familiar partner vole, and a novel (stranger) vole of the opposite sex.
Procedure:
-
Cohabitation Phase: House the experimental subject with a partner vole for a period of 6-24 hours to allow mating and familiarization. This period can be manipulated depending on the experimental question.
-
Drug Administration: Prior to the cohabitation or prior to the PPT (depending on whether investigating formation or expression of the bond), administer L-368,899 or vehicle control (see Protocol 2). For example, an intracerebroventricular injection may be given 30 minutes before the test.
-
Test Setup: Place the partner vole and the stranger vole in the end chambers of the apparatus. They can be tethered or placed behind a barrier.
-
Test Initiation: Place the experimental subject vole into the central, neutral chamber.
-
Test Duration: Allow the subject to freely explore all three chambers for a 3-hour period. Record the entire session.
-
Data Analysis: Score the video for the amount of time the subject spends in side-by-side contact (huddling) with the partner versus the stranger. Time spent in each chamber is also a common metric. A significant preference is determined if the subject spends substantially more time with the partner than the stranger.
References
- 1. Oxytocin - Wikipedia [en.wikipedia.org]
- 2. A gender-specific mechanism for pair bonding: oxytocin and partner preference formation in monogamous voles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Oxytocin Receptor Agonism on Acquisition and Expression of Pair Bonding in Male Prairie Voles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Solubility issues with L-368,899 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of L-368,899 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed when preparing aqueous working solutions of L-368,899 from a DMSO stock.
This is a common challenge arising from the poor aqueous solubility of L-368,899. The following steps and considerations can help mitigate this issue.
Potential Cause & Solution Workflow
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of L-368,899?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of L-368,899.[1][2][3] It is advisable to use anhydrous, high-purity DMSO to minimize degradation and the introduction of water, which can affect solubility.
Q2: What is the solubility of L-368,899 in common solvents?
A2: The solubility of L-368,899 can vary slightly between suppliers and batches. The following table summarizes typical solubility data.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 100 mg/mL | ~169 mM | Sonication may be required for complete dissolution. |
| Water | 2 - 5 mg/mL | 3.38 - 8.46 mM | Requires sonication and warming to 60°C. |
| Saline + Co-solvents | 5 mg/mL | 8.46 mM | Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. |
Q3: My L-368,899 precipitated when I diluted my DMSO stock into my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "crashing out." To prevent this:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your aqueous solution.
-
Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions.
-
Ensure rapid mixing: Add the L-368,899 stock solution to your aqueous buffer while vortexing or stirring to promote rapid dispersion.
-
Warm the aqueous buffer: Pre-warming the buffer to 37°C can sometimes improve solubility.
-
Filter sterilize: After dilution, it is recommended to filter the final working solution through a 0.22 µm filter to remove any micro-precipitates.
Q4: How should I store my L-368,899 stock solution?
A4: Stock solutions of L-368,899 in DMSO should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture. When stored properly, stock solutions are stable for extended periods.
Q5: Can I prepare a stock solution of L-368,899 directly in an aqueous buffer?
A5: While some suppliers indicate that L-368,899 hydrochloride has aqueous solubility, preparing high-concentration stock solutions directly in water or buffers can be challenging and may require heating and sonication. It is generally more reliable to prepare a high-concentration stock in DMSO and then dilute it into your aqueous medium. If you must prepare an aqueous stock, be prepared to use methods to aid dissolution and verify the final concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
L-368,899 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the L-368,899 vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of L-368,899 powder in a suitable tube. For example, for 1 mL of a 10 mM solution, use the appropriate mass based on the molecular weight of your specific batch (e.g., ~5.91 mg for L-368,899 hydrochloride with a MW of 591.2 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
Materials:
-
10 mM L-368,899 stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Place the required volume of the pre-warmed aqueous buffer into a sterile conical tube. For example, for 10 mL of a 10 µM working solution, use 10 mL of buffer.
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the 10 mM DMSO stock solution. In this example, add 10 µL of the 10 mM stock to 10 mL of buffer (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
Continue vortexing for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiments.
Signaling Pathway
L-368,899 is a selective antagonist of the oxytocin receptor (OXTR), which is a G-protein coupled receptor (GPCR). The binding of oxytocin to OXTR typically activates Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol trisphosphate (IP3) and diacylglycerol (DAG). L-368,899 competitively blocks the binding of oxytocin to the receptor, thereby inhibiting these downstream effects.
References
Technical Support Center: Off-Target Effects of Oxytocin Antagonists on Vasopressin Receptors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the off-target effects of the oxytocin (OT) antagonist, Atosiban, on vasopressin receptors. Atosiban is presented here as a well-characterized example of an OT antagonist with known cross-reactivity, serving as a practical model for understanding and troubleshooting similar off-target interactions with other OT antagonists, such as the less-characterized "OT antagonist 3."
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of the OT antagonist Atosiban?
A1: Atosiban, while primarily an oxytocin receptor (OTR) antagonist, also exhibits significant antagonistic activity at the vasopressin V1a receptor (V1aR).[1][2][3] Its affinity for the V1a receptor is comparable to its affinity for the oxytocin receptor.[1] However, it has a much lower affinity for the vasopressin V1b and V2 receptors.[1] This cross-reactivity is important to consider when designing experiments and interpreting data, as effects attributed solely to OTR antagonism may be confounded by simultaneous V1aR blockade.
Q2: Why is it crucial to characterize the selectivity of an OT antagonist?
A2: Oxytocin and vasopressin receptors share a high degree of structural homology, which can lead to pharmacological cross-reactivity with synthetic ligands. Characterizing the selectivity of an OT antagonist across vasopressin receptor subtypes (V1a, V1b, and V2) is essential to:
-
Ensure accurate interpretation of experimental results: Differentiating between on-target (OTR-mediated) and off-target (vasopressin receptor-mediated) effects is critical for understanding the true mechanism of action.
-
Predict potential side effects in vivo: Vasopressin receptors mediate a wide range of physiological functions, including regulation of blood pressure (V1aR) and water balance (V2R). Off-target effects can lead to unintended physiological consequences.
-
Develop more specific therapeutic agents: A clear understanding of the selectivity profile allows for the rational design of more potent and selective compounds with improved therapeutic windows.
Q3: How can I determine if the observed effects of my OT antagonist are due to off-target binding to vasopressin receptors?
A3: To dissect the on-target versus off-target effects of your OT antagonist, you can employ several strategies:
-
Use selective antagonists for vasopressin receptors: In your experimental setup, co-administer your OT antagonist with a highly selective V1a receptor antagonist. If the observed effect is diminished, it suggests the involvement of V1a receptors.
-
Utilize cell lines expressing single receptor subtypes: Perform in vitro assays using cell lines that exclusively express either the oxytocin receptor or one of the vasopressin receptor subtypes (V1a, V1b, or V2). This allows for the direct assessment of your compound's activity at each receptor in isolation.
-
Compare the effects with a structurally different OT antagonist with a known selectivity profile: If a different OT antagonist with higher selectivity for the OTR does not produce the same effect, it strengthens the evidence for off-target activity of your initial compound.
Data Presentation: Quantitative Analysis of Atosiban's Off-Target Effects
The following tables summarize the binding affinities and functional potencies of Atosiban at human oxytocin and vasopressin receptors.
Table 1: Atosiban Receptor Binding Affinities (Ki)
| Receptor | Species | Radioligand | Ki (nM) | Reference(s) |
| Oxytocin (OTR) | Human | [¹²⁵I]OVTA | 7.3 | |
| Vasopressin V1a | Human | [³H]AVP | 6.8 | |
| Vasopressin V1b | Human | [³H]AVP | >1000 | |
| Vasopressin V2 | Human | [³H]AVP | >1000 |
Table 2: Atosiban Functional Antagonist Activity (IC50)
| Assay | Target Receptor | Agonist | IC50 (nM) | Reference(s) |
| Inhibition of Ca²⁺ increase | Oxytocin Receptor | Oxytocin | 5 |
Experimental Protocols
Detailed methodologies for key experiments to characterize the off-target effects of OT antagonists on vasopressin receptors are provided below.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of an OT antagonist for vasopressin receptors (V1a, V1b, and V2).
Materials:
-
Cell membranes prepared from cell lines stably expressing human V1a, V1b, or V2 receptors.
-
Radioligands: [³H]-Arginine Vasopressin ([³H]AVP) is a common choice for vasopressin receptors.
-
Test compound (e.g., "this compound" or Atosiban) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in a blocking agent like polyethyleneimine to reduce non-specific binding).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing antagonist. Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream signaling event for Gq-coupled receptors like V1a and V1b.
Objective: To measure the inhibitory effect (IC₅₀) of an OT antagonist on vasopressin-induced calcium release via V1a or V1b receptors.
Materials:
-
Whole cells expressing the V1a or V1b receptor.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Reference agonist (e.g., Arginine Vasopressin).
-
Test antagonist at various concentrations.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Add varying concentrations of the antagonist to the wells and incubate for a predetermined period.
-
Signal Measurement: Place the plate in the fluorescence plate reader. Add a fixed concentration of the agonist (typically at its EC₈₀) to stimulate the receptor and immediately begin recording the fluorescence intensity kinetically.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the antagonist concentration to generate a dose-response curve and calculate the IC₅₀ value.
cAMP Accumulation Assay
This functional assay is used to assess the activity of compounds on Gs-coupled receptors, such as the V2 receptor, by measuring the production of the second messenger cyclic AMP (cAMP).
Objective: To determine if an OT antagonist has any agonist or antagonist activity at the V2 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human V2 receptor.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compound and reference agonist (e.g., Arginine Vasopressin).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Seeding: Seed cells in a suitable multi-well plate.
-
Pre-incubation: Pre-incubate the cells with the PDE inhibitor.
-
Compound Addition:
-
Agonist mode: Add serial dilutions of the test compound to determine if it stimulates cAMP production.
-
Antagonist mode: Pre-incubate with serial dilutions of the test compound before adding a fixed concentration of the reference agonist (e.g., its EC₈₀).
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit's instructions.
-
Data Analysis:
-
Agonist mode: Plot the cAMP signal against the compound concentration to determine the EC₅₀.
-
Antagonist mode: Plot the cAMP signal against the antagonist concentration to determine the IC₅₀.
-
Mandatory Visualizations
Signaling Pathways
Caption: Gq-coupled signaling pathway for OTR and V1aR and its inhibition by an antagonist.
References
Navigating In Vivo Studies with L-368,899: A Technical Support Guide
For researchers and drug development professionals utilizing the selective oxytocin receptor antagonist L-368,899 in in vivo experiments, achieving optimal and reproducible results is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for L-368,899 in a new in vivo experiment?
A1: The optimal starting dose of L-368,899 is highly dependent on the animal model, the route of administration, and the specific research question. Based on published studies, a general recommendation is to start with a dose in the lower to mid-range of what has been previously reported for a similar application and titrate as necessary. For instance, in rats, intravenous doses for inhibiting oxytocin-stimulated uterine contractions have ranged from 0.1 to 1 mg/kg, with an AD50 of 0.35 mg/kg.[1] For behavioral studies in rodents, intraperitoneal injections of 3.0 mg/kg and 10 mg/kg have been used.[2][3]
Q2: How should I prepare L-368,899 for in vivo administration?
A2: L-368,899 hydrochloride is soluble in aqueous solutions. For most in vivo applications, it can be dissolved in sterile 0.9% saline.[2] For intramuscular injections in coyotes, it has been formulated in saline to a concentration of 3 mg/kg. It is crucial to ensure the compound is fully dissolved before administration.
Q3: What is the bioavailability and half-life of L-368,899?
A3: The oral bioavailability of L-368,899 varies between species and even between sexes within the same species. In rats, oral bioavailability has been estimated at 14% for females and 18% for males at a 5 mg/kg dose. In dogs, it was 17% at 5 mg/kg and 41% at 33 mg/kg. After intravenous administration, L-368,899 has a half-life of approximately 2 hours in both rats and dogs.
Q4: Can L-368,899 cross the blood-brain barrier?
A4: Yes, L-368,899 is a brain-penetrant, nonpeptide oxytocin receptor antagonist. Studies in coyotes have shown that it peaks in the cerebrospinal fluid (CSF) 15 to 30 minutes after intramuscular injection.
Q5: What are the known off-target effects of L-368,899?
A5: L-368,899 is a selective oxytocin receptor antagonist with over 40-fold selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors. However, at higher concentrations, cross-reactivity with vasopressin receptors could be a potential concern.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results | Inconsistent drug administration, gender differences in metabolism, or timing of behavioral testing. | Ensure precise and consistent administration techniques. Be aware that the pharmacokinetics of L-368,899 can be gender-dependent in rats, with females showing higher plasma concentrations. For behavioral studies, conduct pilot experiments to determine the optimal time window for testing after drug administration, which may be as early as 15-45 minutes post-injection. |
| Lack of expected antagonist effect | Insufficient dosage, poor bioavailability via the chosen route, or rapid metabolism. | Consider increasing the dose or switching to a different route of administration with higher bioavailability (e.g., intravenous or intraperitoneal instead of oral). Refer to the pharmacokinetic data to ensure the dose and timing are appropriate for the target tissue. |
| Unexpected behavioral or physiological side effects | Off-target effects at high concentrations, or effects on endogenous oxytocin systems unrelated to the primary research question. | Lower the dose to the minimum effective concentration. If off-target effects on vasopressin receptors are suspected, consider using a different antagonist with an even higher selectivity profile. |
| Difficulty dissolving L-368,899 | Incorrect solvent or low-quality compound. | Use the hydrochloride salt of L-368,899, which has better water solubility. Ensure the use of high-purity L-368,899 from a reputable supplier. |
Quantitative Data Summary
Table 1: In Vivo Dosages of L-368,899 in Various Animal Models
| Animal Model | Route of Administration | Dosage Range | Application | Reference |
| Rat (Sprague-Dawley) | Intravenous (infused) | 0.1, 0.3, 1 mg/kg | Inhibition of OT-stimulated uterine contractions | |
| Rat (Sprague-Dawley) | Intraduodenal | 3, 10, 30 mg/kg | Inhibition of contractile effects of OT | |
| Rat | Oral | 5, 25, 100 mg/kg | Pharmacokinetic studies | |
| Rat | Intraperitoneal | 3.0 mg/kg | Risky decision-making behavior | |
| Dog | Intravenous | 1, 2.5, 10 mg/kg | Pharmacokinetic studies | |
| Dog | Oral | 5, 33 mg/kg | Pharmacokinetic studies | |
| Mouse (C57BL/6J) | Intraperitoneal | 10 mg/kg | Blockade of oxytocin-induced reduction in ethanol consumption | |
| Ewe (Dorset cross) | Intravenous infusion | 0.54, 1.8, 5.4 mg/kg | Reduction of oxytocin-induced increases in plasma PGFM | |
| Coyote (Canis latrans) | Intramuscular | 3 mg/kg | Pharmacokinetic and behavioral studies | |
| Rat | Intracerebroventricular | 2 µg | Inhibition of social recognition |
Experimental Protocols
Protocol 1: Inhibition of Oxytocin-Stimulated Uterine Contractions in Rats
This protocol is based on the methodology described in the literature.
-
Animal Model: Adult female Sprague-Dawley rats (250-350 g).
-
Anesthesia: Anesthetize the rats according to approved institutional protocols.
-
Surgical Preparation: Catheterize the jugular vein for drug infusion and the carotid artery for blood pressure monitoring. Expose the uterus and attach a force-displacement transducer to one uterine horn to record contractions.
-
Drug Administration:
-
Administer a continuous intravenous infusion of oxytocin to induce stable uterine contractions.
-
Once stable contractions are achieved, administer L-368,899 as a single intravenous bolus at doses of 0.1, 0.3, or 1 mg/kg.
-
-
Data Collection: Record uterine contractions and arterial blood pressure continuously.
-
Analysis: Calculate the dose of L-368,899 required to reduce the oxytocin-induced uterine contractions by 50% (AD50).
Visualizations
Caption: A generalized experimental workflow for in vivo studies using L-368,899.
Caption: The signaling pathway of the oxytocin receptor and its antagonism by L-368,899.
References
Troubleshooting unexpected results in "OT antagonist 3" studies
Welcome to the Technical Support Center for OT Antagonist 3.
This guide provides troubleshooting for unexpected results in studies involving "this compound," a selective, non-peptide oxytocin receptor (OTR) antagonist. The information is tailored for researchers, scientists, and drug development professionals. For the purpose of providing concrete data and protocols, this guide uses the well-characterized OTR antagonist L-368,899 as a proxy for this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound shows lower-than-expected efficacy in my cell-based functional assay. What are the possible causes?
A1: Lower-than-expected efficacy can stem from several factors:
-
Compound Integrity and Solubility: The antagonist may have degraded, or it may not be fully soluble in your assay buffer, reducing the effective concentration. More than 40% of new chemical entities are poorly soluble in water, which can lead to inadequate bioavailability in experiments.[1] It is crucial to evaluate drug solubility early in the discovery process.[2]
-
Agonist Concentration: In competitive antagonism assays, using too high a concentration of the oxytocin agonist can overcome the antagonist's blocking effect.
-
Cell Health and Receptor Expression: The health of your cells and the density of oxytocin receptors can significantly impact results. Over-passaged cells may have altered receptor expression or signaling pathways.
-
Assay Conditions: Suboptimal incubation times, temperature, or buffer components can all affect antagonist performance.
Q2: I am observing off-target effects in my in vivo study. Is this compound truly selective?
A2: While this compound is designed for selectivity, off-target effects can occur, particularly at higher concentrations. The most common off-target interaction for oxytocin antagonists is with vasopressin receptors due to their structural similarity to the oxytocin receptor. For instance, L-368,899 is reported to be 40 times more selective for the oxytocin receptor than for the vasopressin 1a receptor (AVPR1a).[3][4] If you are observing effects consistent with vasopressin receptor modulation (e.g., changes in blood pressure or water retention), you may be using too high a dose of the antagonist.
Q3: The results from my radioligand binding assay are inconsistent with my functional assay data. Why might this be?
A3: A discrepancy between binding affinity (measured in a binding assay) and functional potency (measured in a functional assay) is not uncommon. A binding assay confirms that the antagonist can physically occupy the receptor, while a functional assay measures its ability to block a downstream signaling event.[5] Possible reasons for a mismatch include:
-
"Silent Binding": The antagonist may bind to the receptor but fail to prevent the agonist-induced conformational change required for signaling.
-
Assay-Specific Differences: The buffer conditions, temperature, and cell systems used in each assay can differ, leading to varied outcomes.
-
Receptor Dimerization: Oxytocin receptors can form dimers, and the binding characteristics may differ in this state, which may not be fully captured in all assay formats.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For L-368,899, a common proxy, it is typically dissolved in a solvent like DMSO to create a stock solution. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For final experimental use, the DMSO stock is diluted in an aqueous buffer. It is critical to ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls, as DMSO can have its own biological effects.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
If you observe compound precipitation in your stock solution or assay medium, follow these steps:
-
Verify Solubility Limits: Check the certificate of analysis or manufacturer's data sheet for solubility information.
-
Adjust Solvent: Consider using a different solvent for your stock solution if solubility in DMSO is poor.
-
Use of Surfactants or Excipients: For in vivo studies, formulation with agents like Tween 80 or cyclodextrins may be necessary to improve solubility.
-
Sonication: Gentle sonication can help dissolve the compound in the solvent.
-
Fresh Preparations: Always use freshly prepared dilutions from a clear stock solution for your experiments. Poor drug solubility can lead to suboptimal drug delivery and absorption, potentially causing ineffective results.
Issue 2: Inconsistent Efficacy in Functional Assays
If your antagonist shows variable or weak effects in functional assays (e.g., calcium flux, cAMP), use the following troubleshooting workflow:
Quantitative Data Summary
The following table summarizes the binding affinities of common oxytocin receptor antagonists, including L-368,899, which is used as a proxy for this compound. This data is critical for designing experiments and interpreting results.
| Compound | Receptor | Binding Affinity (Ki) | Species | Reference |
| L-368,899 | Oxytocin Receptor (OTR) | 12.38 nM | Coyote | |
| L-368,899 | Vasopressin 1a Receptor (AVPR1a) | 511.6 nM | Coyote | |
| Atosiban | Oxytocin Receptor (OTR) | High | Human | |
| Barusiban | Oxytocin Receptor (OTR) | High (higher than Atosiban) | Human |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the oxytocin receptor.
Materials:
-
Cell membranes expressing the human oxytocin receptor.
-
Radioligand: [³H]-Oxytocin or [¹²⁵I]-Ornithine Vasotocin Analog ([¹²⁵I]-OVTA).
-
This compound (L-368,899) and unlabeled Oxytocin.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well plates and glass fiber filters.
-
Scintillation counter.
Methodology:
-
Prepare Reagents: Create serial dilutions of this compound in Binding Buffer. Prepare the radioligand at a concentration near its Kd. Prepare a high concentration of unlabeled oxytocin (e.g., 1 µM) for determining non-specific binding.
-
Assay Setup (in triplicate):
-
Total Binding: Add Binding Buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Add unlabeled oxytocin, radioligand, and cell membranes.
-
Competition: Add this compound at various concentrations, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate for 60-90 minutes at 25°C to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold Binding Buffer.
-
Quantification: Dry the filters, add scintillation fluid, and measure radioactivity.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay (Calcium Flux)
This protocol measures the ability of this compound to block oxytocin-induced intracellular calcium mobilization.
Materials:
-
HEK293 or CHO cells stably expressing the human oxytocin receptor.
-
Fluo-4 AM or other calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Oxytocin and this compound.
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in Assay Buffer for 45-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells with Assay Buffer and then add this compound at various concentrations. Incubate for 15-30 minutes at 37°C.
-
Measurement: Place the plate in the fluorescence reader. Record a stable baseline fluorescence, then inject a pre-determined EC80 concentration of oxytocin. Continue to record the fluorescence signal for 1-2 minutes to capture the peak response.
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the response as a percentage of the control (oxytocin alone) against the log concentration of this compound.
-
Determine the IC50 value using a sigmoidal dose-response curve.
-
Visualizations
Oxytocin Receptor Signaling Pathway
The oxytocin receptor (OXTR) is a G-protein coupled receptor (GPCR). Upon binding oxytocin, it primarily couples to Gαq/11 proteins. This activates Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This compound acts by competitively blocking oxytocin from binding to the OXTR, thus inhibiting this downstream signaling cascade.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
How to improve the bioavailability of "OT antagonist 3"
Welcome to the technical support center for "OT Antagonist 3." This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Disclaimer: "this compound" is a model compound, presumed to be a peptide-based oxytocin antagonist, for illustrative purposes. The information provided is based on established principles for peptide therapeutics and may require adaptation for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the bioavailability of peptide-based antagonists like this compound?
A1: The primary challenges for oral delivery of peptide drugs are their low stability in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.[1][2] Peptides are susceptible to degradation by digestive enzymes (proteases) and the harsh acidic environment of the stomach.[3][4] Additionally, their relatively large size and hydrophilic nature limit their ability to pass through the lipid-rich cell membranes of the intestinal lining.[5]
Q2: Why is intravenous administration often more effective than oral administration for peptide antagonists?
A2: Intravenous (IV) administration introduces the drug directly into the systemic circulation, bypassing the gastrointestinal tract entirely. This avoids enzymatic degradation and absorption barriers, ensuring that 100% of the dose is bioavailable. For instance, the oxytocin antagonist atosiban is administered intravenously to ensure rapid and predictable effects.
Q3: What are some initial strategies to consider for improving the oral bioavailability of this compound?
A3: Several strategies can be employed, often in combination:
-
Formulation with Permeation Enhancers: These agents temporarily alter the intestinal barrier to allow for better drug passage.
-
Inclusion of Protease Inhibitors: Co-administering enzyme inhibitors can protect the peptide from degradation in the GI tract.
-
Encapsulation Technologies: Using delivery systems like nanoparticles or liposomes can shield the peptide from the harsh GI environment and facilitate its uptake.
-
Chemical Modification: Techniques like PEGylation (attaching polyethylene glycol) or lipidation can improve stability and permeability.
Q4: Can changing the pH of the formulation help?
A4: Yes, optimizing the pH of the formulation is a practical approach to enhance peptide stability. The solubility and stability of a peptide are often lowest at its isoelectric point (pI). Adjusting the pH away from the pI can improve solubility and reduce degradation. However, the formulation must also withstand the varying pH conditions of the GI tract, which range from highly acidic in the stomach (pH 1.0-2.0) to more neutral in the intestine (pH 5.5-7.5).
Troubleshooting Guides
Issue 1: Low Bioavailability Observed in Preclinical Animal Models
Q: We are observing less than 1% oral bioavailability for this compound in our rat model. What are the likely causes and how can we troubleshoot this?
A: Low oral bioavailability is a common hurdle for peptide therapeutics. The issue likely stems from poor stability in the GI tract and/or low intestinal permeability.
Troubleshooting Steps:
-
Assess Stability: First, determine if the antagonist is being degraded.
-
Experiment: Perform an in vitro stability assay using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Expected Outcome: If the concentration of this compound decreases rapidly, enzymatic degradation is a primary issue.
-
-
Evaluate Permeability: If stability is adequate, the problem may be poor absorption.
-
Experiment: Use an in vitro cell-based permeability assay, such as the Caco-2 cell model, which mimics the intestinal epithelium.
-
Expected Outcome: A low apparent permeability coefficient (Papp) suggests poor transport across the intestinal barrier.
-
-
Investigate Efflux: The antagonist may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).
-
Experiment: Conduct a bidirectional Caco-2 assay to measure transport in both apical-to-basolateral and basolateral-to-apical directions.
-
Expected Outcome: A high efflux ratio (Papp B-A / Papp A-B > 2) indicates the involvement of efflux transporters.
-
Issue 2: Inconsistent Results Between In Vitro Assays and In Vivo Studies
Q: Our in vitro Caco-2 permeability results for a new formulation of this compound looked promising, but we are not seeing a corresponding improvement in bioavailability in vivo. What could explain this discrepancy?
A: Discrepancies between in vitro and in vivo results are common and can arise from several factors not fully captured by cell-based models.
Troubleshooting Steps:
-
Consider the Mucus Barrier: The mucus layer in the intestine can trap and hinder the diffusion of drugs, a factor not always present in standard Caco-2 models.
-
Solution: Consider using more advanced co-culture models that include mucus-secreting cells to better replicate the in vivo environment.
-
-
Evaluate First-Pass Metabolism: After absorption, the drug passes through the liver before reaching systemic circulation, where it can be metabolized. This "first-pass effect" is not accounted for in Caco-2 assays.
-
Solution: Assess the metabolic stability of this compound using liver microsomes or hepatocytes.
-
-
Review Formulation Performance: The formulation (e.g., nanoparticles, permeation enhancers) may behave differently in the complex GI environment compared to the controlled conditions of an in vitro assay.
-
Solution: Analyze the release kinetics and stability of your formulation in simulated GI fluids to ensure the antagonist is released at the intended site of absorption.
-
Data Presentation
Table 1: Effect of Formulation Strategies on Oral Bioavailability of this compound (Hypothetical Data)
| Formulation ID | Strategy | Permeation Enhancer | Protease Inhibitor | Bioavailability (%) (Rat Model) |
| F1 | Aqueous Solution | None | None | 0.8 ± 0.2 |
| F2 | Aqueous Solution | Sodium Caprate | Aprotinin | 3.5 ± 0.7 |
| F3 | Nanoparticles | None | Encapsulated | 6.2 ± 1.1 |
| F4 | Nanoparticles | Sodium Caprate | Encapsulated | 9.8 ± 1.5 |
Table 2: Caco-2 Permeability Assay Results for this compound (Hypothetical Data)
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | A -> B | 0.5 | 5.2 |
| B -> A | 2.6 | ||
| Propranolol (High Permeability Control) | A -> B | 25.0 | 1.1 |
| B -> A | 27.5 | ||
| Atenolol (Low Permeability Control) | A -> B | 0.2 | 1.0 |
| B -> A | 0.2 |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This assay assesses the intestinal permeability and potential for active efflux of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for 21 days to form a confluent, differentiated monolayer.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure:
-
The cell monolayers are washed with pre-warmed transport buffer (HBSS, pH 7.4).
-
For apical to basolateral (A-B) transport, the test compound (this compound) is added to the apical (upper) chamber.
-
For basolateral to apical (B-A) transport, the test compound is added to the basolateral (lower) chamber.
-
Samples are taken from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Quantification: The concentration of the compound in the collected samples is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
-
Efflux Ratio: The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol determines the oral bioavailability of this compound.
Methodology:
-
Animal Dosing:
-
A cohort of rats is administered this compound intravenously (e.g., via tail vein injection) to serve as the reference for 100% bioavailability.
-
Another cohort is administered the test formulation of this compound orally via gavage.
-
-
Blood Sampling: Blood samples are collected from each animal at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified by LC-MS/MS.
-
Pharmacokinetic Analysis:
-
Plasma concentration-time curves are plotted for both the IV and oral administration groups.
-
The Area Under the Curve (AUC) is calculated for both routes of administration from time zero to the last measurable time point (AUC₀-t).
-
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: Oxytocin signaling pathway and the mechanism of this compound.
Caption: Workflow for assessing the bioavailability of new formulations.
Caption: Decision tree for troubleshooting low oral bioavailability.
References
- 1. Challenges in oral peptide delivery: lessons learnt from the clinic and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Obstacles, research progress, and prospects of oral delivery of bioactive peptides: a comprehensive review [frontiersin.org]
- 4. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of L-368,899 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and handling of L-368,899 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for L-368,899 solid compound and stock solutions?
A1: Proper storage is crucial to maintain the integrity of L-368,899. For the solid powder, long-term storage at -20°C for up to 3 years is recommended.[1] Once dissolved, the stability of the stock solution depends on the solvent and temperature.
Q2: What is the recommended solvent for preparing L-368,899 stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of L-368,899.[1][2][3] Water is also a suitable solvent.[4] For in vivo experiments, co-solvent systems are often required.
Q3: How can I dissolve L-368,899 if it precipitates out of solution?
A3: If precipitation occurs during the preparation of a stock solution, gentle heating and/or sonication can be used to aid dissolution. It is important to ensure the solution is clear before use.
Q4: Is L-368,899 light-sensitive?
A4: It is recommended to store L-368,899 away from direct sunlight. When shipping, it is often sent with blue ice.
Q5: What is the primary mechanism of action for L-368,899?
A5: L-368,899 is a potent and selective non-peptide antagonist of the oxytocin receptor (OXTR). It competitively inhibits the binding of oxytocin to its receptor, thereby blocking downstream signaling pathways.
Troubleshooting Guide
Issue 1: Inconsistent experimental results using previously prepared stock solutions.
-
Possible Cause: Degradation of the L-368,899 stock solution due to improper storage or multiple freeze-thaw cycles.
-
Solution:
-
Verify Storage: Confirm that the stock solution has been stored at the recommended temperature (-20°C or -80°C) in a tightly sealed, light-protected vial.
-
Aliquot Solutions: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes immediately after preparation.
-
Prepare Fresh Solutions: For critical experiments, it is best practice to prepare fresh working solutions from a properly stored, concentrated stock solution on the day of use. In vivo working solutions should always be freshly prepared.
-
Issue 2: Precipitation observed in the stock solution upon thawing.
-
Possible Cause: The concentration of L-368,899 may exceed its solubility limit in the chosen solvent at lower temperatures.
-
Solution:
-
Gentle Warming: Allow the vial to equilibrate to room temperature for at least one hour before use.
-
Sonication/Vortexing: If crystals are still present, gently vortex or sonicate the solution to redissolve the compound completely.
-
Visual Inspection: Always visually inspect the solution to ensure it is clear and free of particulates before making dilutions for your experiment.
-
Data Summary Tables
Table 1: Long-Term Stability of L-368,899
| Form | Storage Temperature | Duration | Reference(s) |
| Solid Powder | -20°C | 3 years | |
| In Solvent | -80°C | 1-2 years | |
| In Solvent | -20°C | 1 year | |
| In DMSO | -80°C | 6 months | |
| In DMSO | 4°C | 2 weeks |
Table 2: Solubility of L-368,899 Hydrochloride
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | 100 mg/mL (169.14 mM) | |
| Water | 59.12 mg/mL (100 mM) | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 5 mg/mL (8.46 mM) | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (8.46 mM) | |
| 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL (8.46 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM L-368,899 Stock Solution in DMSO
-
Equilibration: Allow the vial of solid L-368,899 hydrochloride (MW: 591.2 g/mol ) to equilibrate to room temperature for at least one hour before opening.
-
Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For example, for 1 mg of L-368,899, you would add 169.14 µL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial.
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for up to 1 year or -80°C for up to 2 years.
Protocol 2: Preparation of L-368,899 Formulation for In Vivo Studies
This protocol describes the preparation of a vehicle containing co-solvents for animal administration.
-
Prepare Stock Solution: First, prepare a concentrated stock solution of L-368,899 in DMSO (e.g., 100 mg/mL).
-
Co-solvent Preparation: In a separate tube, prepare the desired co-solvent mixture. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dilution: Add the L-368,899 DMSO stock solution to the co-solvent mixture to achieve the final desired concentration. Add each solvent one by one.
-
Mixing: Vortex thoroughly to ensure a homogeneous solution. If necessary, sonicate to aid dissolution.
-
Administration: It is recommended to use the freshly prepared working solution on the same day for in vivo experiments.
Visualizations
Caption: L-368,899 antagonizes the oxytocin receptor signaling pathway.
Caption: Workflow for preparing and troubleshooting L-368,899 stock solutions.
References
- 1. L-368,899 hydrochloride | OXTR antagonist | TargetMol [targetmol.com]
- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. L-368,899 hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
Potential side effects of "OT antagonist 3" in animal studies
Technical Support Center: OT Antagonist 3
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential side effects observed in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist of the oxytocin receptor (OTR).[1][2] By binding to OTRs, which are G-protein-coupled receptors, it blocks the downstream signaling cascade typically initiated by oxytocin.[2][3][4] This prevents the activation of phospholipase C, the subsequent increase in intracellular calcium, and the activation of myosin light-chain kinase, ultimately leading to the relaxation of smooth muscle, such as the myometrium.
Q2: We observed altered social and maternal behaviors in rats treated with this compound. Is this a known side effect?
A2: Yes, alterations in social and maternal behaviors are documented side effects of oxytocin receptor antagonism. In animal models, OT antagonists have been shown to affect a range of social behaviors. For instance, female rats treated with OT antagonists after giving birth may not exhibit typical maternal behaviors. In other studies, OT antagonists have been found to make stressed rats more socially avoidant.
Q3: Our study involves female rats, and we've noted a suppression of sexual behavior after administering this compound. Is this expected?
A3: Yes, this is an expected finding. Central administration of selective oxytocin antagonists has been shown to significantly suppress receptive and proceptive components of female sexual behavior in rats, such as lordosis and hopping/darting. Conversely, these antagonists may increase male-directed agonistic behaviors like kicking.
Q4: Are there any reported cardiovascular side effects of this compound in animal models?
A4: The cardiovascular effects of oxytocin antagonists can vary depending on the specific compound, dose, and animal model. Some studies using the OT antagonist atosiban in pregnant sheep and baboons have reported no significant changes in maternal or fetal blood pressure, heart rate, or uterine blood flow. However, in a study with ovariectomized spontaneously hypertensive rats, an OT antagonist led to a dramatic worsening of ejection fractions and increased cardiac fibrosis, suggesting potential for adverse cardiac remodeling in certain pathological states.
Q5: We are planning a study on reproductive outcomes. What are the known effects of this compound on fertility and fetal development in rats?
A5: Preclinical studies on some oral nonpeptide oxytocin receptor antagonists, such as OBE001, have shown no adverse effects on early embryonic development, fetal development, or postnatal development in rats at tested doses. In one study, female rats treated with up to 125 mg/kg/day of OBE001 showed no negative effects on fertility or early embryonic development. Fetuses from dams treated with the highest dose showed slightly delayed ossification of skull bones, but this was not considered adverse in the absence of effects on live offspring.
Q6: We have observed a decrease in body weight and food intake in mice following chronic administration of this compound. Is this a documented effect?
A6: This finding is contrary to the expected effects. Typically, oxytocin itself is associated with a decrease in food intake and body weight. Therefore, an antagonist would be expected to reverse or inhibit these effects, potentially leading to an increase in food intake. If you are observing a decrease in body weight, it may be due to other mechanisms or off-target effects, and further investigation is warranted.
Troubleshooting Guides
Issue: Unexpected Behavioral Changes (e.g., increased anxiety, aggression)
-
Possible Cause: The observed behavioral effects may be dose-dependent or influenced by the specific experimental context (e.g., stress levels of the animals). Antagonism of oxytocin receptors in brain regions like the amygdala can modulate fear and anxiety responses.
-
Troubleshooting Steps:
-
Review Dosing: Verify the dose and administration route. Consider performing a dose-response study to characterize the behavioral profile of this compound in your model.
-
Control for Stress: Ensure that environmental stressors are minimized and consistent across all experimental groups.
-
Behavioral Assay Selection: Use a battery of validated behavioral assays (e.g., elevated plus maze, open field test, social interaction test) to get a comprehensive picture of the behavioral phenotype.
-
Issue: Lack of Efficacy in Suppressing Uterine Contractions
-
Possible Cause: The uterine contractile response may be driven by pathways independent of the oxytocin receptor, such as those mediated by prostaglandins.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Ensure that the administered dose is sufficient to achieve adequate receptor occupancy.
-
Investigate Prostaglandin Pathway: In studies with rats and baboons, it was found that while an OT antagonist inhibited oxytocin-induced contractions, the uterine response to prostaglandins was maintained. Consider measuring prostaglandin levels or using a prostaglandin synthesis inhibitor as a comparative arm in your study.
-
Data from Animal Studies
Table 1: Effects of an Oxytocin Antagonist (OTA2) on Female Rat Sexual Behavior
| Behavior Metric | Treatment Group (OTA2) | Control Group | Outcome |
| Lordosis Quotient | Significantly Decreased | Baseline | Suppression of receptive behavior |
| Hops and Darts | Significantly Decreased | Baseline | Suppression of proceptive behavior |
| Male-Directed Kicks | Increased (Trend) | Baseline | Increase in agonistic behavior |
Table 2: Cardiovascular Effects of an Oxytocin Antagonist (Atosiban) in Pregnant Sheep
| Parameter | Pre-infusion (Baseline) | During Infusion | Outcome |
| Maternal Mean Arterial Pressure | No significant change | No significant change | No significant effect |
| Maternal Heart Rate | No significant change | No significant change | No significant effect |
| Fetal Mean Arterial Pressure | No significant change | No significant change | No significant effect |
| Uterine Blood Flow | No significant change | No significant change | No significant effect |
Experimental Protocols & Visualizations
Oxytocin Receptor Signaling Pathway
The diagram below illustrates the signaling cascade initiated by oxytocin binding to its receptor, which is competitively inhibited by this compound.
Caption: Inhibitory action of this compound on the oxytocin signaling pathway.
General Workflow for Assessing Behavioral Effects in Rodents
This workflow outlines the typical steps for evaluating the impact of this compound on animal behavior.
Caption: Experimental workflow for behavioral assessment of this compound in rodents.
References
Technical Support Center: Optimizing L-368,899 Delivery to the Central Nervous System
Welcome to the technical support center for L-368,899. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the delivery of this selective oxytocin receptor antagonist to the central nervous system (CNS). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
I. Troubleshooting Guides
This section addresses common issues encountered during experiments with L-368,899 in a question-and-answer format.
Issue 1: Low or Undetectable L-368,899 Levels in the CNS
-
Question: We administered L-368,899 peripherally but are seeing very low or no detectable levels in the cerebrospinal fluid (CSF) or brain tissue. What could be the cause?
-
Answer: Several factors can contribute to poor CNS penetration of L-368,899. Consider the following troubleshooting steps:
-
Timing of Sample Collection: Pharmacokinetic studies in coyotes have shown that L-368,899 concentrations in the CSF peak between 15 and 30 minutes after intramuscular injection and return to baseline by 45 minutes.[1] In rhesus monkeys, peak concentrations in the CSF were observed around 110 minutes after intravenous injection.[2] Ensure your sample collection window aligns with the expected peak concentration in your animal model and administration route.
-
Route of Administration: While L-368,899 has some oral bioavailability in rats and dogs, it has been found to be suboptimal in primates.[1][3] Intramuscular and intravenous injections are generally more reliable for achieving detectable CNS levels as they bypass first-pass metabolism.[1]
-
Metabolism: L-368,899 undergoes extensive first-pass metabolism in the liver, particularly in rhesus macaques. This can significantly reduce the amount of compound reaching the systemic circulation and subsequently the brain. Consider that the rate of metabolism can vary between species and even between sexes.
-
Dose: The dose required to achieve therapeutic concentrations in the CNS can vary. A common dose for intramuscular injection is 3 mg/kg, while intravenous studies have used 1 mg/kg. You may need to perform a dose-response study to determine the optimal dose for your specific animal model and experimental question.
-
Analytical Method Sensitivity: Confirm that your analytical method (e.g., LC-MS/MS) is sensitive enough to detect the expected low nanomolar concentrations of L-368,899 in CNS compartments.
-
Issue 2: Inconsistent or Unexpected Behavioral Effects
-
Question: We are observing inconsistent or unexpected behavioral effects after L-368,899 administration. How can we troubleshoot this?
-
Answer: Inconsistent behavioral results can be frustrating. Here are some potential causes and solutions:
-
Selectivity of L-368,899: While L-368,899 is reported to be over 40 times more selective for the oxytocin receptor (OXTR) than for the vasopressin 1a receptor (AVPR1a) in some species, one study suggests it may have a slightly higher affinity for AVPR1a than OXTR in human brain tissue. Off-target effects at vasopressin receptors could contribute to unexpected behaviors. It is crucial to consider the relative expression of these receptors in your target brain region and species.
-
Pharmacokinetics: As mentioned previously, the timing of behavioral testing is critical. The optimal window for behavioral testing in coyotes after intramuscular injection is suggested to be between 15 and 45 minutes post-injection. Ensure your behavioral paradigm falls within the timeframe of peak CNS concentration of the drug.
-
Animal Model and Social Context: The effects of oxytocin system modulation can be highly dependent on the species, social structure, and the context of the behavioral test. Ensure your experimental design is appropriate for the species and the specific social behavior being investigated.
-
Vehicle Effects: If using a vehicle other than saline, ensure you have a proper vehicle control group to rule out any behavioral effects of the vehicle itself.
-
Issue 3: Formulation and Administration Challenges
-
Question: We are having trouble dissolving L-368,899 or are unsure about the best way to administer it. What are the recommended procedures?
-
Answer: Proper formulation and administration are key to a successful experiment.
-
Solubility: L-368,899 hydrochloride is soluble in water and DMSO. For in vivo injections, it is commonly formulated in saline. One study dissolved the lyophilized powder in DMSO to create a stock solution, which was then further diluted. For in vivo formulations, a combination of DMSO, PEG300, Tween 80, and saline can be used, though sonication may be required.
-
Stability: Stock solutions of L-368,899 hydrochloride can be stored at -80°C for up to two years. It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.
-
Route of Administration:
-
Intramuscular (IM): This route provides a controlled bolus dose and bypasses first-pass metabolism. A common injection site is the biceps femoris muscle of the hindlimb.
-
Intravenous (IV): This route ensures immediate entry into the systemic circulation. For rats, the tail vein is a common site for bolus injections, while the jugular vein can be used for infusions and may require catheter implantation for repeated dosing.
-
Oral (PO): While having good oral bioavailability in rats and dogs, it is suboptimal in primates. This route may lead to more variability due to gastric factors and first-pass metabolism.
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of L-368,899?
-
A1: L-368,899 is a competitive antagonist of the oxytocin receptor (OXTR). It binds to the receptor, preventing the endogenous ligand, oxytocin, from binding and activating downstream signaling pathways.
-
-
Q2: Can L-368,899 cross the blood-brain barrier?
-
A2: Yes, L-368,899 is a nonpeptide, lipophilic, low molecular weight compound that is able to cross the blood-brain barrier and has been detected in the CSF and various brain regions after peripheral administration.
-
-
Q3: What is the selectivity of L-368,899 for the oxytocin receptor?
-
A3: L-368,899 generally shows good selectivity for the oxytocin receptor over the structurally similar vasopressin 1a receptor (AVPR1a). In coyotes, it was found to be 40 times more selective for OXTR. However, researchers should be aware that its selectivity might vary across species, and one study in human tissue suggested a slightly higher affinity for AVPR1a.
-
-
Q4: What are the common animal models used for studying the CNS effects of L-368,899?
-
A4: L-368,899 has been used in a variety of animal models, including rodents (rats), non-human primates (rhesus monkeys, marmosets), and canids (coyotes).
-
-
Q5: Where can I purchase L-368,899?
-
A5: L-368,899 is commercially available from suppliers such as Tocris Bioscience and Cayman Chemical.
-
III. Quantitative Data
Table 1: Binding Affinity and Selectivity of L-368,899
| Species | Receptor | Binding Affinity (Ki) | Reference |
| Coyote | OXTR | 12.38 nM | |
| Coyote | AVPR1a | 511.6 nM | |
| Human | OXTR | - | - |
| Human | AVPR1a | - | - |
| Rat | OXTR (uterus) | IC50 = 8.9 nM | |
| Human | OXTR (uterus) | IC50 = 26 nM | |
| Rat | AVPR1a | IC50 = 370 nM | |
| Rat | AVPR2 | IC50 = 570 nM |
Note: A study on human brain tissue suggested L-368,899 has a 4.3 times higher affinity for AVPR1a than for OXTR, but specific Ki values were not provided in the abstract.
Table 2: Pharmacokinetic Parameters of L-368,899
| Species | Route | Dose | Tmax in CSF | t1/2 (plasma) | Oral Bioavailability | Reference |
| Coyote | IM | 3 mg/kg | 15-30 min | - | - | |
| Rhesus Monkey | IV | 1 mg/kg | ~110 min | - | Suboptimal | |
| Rat | IV | 1, 2.5, 10 mg/kg | - | ~2 hr | - | |
| Rat (female) | PO | 5 mg/kg | - | - | 14% | |
| Rat (male) | PO | 5 mg/kg | - | - | 18% | |
| Dog | IV | 1, 2.5, 10 mg/kg | - | ~2 hr | - | |
| Dog | PO | 5 mg/kg | - | - | 17% | |
| Dog | PO | 33 mg/kg | - | - | 41% |
IV. Experimental Protocols
Protocol 1: Intravenous Administration of L-368,899 in Rats
-
Formulation:
-
Prepare a stock solution of L-368,899 hydrochloride in sterile saline (0.9% NaCl). For example, to achieve a dosing solution of 1 mg/mL, dissolve 1 mg of L-368,899 in 1 mL of saline. Vortex until fully dissolved. Prepare fresh on the day of the experiment.
-
-
Animal Preparation:
-
Weigh the rat to determine the precise injection volume.
-
Properly restrain the rat. Anesthesia is not typically required for tail vein injections.
-
-
Injection Procedure:
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Using a new sterile syringe and a 27-30 gauge needle, slowly inject the calculated volume of the L-368,899 solution into one of the lateral tail veins. The maximum recommended bolus injection volume is 5 ml/kg.
-
Observe for any signs of extravasation (swelling at the injection site).
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Protocol 2: Cerebrospinal Fluid (CSF) Collection in Non-Human Primates (General Guidance)
Disclaimer: This is a general guide. All procedures should be performed by trained personnel in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Animal Preparation:
-
The animal must be appropriately anesthetized.
-
Perform the procedure using aseptic technique, which includes clipping the hair, surgically preparing the collection site, and using sterile materials (drapes, gloves, syringes, needles).
-
-
Collection Site:
-
CSF is typically collected from the cisterna magna or via a lumbar puncture. Lumbar puncture may carry a lower risk of complications.
-
-
Procedure (Cisterna Magna Puncture):
-
Position the animal in lateral or sternal recumbency with the head flexed to open the atlanto-occipital space.
-
Palpate the anatomical landmarks (external occipital protuberance and the wings of the atlas).
-
Insert a sterile spinal needle (size appropriate for the animal) through the skin on the dorsal midline, angled towards the corner of the mouth.
-
Advance the needle slowly until a "pop" is felt as it penetrates the dura mater.
-
Remove the stylet and observe for the passive flow of clear CSF. Do not aspirate with a syringe as this can cause hemorrhage.
-
Collect the desired volume of CSF.
-
Replace the stylet and withdraw the needle.
-
Apply pressure to the site and monitor the animal closely during recovery from anesthesia.
-
V. Visualizations
Caption: Troubleshooting workflow for low CNS levels of L-368,899.
Caption: General experimental workflow for a pharmacokinetic study of L-368,899.
Caption: Signaling pathway showing L-368,899 as an antagonist at the oxytocin receptor.
References
- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
"OT antagonist 3" half-life and clearance in different species
This guide provides researchers, scientists, and drug development professionals with technical information, experimental protocols, and troubleshooting advice for studies involving oxytocin (OT) receptor antagonists. The data and examples provided are based on Atosiban , a well-characterized OT antagonist, which will serve as the representative compound for "OT antagonist 3".
Frequently Asked Questions (FAQs)
Q1: What are the reported half-life and clearance values for the OT antagonist Atosiban in different species?
Pharmacokinetic parameters for Atosiban vary significantly across species. The following table summarizes key reported values.
Data Presentation: Pharmacokinetic Parameters of Atosiban by Species
| Species | Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Notes |
| Human | Biphasic: t½α (initial) = 0.21 ± 0.01 hours t½β (terminal) = 1.7 ± 0.3 hours[1][2][3] | 41.8 ± 8.2 L/hour[1][2] | 18.3 ± 6.8 L | Data from intravenous infusion in pregnant women in preterm labor. |
| Dairy Cow | 18 minutes | 3301 mL/min | Not Reported | Study focused on inhibition of milk ejection. |
| Cynomolgus Monkey | Duration of action: 1.5 - 3 hours | Not Reported | Not Reported | The duration of action was much shorter than for a comparator antagonist, Barusiban. |
| Rat & Dog | Not Reported | Not Reported | Not Reported | Systemic toxicity studies have been conducted, but specific PK parameters are not detailed in the available literature. |
Q2: How does an OT antagonist like Atosiban work at the cellular level?
Atosiban is a competitive antagonist of the oxytocin receptor (OTR), which is a G-protein coupled receptor (GPCR). By blocking this receptor, it prevents the downstream signaling cascade that leads to smooth muscle contraction in the uterus.
The binding of oxytocin to its receptor primarily activates a Gq protein, which in turn stimulates Phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP₃), which triggers the release of calcium (Ca²⁺) from intracellular stores in the sarcoplasmic reticulum. The resulting increase in cytosolic Ca²⁺ is essential for uterine muscle contraction. Atosiban competitively blocks the initial binding of oxytocin, thereby inhibiting this entire pathway and promoting uterine quiescence.
Troubleshooting Guides
Q3: We are designing an in vivo study to determine the half-life and clearance of a new OT antagonist. What is a standard experimental protocol?
A typical in vivo pharmacokinetic (PK) study involves administering the compound to a cohort of animals and collecting serial blood samples to measure drug concentration over time.
Experimental Protocols: General Methodology for In Vivo PK Study
-
Animal Model Selection: Choose an appropriate species. Ensure animals are healthy, age- and sex-matched, and properly acclimatized.
-
Dose Formulation: Prepare the antagonist in a suitable, sterile vehicle. Determine the concentration and stability of the formulation. A control group should receive the vehicle alone.
-
Compound Administration: Administer the compound via the intended route (e.g., intravenous bolus for determining absolute clearance, oral gavage for bioavailability). Record the exact time and dose for each animal.
-
Serial Blood Sampling: Collect blood samples at predetermined time points. A typical schedule for a compound with a suspected short half-life might be 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. The exact time of each collection is critical.
-
Sample Processing: Process blood immediately to obtain plasma or serum. Add an anticoagulant (e.g., EDTA, heparin) if collecting plasma. Store samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the antagonist in each sample using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). An appropriate internal standard must be used.
-
Data Analysis:
-
Plot the plasma concentration versus time for each animal.
-
Calculate key PK parameters using non-compartmental analysis software.
-
Half-life (t½): Calculated as 0.693 / kₑₗ, where kₑₗ is the elimination rate constant determined from the slope of the terminal phase of the log-linear concentration-time curve.
-
Clearance (CL): For an IV dose, calculated as Dose / AUC₀-inf, where AUC is the total area under the concentration-time curve.
-
Q4: Our in vivo results are inconsistent or unexpected (e.g., very low exposure, high variability). How can we troubleshoot this?
Unexpected pharmacokinetic results are a common challenge. A systematic approach is required to identify the root cause, which can stem from the compound itself, the experimental procedure, or the bioanalytical method.
Specific Troubleshooting Scenarios:
-
Issue: Lower-than-expected plasma concentrations.
-
Potential Cause 1: Poor Bioavailability. If administered orally, the compound may have poor absorption from the GI tract or be subject to high first-pass hepatic elimination. An intravenous study is needed to assess absolute bioavailability.
-
Potential Cause 2: Formulation Issues. The compound may not be fully solubilized in the vehicle or may have degraded. Always confirm the concentration and stability of your dosing solution.
-
Potential Cause 3: Rapid Clearance. The compound may be metabolized and eliminated faster in the chosen species than anticipated.
-
-
Issue: High variability in PK data between animals.
-
Potential Cause 1: Inconsistent Dosing. Ensure that the administration technique (e.g., oral gavage, IV injection) is precise and consistent for every animal. Normalize the dose to the exact body weight of each animal.
-
Potential Cause 2: Biological Variability. Inherent differences between animals can affect drug metabolism. Ensure all animals are properly matched for age and sex and are sourced from a reliable vendor. Increasing the number of animals per group can improve statistical power.
-
-
Issue: Bioanalytical assay is failing or giving inconsistent readings.
-
Potential Cause 1: Matrix Effects. Components in the plasma (lipids, proteins) can interfere with the ionization of the analyte or internal standard in LC-MS/MS, leading to signal suppression or enhancement. Diluting the sample or using a more robust sample preparation technique (e.g., solid-phase extraction) can help.
-
Potential Cause 2: Poor Sensitivity. The assay's lower limit of quantification (LLOQ) may be too high to detect the drug at later time points, leading to an underestimation of the half-life. The method may need further optimization.
-
Potential Cause 3: Analyte Instability. The compound may be degrading in the biological matrix during sample collection, processing, or storage. Conduct stability tests in plasma at various temperatures to assess this.
-
References
Validation & Comparative
A Comparative Analysis of L-368,899 and Atosiban in Oxytocin Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent oxytocin receptor antagonists: the non-peptide small molecule L-368,899 and the peptide-based drug atosiban. The information presented herein is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs by providing a comprehensive overview of their binding affinities, functional potencies, and the methodologies used for their evaluation.
Quantitative Comparison of Antagonist Efficacy
Table 1: Binding Affinity of L-368,899 for the Oxytocin Receptor
| Species/Tissue | Assay Type | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| Rat Uterus | Radioligand Binding | [3H]oxytocin | 8.9 | - | [1] |
| Human Uterus | Radioligand Binding | [3H]oxytocin | 26 | - | [1] |
| Coyote Brain | Radioligand Binding | 125I-OVTA | - | 12.38 | [2][3] |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.
Table 2: Functional Antagonist Potency of L-368,899
| Species/Tissue | Functional Assay | pA2 | Reference |
| Rat Uterus | Oxytocin-induced contraction | 8.9 |
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 3: Binding Affinity and Functional Antagonist Potency of Atosiban
| Species/Tissue | Assay Type/Functional Assay | pA2 | Reference |
| Rat Uterus | in vitro OT antagonism (no Mg2+) | 7.71 | |
| Rat Uterus | in vivo OT antagonism | 7.05 |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the binding affinity and functional antagonism of oxytocin receptor antagonists.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the oxytocin receptor.
1. Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human or rat oxytocin receptor (e.g., HEK293, CHO cells), or tissue homogenates known to express the receptor (e.g., uterine myometrium).
-
Radioligand: A high-affinity radiolabeled ligand for the oxytocin receptor, such as [3H]-oxytocin or 125I-ornithine vasotocin analog (125I-OVTA).
-
Test Compounds: L-368,899 and atosiban.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing divalent cations (e.g., MgCl2) and protease inhibitors.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For quantifying radioactivity.
2. Procedure:
-
Membrane Preparation: Cells or tissues are homogenized in a lysis buffer and centrifuged to pellet the cell membranes. The membranes are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor preparation, the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of the unlabeled test compound (competitor).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Uterine Contraction)
This assay assesses the ability of an antagonist to inhibit the physiological response to oxytocin, such as uterine muscle contraction.
1. Materials:
-
Tissue Preparation: Isolated uterine strips from rats or other suitable animal models.
-
Organ Bath System: A temperature-controlled chamber with a system for measuring isometric contractions.
-
Physiological Salt Solution: Krebs-Henseleit solution or similar, continuously gassed with 95% O2 / 5% CO2.
-
Agonist: Oxytocin.
-
Antagonists: L-368,899 and atosiban.
2. Procedure:
-
Tissue Mounting: The uterine strip is mounted in the organ bath containing the physiological salt solution and allowed to equilibrate.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to oxytocin is generated to determine the baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (L-368,899 or atosiban) for a specific period.
-
Second Agonist Curve: A second cumulative concentration-response curve to oxytocin is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the oxytocin concentration-response curve caused by the antagonist is used to calculate the pA2 value, which represents the antagonist's potency.
Signaling Pathways and Visualizations
The primary signaling pathway activated by the oxytocin receptor is the Gq protein-coupled pathway, leading to the activation of phospholipase C (PLC) and subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium, which is a key event in processes like uterine muscle contraction. Both L-368,899 and atosiban exert their effects by competitively blocking the binding of oxytocin to its receptor, thereby inhibiting this signaling cascade.
Below are diagrams illustrating the oxytocin receptor signaling pathway and a typical experimental workflow for comparing the efficacy of L-368,899 and atosiban.
Caption: Oxytocin Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparison.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
A Comparative Analysis of the Peripheral Effects of Oxytocin Antagonists: L-371,257 versus OT Antagonist 3 (TT-235)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peripheral effects of two oxytocin receptor antagonists, L-371,257 and the compound identified as "OT antagonist 3," which corresponds to TT-235 (also known as Antag III). This analysis is supported by available experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.
This comparison focuses on the pharmacological properties of these antagonists in peripheral systems, primarily their interaction with the oxytocin receptor (OTR) and their functional consequences, such as the inhibition of uterine contractions.
Quantitative Data Comparison
The following tables summarize the available quantitative data for L-371,257 and TT-235, along with other relevant oxytocin receptor antagonists for a broader context.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Compound | Receptor | Species | Binding Affinity (Ki) | Functional Antagonism (pA2) | Reference |
| L-371,257 | Oxytocin Receptor | Human | 4.6 nM | 8.44 (Rat Uterus) | [1] |
| TT-235 (Antag III) | Oxytocin Receptor | Rat, Baboon | Data not publicly available | Data not publicly available | |
| Atosiban | Oxytocin Receptor | Human | 76.4 nM | 7.05 (Rat Uterus, in vivo) | [2] |
| Barusiban | Oxytocin Receptor | Human | Not specified, but higher affinity than Atosiban | Not specified, but 3-4 times more potent than Atosiban |
Table 2: In Vivo Peripheral Effects - Inhibition of Uterine Contractions
| Compound | Species | Experimental Model | Dosage | Observed Effect | Reference |
| L-371,257 | Rat | Anesthetized, Oxytocin-induced contractions | Not specified | Dose-dependent decrease in uterine contractions | |
| TT-235 (Antag III) | Rat | Estrous, Oxytocin-induced contractions | 5 µg | Significant inhibition of uterine response to oxytocin for at least 2 hours | [3] |
| TT-235 (Antag III) | Baboon | Pregnant, Oxytocin challenge test | Not specified | Inhibition of uterine contractile response | [3] |
| Atosiban | Cynomolgus Monkey | Pregnant, Oxytocin-induced contractions | IV infusion | 96-98% inhibition of intrauterine pressure | |
| Barusiban | Cynomolgus Monkey | Pregnant, Oxytocin-induced contractions | IV infusion | 96-98% inhibition of intrauterine pressure; longer duration of action than Atosiban |
Experimental Methodologies
Below are detailed protocols for key experiments cited in the comparison of these oxytocin antagonists.
Radioligand Binding Assay for Oxytocin Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a compound for the oxytocin receptor.
Objective: To measure the ability of a test compound (e.g., L-371,257 or TT-235) to displace a radiolabeled ligand from the oxytocin receptor.
Materials:
-
Cell membranes prepared from cells expressing the human oxytocin receptor.
-
Radioligand: [³H]-Oxytocin or a radiolabeled antagonist like ¹²⁵I-ornithine vasotocin analog (¹²⁵I-OVTA).
-
Test compounds (L-371,257, TT-235) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Plate Preparation: 96-well filter plates are pre-treated with a blocking agent like polyethyleneimine to reduce non-specific binding.
-
Reaction Mixture: To each well, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. The plates are then incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Termination and Washing: The binding reaction is terminated by rapid filtration through the filter plates using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Inhibition of Oxytocin-Induced Uterine Contractions
This protocol assesses the functional antagonism of an oxytocin antagonist on uterine activity in a living animal model.
Objective: To determine the efficacy and duration of action of an antagonist in blocking oxytocin-induced uterine contractions.
Animal Model:
-
Female Sprague-Dawley rats in estrus or late-term pregnant rats.
Procedure:
-
Animal Preparation: The rats are anesthetized, and catheters are implanted in the jugular vein for drug administration and in the uterine horn to measure intrauterine pressure.
-
Baseline Measurement: A baseline of uterine activity is recorded.
-
Antagonist Administration: A single intravenous dose of the test antagonist (e.g., TT-235 at 5 µg) or vehicle is administered.
-
Oxytocin Challenge: At specific time points after antagonist administration (e.g., 5 minutes, 1 hour, 2 hours), a bolus injection of oxytocin (e.g., 100 mU) is given to induce uterine contractions.
-
Data Recording: Uterine activity (frequency and amplitude of contractions) is continuously monitored and recorded using a polygraph.
-
Data Analysis: The uterine response to the oxytocin challenge in the antagonist-treated group is compared to the vehicle-treated control group to determine the degree and duration of inhibition.
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Antagonists like L-371,257 and TT-235 block the initiation of this cascade by preventing oxytocin from binding to its receptor.
Caption: Oxytocin receptor signaling pathway and antagonist inhibition.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in determining the binding affinity of an antagonist using a radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Both L-371,257 and TT-235 (Antag III) are effective antagonists of the oxytocin receptor with significant peripheral effects, particularly in the inhibition of uterine contractions. L-371,257 is a well-characterized non-peptide antagonist with established in vitro binding affinity and functional potency data. TT-235 has demonstrated potent and long-lasting in vivo activity, suggesting it is a powerful antagonist, though publicly available quantitative in vitro data is lacking.
For researchers requiring a compound with a well-defined in vitro pharmacological profile, L-371,257 is a suitable choice. For studies where long-acting in vivo peripheral antagonism is the primary goal, TT-235 presents a compelling option, though further characterization of its in vitro properties would be beneficial for a complete comparative assessment. The choice between these antagonists will ultimately depend on the specific requirements of the research or drug development program.
References
- 1. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of oxytocin antagonists, which are more selective than atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxytocin antagonist inhibitory effect on the rat and baboon uterus may be overcome by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity comparison of barusiban and L-368,899
A Comparative Guide to the Selectivity of Barusiban and L-368,899 for Oxytocin and Vasopressin Receptors
For researchers in pharmacology and drug development, the precise characterization of a ligand's binding affinity and selectivity is paramount. This guide provides a detailed comparison of two prominent oxytocin receptor (OTR) antagonists, barusiban and L-368,899, focusing on their selectivity profiles against the closely related vasopressin receptors (V1aR, V1bR, and V2R). The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs.
Introduction
Barusiban is a peptide-based OTR antagonist, while L-368,899 is a non-peptide small molecule antagonist. Both were initially investigated for the management of preterm labor.[1] Their utility in research, however, extends to a wide range of studies investigating the physiological roles of the oxytocin system. Due to the high degree of homology between the oxytocin and vasopressin receptors, understanding the selectivity of these antagonists is critical for the accurate interpretation of experimental results.
Data Presentation: Binding Affinity and Selectivity
The following table summarizes the quantitative data on the binding affinities (Ki and IC50) of barusiban and L-368,899 for the human oxytocin receptor and vasopressin V1a and V2 receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Selectivity (fold) vs. V1aR | Selectivity (fold) vs. V2R |
| Barusiban | OTR | 0.64[2] | - | ~300[2][3] | - |
| V1aR | 11[3] | - | |||
| L-368,899 | OTR | 12.38 (coyote) | 8.9 (rat), 26 (human) | >40 | >40 |
| V1aR | 511.6 (coyote) | 370 | |||
| V2R | - | 570 |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity. Selectivity is calculated as the ratio of binding affinities (e.g., Ki(V1aR) / Ki(OTR)).
Experimental Protocols
The binding affinity and selectivity data presented above are typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (barusiban or L-368,899) for the oxytocin and vasopressin receptors by measuring its ability to displace a specific radioligand.
Materials:
-
Receptor Source: Cell membrane preparations from cell lines stably expressing the recombinant human OTR, V1aR, or V2R (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]-Oxytocin or [¹²⁵I]-ornithine vasotocin analog for OTR; [³H]-Arginine Vasopressin for V1aR and V2R).
-
Test Compounds: Barusiban and L-368,899.
-
Non-specific Binding Control: A high concentration of the corresponding unlabeled natural ligand (e.g., Oxytocin or Arginine Vasopressin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Perform the assay in triplicate in a 96-well plate format.
-
Total Binding wells: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding wells: Add a high concentration of the unlabeled natural ligand, radioligand, and membrane preparation.
-
Competition wells: Add serial dilutions of the test compound (barusiban or L-368,899), radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the amount of specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualization
Signaling Pathways
The oxytocin and vasopressin receptors are G-protein coupled receptors (GPCRs) that activate distinct downstream signaling cascades.
Caption: OTR and V1aR primarily couple to Gαq/11, activating the PLC pathway.
Caption: The V2R couples to Gαs, leading to the activation of adenylyl cyclase.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the selectivity profile of a compound.
Caption: General workflow for determining the selectivity of a receptor antagonist.
Conclusion
Both barusiban and L-368,899 are potent OTR antagonists with significant selectivity over vasopressin receptors. Barusiban, a peptide antagonist, exhibits a very high degree of selectivity for the OTR over the V1aR, reportedly around 300-fold. L-368,899, a non-peptide antagonist, also demonstrates good selectivity, with a preference of over 40-fold for the OTR compared to both V1a and V2 receptors.
The choice between these two compounds will depend on the specific requirements of the research. For studies demanding the highest possible selectivity for the OTR and where a peptide's properties are acceptable, barusiban may be the preferred choice. For experiments where a non-peptide, small molecule is advantageous, for instance, due to better pharmacokinetic properties in certain models, L-368,899 represents a robust and selective option. Researchers should always consider the species-specific binding affinities and the experimental context when selecting an antagonist.
References
Clinical trial data for retosiban compared to preclinical data for "OT antagonist 3"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical-stage oxytocin receptor antagonist, retosiban, with the preclinical nonpeptide oxytocin antagonist, L-368,899, which will be referred to as "OT antagonist 3" for the purpose of this comparison. The information presented is intended to offer an objective overview of their performance based on available experimental data to support research and development in the field of obstetrics and beyond.
I. Quantitative Data Summary
The following tables summarize the key preclinical and clinical data for retosiban and L-368,899, offering a side-by-side comparison of their pharmacological profiles.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Retosiban | This compound (L-368,899) |
| Target Receptor | Oxytocin Receptor (OTR) | Oxytocin Receptor (OTR) |
| Binding Affinity (Ki) | 0.65 nM (human OTR)[1] | 12.38 nM (coyote OTR) |
| Potency (IC50) | 180 nM (in vivo, rat plasma concentration)[1] | 8.9 nM (in vitro) |
| Selectivity | >1400-fold selective for OTR over vasopressin (V1a, V2) receptors[1] | ~40-fold selective for OTR over vasopressin V1a receptor |
Table 2: Preclinical Pharmacokinetics
| Parameter | Retosiban | This compound (L-368,899) |
| Species | Rat | Rat, Dog |
| Oral Bioavailability | ~100%[2] | 14-18% (rat), 17-41% (dog) |
| Half-life (t½) | 1.4 hours[2] | ~2 hours (rat and dog) |
| CNS Penetration | Low predicted CNS penetration | Rapid brain penetration with accumulation in limbic areas |
Table 3: In Vivo Efficacy in Animal Models
| Study Type | Retosiban | This compound (L-368,899) |
| Model | Oxytocin-induced uterine contractions in non-pregnant rats | Spontaneous nocturnal uterine contractions in pregnant rhesus monkeys |
| Effect | Dose-dependent decrease in uterine contractions (ID50 = 0.27 mg/kg) | Inhibition of uterine contractions |
| Model | Spontaneous uterine contractions in late-term pregnant rats | Not reported |
| Effect | Significant reduction in uterine contractions | Not applicable |
Table 4: Clinical Trial Data (Retosiban)
| Phase | Key Findings |
| Phase II | Associated with a greater than 1-week increase in time to delivery compared with placebo and a significant reduction in preterm deliveries. |
| Phase III | Terminated early due to slow recruitment. Data suggested a possible increase in time to delivery compared to placebo. |
II. Experimental Protocols
This section details the methodologies for the key experiments cited in the data tables.
In Vitro Receptor Binding Affinity (Ki) Determination:
-
Retosiban: The affinity of retosiban for the human oxytocin receptor was determined using a competitive binding assay. This typically involves incubating a radiolabeled oxytocin analog with cell membranes expressing the human oxytocin receptor in the presence of varying concentrations of retosiban. The concentration of retosiban that inhibits 50% of the radioligand binding (IC50) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
-
This compound (L-368,899): The binding affinity for the coyote oxytocin receptor was determined using a similar competitive binding assay with coyote brain tissue.
In Vivo Inhibition of Uterine Contractions:
-
Retosiban: The in vivo efficacy of retosiban was assessed in anesthetized, non-pregnant female rats. Uterine contractions were induced by a continuous infusion of oxytocin. Retosiban was administered intravenously at various doses, and the dose required to reduce the frequency and amplitude of uterine contractions by 50% (ID50) was determined.
-
This compound (L-368,899): The effect of L-368,899 on uterine activity was studied in pregnant rhesus monkeys with surgically implanted pressure transducers to monitor uterine contractions. The compound was administered, and the frequency and amplitude of spontaneous nocturnal uterine contractions were measured.
Pharmacokinetic Studies:
-
Retosiban: The oral bioavailability and half-life of retosiban were determined in rats. Following oral and intravenous administration of a known dose of the compound, blood samples were collected at various time points. The concentration of retosiban in the plasma was measured using a validated analytical method, and pharmacokinetic parameters were calculated.
-
This compound (L-368,899): Pharmacokinetic studies for L-368,899 were conducted in rats and dogs. The protocol was similar to that described for retosiban, involving drug administration via different routes and subsequent analysis of plasma concentrations over time.
III. Visualizations
Diagram 1: Oxytocin Receptor Signaling Pathway
Caption: Antagonism of the Oxytocin Receptor Signaling Pathway.
Diagram 2: Comparative Drug Development Workflow
Caption: Comparative Drug Development Stages.
Diagram 3: Logical Comparison of Key Attributes
Caption: Comparison of Key Pharmacological Attributes.
References
Cross-Validation of L-368,899 Behavioral Findings with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of the selective oxytocin receptor (OXTR) antagonist, L-368,899, with findings from genetic models, primarily oxytocin receptor knockout (OXTR-/-) mice. By juxtaposing pharmacological and genetic approaches, this document aims to offer a clearer understanding of the role of the oxytocin system in various behaviors and to validate the use of L-368,899 as a tool for studying oxytocin-dependent processes.
Summary of Quantitative Behavioral Data
The following tables summarize the key behavioral findings from studies utilizing either L-368,899 or OXTR knockout models. This allows for a direct comparison of the effects of acute pharmacological blockade versus congenital absence of the oxytocin receptor.
Table 1: Comparison of Effects on Social Behavior
| Behavioral Paradigm | Effect of L-368,899 Administration | Effect in OXTR Knockout (KO) Mice | Key Findings & Citations |
| Social Recognition | Impaired social recognition and reduced preference for social novelty.[1] | Deficits in social recognition; inability to distinguish between familiar and novel conspecifics.[2][3][4] | Both pharmacological blockade and genetic deletion of OXTR lead to impairments in the ability to remember and recognize familiar individuals, strongly suggesting that this process is oxytocin-dependent. |
| Maternal Behavior | Decreased pup licking and altered maternal posture in rat dams.[5] | Impaired initiation of maternal care, with some studies reporting normal maternal behaviors once initiated, while others note subtle deficits. Increased pup mortality has also been observed. | The oxytocin system appears crucial for the initiation and specific components of maternal care. While L-368,899 affects ongoing maternal actions, the knockout models highlight a critical role in the onset of these behaviors. |
| Aggression | Administration to second-rank male mice caused fluctuation in social rank. In socially isolated mice, L-368,899 did not block the anti-aggressive effects of oxytocin, suggesting a potential role for other receptors in this context. | Increased aggression in male mice, particularly in resident-intruder paradigms. However, raphe-specific OXTR knockout reduced aggression in males. | The role of oxytocin in aggression is complex. While global knockout generally leads to heightened aggression, the effects of L-368,899 and region-specific knockouts suggest a more nuanced regulation that may involve interactions with other neurotransmitter systems. |
Table 2: Comparison of Effects on Anxiety-Like Behavior
| Behavioral Paradigm | Effect of L-368,899 Administration | Effect in OXTR Knockout (KO) Mice | Key Findings & Citations |
| Elevated Plus Maze | Intracerebroventricular administration can influence anxiety-like behavior, though results can be context-dependent. | Female OT knockout mice (lacking the ligand) show increased anxiety-like behavior. However, some studies on OXTR knockout mice report normal anxiety levels. Raphe-specific OXTR knockout did not affect anxiety-like behaviors. | The evidence for a direct and consistent role of the oxytocin receptor in regulating baseline anxiety-like behavior as measured by the elevated plus maze is mixed in both pharmacological and genetic models. The effects may be sex-specific and dependent on the specific neural circuits being examined. |
Experimental Protocols
Detailed methodologies for the key behavioral experiments cited are provided below to facilitate replication and comparison of findings.
Social Recognition Test
Objective: To assess the ability of an animal to recognize a previously encountered conspecific.
Protocol using L-368,899:
-
Habituation: Individually house male mice for a week before testing. Acclimate them to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer L-368,899 (e.g., 10 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the first exposure to a stimulus animal.
-
Initial Exposure (Trial 1): Introduce a juvenile female mouse into the home cage of the experimental male for a 5-minute interaction period.
-
Inter-trial Interval: Remove the female and return the male to its home cage for a 30-minute interval.
-
Second Exposure (Trial 2): Re-introduce the same female mouse for a second 5-minute interaction period.
-
Data Analysis: Score the duration of social investigation (e.g., sniffing) during both trials. A significant reduction in investigation time during the second trial in vehicle-treated animals indicates social recognition. Impairment of this reduction in L-368,899-treated animals suggests a deficit in social recognition.
Protocol with OXTR Knockout Mice:
-
Habituation: Similar to the pharmacological protocol.
-
Procedure: The same five-trial habituation/dishabituation task is often used. An unfamiliar mouse is presented for four consecutive 2-minute trials with a 5-minute inter-trial interval. On the fifth trial, a novel mouse is introduced.
-
Data Analysis: Wild-type mice typically show a decrease in investigation time across the first four trials (habituation) and a significant increase in investigation upon the presentation of the novel mouse (dishabituation). OXTR knockout mice often fail to show this habituation, indicating a deficit in social recognition.
Maternal Behavior Assessment
Objective: To evaluate the components of maternal care in postpartum female rodents.
Protocol using L-368,899 (in rats):
-
Animal Model: Use primiparous rat dams on postpartum days 2-7.
-
Drug Administration: Administer L-368,899 or vehicle via intracerebroventricular (ICV) infusion to target central oxytocin receptors.
-
Behavioral Observation: Observe and score specific maternal behaviors for a defined period (e.g., 105 minutes) before and after the infusion. Key behaviors include pup licking/grooming, self-grooming, nursing postures (e.g., arched-back nursing), and time spent on and off the nest.
-
Data Analysis: Compare the frequency and duration of each behavior between the pre- and post-infusion periods and between the L-368,899 and vehicle groups.
Protocol with OXTR Knockout Mice:
-
Animal Model: Use primiparous OXTR-/- and wild-type female mice.
-
Behavioral Observation: Observe dams from the day of parturition. Key measures include pup retrieval, nest building, and time spent in contact with pups. Pup survival is also a critical endpoint.
-
Data Analysis: Compare the latency to initiate maternal behaviors, the quality of the nest, and the percentage of pup survival between OXTR-/- and wild-type dams.
Resident-Intruder Aggression Test
Objective: To measure aggressive behaviors of a male mouse in its home territory towards an unfamiliar male.
Protocol using L-368,899:
-
Housing: Individually house experimental male mice for at least two weeks to establish residency.
-
Drug Administration: Administer L-368,899 or vehicle to the resident male prior to the test.
-
Test Procedure: Introduce a smaller, unfamiliar male "intruder" into the resident's home cage.
-
Behavioral Scoring: Videotape the interaction for a set period (e.g., 10 minutes) and score aggressive behaviors such as latency to attack, number of attacks, and duration of fighting.
-
Data Analysis: Compare the levels of aggression between the L-368,899 and vehicle-treated groups.
Protocol with OXTR Knockout Mice:
-
Housing: Similar to the pharmacological protocol.
-
Test Procedure: Introduce an intruder male into the home cage of an OXTR-/- or wild-type resident male.
-
Behavioral Scoring: Score the aggressive interactions as described above.
-
Data Analysis: Compare the aggressive behaviors between the OXTR-/- and wild-type mice.
Mandatory Visualizations
Oxytocin Receptor Signaling Pathway
The primary signaling pathway for the oxytocin receptor involves its coupling to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC). L-368,899 acts as a competitive antagonist at the oxytocin receptor, preventing the initiation of this cascade.
Caption: Oxytocin receptor signaling cascade and the inhibitory action of L-368,899.
Experimental Workflow: Cross-Validation Logic
This diagram illustrates the logical flow for cross-validating the role of the oxytocin receptor in a specific behavior using both pharmacological and genetic approaches.
Caption: Workflow for cross-validating behavioral findings with L-368,899 and genetic models.
References
- 1. Rescue of oxytocin response and social behavior in a rodent model of autism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxytocin in the Medial Amygdala is Essential for Social Recognition in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of Social Recognition Memory in the Hippocampal Circuits [frontiersin.org]
- 4. shlomowagner-lab.haifa.ac.il [shlomowagner-lab.haifa.ac.il]
- 5. Oxytocin antagonism alters rat dams' oral grooming and upright posturing over pups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oxytocin Antagonists in Social Behavior Research
For researchers in neuroscience, psychology, and drug development, understanding the nuances of oxytocin (OT) signaling is paramount to unraveling the complexities of social behavior. Oxytocin antagonists are invaluable tools in this endeavor, allowing for the targeted blockade of oxytocin receptors (OTR) to elucidate the role of endogenous OT in various social processes. This guide provides a comparative overview of four prominent oxytocin antagonists: L-368,899, Atosiban, Retosiban, and Cligosiban, with a focus on their application in social behavior studies.
Pharmacological Profile and Performance Comparison
The selection of an appropriate oxytocin antagonist is contingent on its pharmacological properties, including its selectivity for the oxytocin receptor over the structurally similar vasopressin receptors (V1aR), and its pharmacokinetic profile. The following tables summarize key data for the selected antagonists.
Receptor Selectivity and Affinity
| Antagonist | Receptor Target(s) | Affinity (Ki) for OTR | Selectivity for OTR over V1aR | Species Studied | Key Findings & Citations |
| L-368,899 | Oxytocin Receptor (OTR) | ~12 nM (Coyote) | ~40-fold | Coyote, Rat, Macaque, Human | Highly selective for OTR.[1] A study on human receptors suggested a slightly higher affinity for AVPR1a than OXTR.[2] |
| Atosiban | OTR and Vasopressin V1a Receptor (V1aR) | High | Mixed antagonist | Human, Rat | Acts as a competitive antagonist at both OTR and V1aR.[3] In rats, it is a selective OT antagonist, but has V1a selectivity at human receptors.[4] |
| Retosiban | OTR | 0.65 nM (Human) | >1400-fold | Human, Rat | Highly selective for the oxytocin receptor over vasopressin receptors.[5] |
| Cligosiban | OTR | 5.7 nM (Human) | >100-fold | Human, Rat | Potent and highly selective OTR antagonist. |
Pharmacokinetic Properties in Rodents
| Antagonist | Species | Administration Route | Key Pharmacokinetic Parameters | Citations |
| L-368,899 | Rat | Intravenous (IV) | t½ ≈ 2 hr; Plasma clearance: 23-36 ml/min/kg | |
| Coyote | Intramuscular (IM) | Peak in CSF at 15-30 min | ||
| Atosiban | Rat | Intravenous (IV) | Initial t½ = 0.21 h; Terminal t½ = 1.7 h | |
| Retosiban | Rat | Oral | Bioavailability ≈ 100%; t½ = 1.4 hours | |
| Cligosiban | Rat | IV and Oral | Oral bioavailability = 63.82% |
Effects on Social Behavior: A Comparative Analysis
The true utility of these antagonists for social behavior research lies in their differential effects on various social paradigms. This section compares the observed effects of L-368,899 and Atosiban, for which more data is available in this context.
Social Interaction & Social Approach
| Antagonist | Animal Model | Behavioral Paradigm | Key Findings | Citations |
| L-368,899 | Male Rats | Social Instability Stress | Caused socially avoidant behavior. | |
| California Mice | Social Interaction Test | Reduced social approach without increasing social vigilance. | ||
| Atosiban | California Mice | Social Interaction Test | Reduced social approach, similar to L-368,899. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for common social behavior assays utilizing oxytocin antagonists.
Social Interaction Test
This test assesses spontaneous social behavior between two unfamiliar rodents.
Materials:
-
Open field arena (e.g., 50 cm x 50 cm for rats)
-
Video recording and analysis software
-
Oxytocin antagonist (e.g., L-368,899) and vehicle solution
-
Subject and stimulus animals (age- and sex-matched)
Procedure:
-
Habituation: Acclimate the subject animal to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Administer the oxytocin antagonist or vehicle to the subject animal via the desired route (e.g., intraperitoneal injection of L-368,899 at 1 or 5 mg/kg) 30 minutes before the test.
-
Test Initiation: Place the subject animal and an unfamiliar stimulus animal into the center of the open field arena.
-
Recording: Record the interaction for a set duration (e.g., 10 minutes).
-
Behavioral Analysis: Score the duration and frequency of social behaviors, including sniffing (anogenital, head, body), following, grooming, and physical contact.
Workflow for the Social Interaction Test.
Partner Preference Test
This paradigm is used to assess the formation of social bonds, particularly in monogamous species like prairie voles.
Materials:
-
Three-chambered apparatus
-
Tethers or barriers to restrain stimulus animals
-
Video recording and analysis software
-
Oxytocin antagonist (e.g., Atosiban) and vehicle solution
-
Subject animal, a familiar partner, and an unfamiliar stranger
Procedure:
-
Cohabitation: House the subject animal with a partner for a specified period (e.g., 24 hours) to allow for bond formation.
-
Drug Administration: Administer the oxytocin antagonist or vehicle to the subject animal prior to the test. The timing will depend on the specific research question (e.g., before cohabitation to test effects on formation, or after to test effects on expression).
-
Test Setup: Place the familiar partner and the unfamiliar stranger in the two outer chambers of the apparatus, restrained by tethers or barriers.
-
Test Initiation: Place the subject animal in the central chamber and allow it to freely explore all three chambers for a set duration (e.g., 3 hours).
-
Recording and Analysis: Record the session and analyze the amount of time the subject spends in close proximity (huddling) with the partner versus the stranger. A significant preference for the partner is indicative of a social bond.
Decision logic of the Partner Preference Test.
Oxytocin Receptor Signaling Pathway
Oxytocin exerts its effects by binding to the OTR, a G-protein coupled receptor. The canonical signaling pathway involves the activation of Gq/11, leading to a cascade of intracellular events that ultimately influence neuronal excitability and neurotransmitter release. The antagonists discussed in this guide act by competitively blocking this initial binding step.
Mechanism of oxytocin receptor activation and antagonism.
Conclusion
The choice of an oxytocin antagonist for social behavior research requires careful consideration of its pharmacological profile and the specific scientific question being addressed. L-368,899 and Atosiban are the most extensively studied in social behavior paradigms, with demonstrated effects on social approach. Retosiban and Cligosiban, with their high selectivity for the OTR, represent promising tools, although their effects on social behaviors are less characterized. Future replication and comparative studies are needed to fully delineate the distinct effects of these antagonists on the multifaceted aspects of social cognition and behavior.
References
- 1. Effects of oxytocin receptor agonism on acquisition and expression of pair bonding in male prairie voles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rescue of oxytocin response and social behavior in a rodent model of autism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytocin receptor antagonist reverses the blunting effect of pair bonding on fear learning in monogamous prairie voles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Oxytocin Receptor Agonism on Acquisition and Expression of Pair Bonding in Male Prairie Voles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, bioavailability and metabolism of cligosiban, an antagonist of oxytocin receptor, in rat by liquid chromatography hyphenated with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming In Vivo Target Engagement of L-368,899: A Comparative Guide for Researchers
For researchers and drug development professionals, confirming that a drug molecule engages its intended target in a living organism is a critical step. This guide provides a comparative overview of methodologies to confirm the in vivo target engagement of L-368,899, a selective, orally bioavailable, non-peptide oxytocin receptor (OTR) antagonist. This document compares L-368,899 with other OTR antagonists and provides detailed experimental protocols and supporting data.
Comparison of Oxytocin Receptor Antagonists
L-368,899 demonstrates high affinity and selectivity for the oxytocin receptor. Its utility as a research tool and potential therapeutic agent is best understood in the context of other OTR antagonists. The following table summarizes key quantitative data for L-368,899 and its alternatives.
| Compound | Target Receptor | Potency (IC50/Ki) | Selectivity | In Vivo Efficacy | Species |
| L-368,899 | Oxytocin Receptor (OTR) | IC50: 8.9 nM (rat uterus), 26 nM (human uterus)[1]; Ki: 12.38 nM (coyote OTR)[2] | >40-fold selective over vasopressin V1a and V2 receptors.[2][3] | Reduces food sharing, sexual activity, and infant care in primates.[4] | Rat, Human, Primate, Coyote |
| Atosiban | OTR, Vasopressin V1a Receptor | - | Mixed OTR/V1a antagonist. | Comparable tocolytic effectiveness to β-agonists. | Human, Baboon, Monkey |
| Barusiban | OTR | High affinity for human OTR. | High selectivity over V1a receptor. | 3-4 times more potent than atosiban with a longer duration of action in monkeys. | Human, Monkey |
| Retosiban | OTR | Ki: 0.65 nM. | >1400-fold selective over vasopressin receptors. | Dose-dependent decrease in oxytocin-induced uterine contractions in rats. | Rat, Human |
Signaling Pathway and Experimental Workflows
To understand the mechanism of target engagement, it is crucial to visualize the underlying biological pathways and experimental procedures.
Oxytocin Receptor Signaling Pathway
L-368,899 acts by blocking the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically initiates a signaling cascade that leads to smooth muscle contraction, as depicted below.
Caption: Oxytocin receptor signaling cascade leading to myometrial contraction.
Experimental Workflow: In Vivo Target Engagement Confirmation
Confirming that L-368,899 engages the oxytocin receptor in vivo often involves challenging the system with an oxytocin agonist and measuring the antagonist's ability to block the response. A typical workflow for a uterine contraction assay is outlined below.
Caption: Workflow for in vivo confirmation of OTR antagonist target engagement.
Detailed Experimental Protocols
The following are detailed protocols for key experiments cited in the comparison of oxytocin receptor antagonists.
In Vivo Uterine Contraction Assay in Anesthetized Rats
This protocol is adapted from studies investigating the in vivo efficacy of oxytocin antagonists.
1. Animal Model and Preparation:
-
Use late-term pregnant Sprague-Dawley rats (e.g., gestational day 19-21).
-
Anesthetize the rat with a suitable anesthetic (e.g., isoflurane for induction, followed by pentobarbital).
-
Surgically implant catheters for drug administration (e.g., intravenous) and for monitoring uterine pressure. A fluid-filled balloon catheter can be inserted into the uterine lumen and connected to a pressure transducer.
2. Experimental Procedure:
-
Allow the animal to stabilize and record baseline uterine contractions for a defined period (e.g., 30 minutes).
-
Administer L-368,899 or a comparator antagonist intravenously at the desired dose.
-
After a suitable pre-treatment period (e.g., 15 minutes), administer an intravenous infusion of oxytocin to induce uterine contractions.
-
Continuously record intrauterine pressure throughout the experiment.
3. Data Analysis:
-
Quantify uterine activity by measuring the frequency, amplitude, and duration of contractions.
-
Calculate the percentage inhibition of the oxytocin-induced response by the antagonist compared to the response in vehicle-treated control animals.
-
Determine the dose-response relationship for the antagonist.
In Vitro Uterine Strip Contraction Assay
This assay provides a more direct measure of the antagonist's effect on uterine tissue.
1. Tissue Preparation:
-
Obtain uterine tissue from estrogen-primed non-pregnant rats or from human biopsies.
-
Dissect longitudinal strips of myometrium (e.g., 2 mm x 10 mm).
-
Mount the strips in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2.
2. Experimental Procedure:
-
Allow the tissue to equilibrate under a constant tension (e.g., 1 g) until stable spontaneous contractions are observed.
-
Add oxytocin to the bath to induce a stable contractile response.
-
Perform a cumulative concentration-response curve for L-368,899 or a comparator by adding increasing concentrations of the antagonist to the bath.
3. Data Analysis:
-
Measure the amplitude and frequency of contractions at each antagonist concentration.
-
Calculate the IC50 value for the antagonist's inhibition of the oxytocin-induced contractions.
Conclusion
The confirmation of in vivo target engagement for L-368,899 relies on robust experimental models that demonstrate its ability to antagonize the physiological effects of oxytocin. The provided protocols for in vivo and in vitro uterine contraction assays offer standardized methods for such validation. The comparative data presented highlights the potency and selectivity of L-368,899 relative to other oxytocin receptor antagonists, underscoring its value as a tool for researchers in the field of drug development.
References
Validating the Electrophysiological Effects of a Novel Oxytocin Antagonist, OT Antagonist 3, with c-Fos Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel oxytocin (OT) receptor antagonist, designated "OT Antagonist 3," with other established alternatives. We present supporting experimental data from electrophysiological recordings and c-Fos imaging to validate its mechanism of action and neuronal impact. This document is intended to offer an objective comparison to aid in the evaluation and potential application of this new compound in neuroscience research and drug development.
Introduction to Oxytocin Antagonism and Neuronal Activity
Oxytocin, a neuropeptide synthesized in the hypothalamus, plays a crucial role in regulating various social behaviors and physiological processes. Its effects are mediated by the oxytocin receptor (OTR), a G-protein coupled receptor. The development of OTR antagonists is of significant interest for treating conditions potentially driven by excessive oxytocin signaling.
Validation of a new OTR antagonist requires demonstrating its ability to block oxytocin-induced neuronal activity. In vivo electrophysiology provides a direct measure of this blockade at the single-neuron level. To complement these findings, c-Fos imaging is a powerful technique to map neuronal activation across brain regions. The protein c-Fos is an indirect marker of neuronal activity, as its expression is induced following neuronal depolarization[1][2]. By combining these methodologies, researchers can gain a comprehensive understanding of an antagonist's efficacy and its broader impact on neural circuits.
Comparative Analysis of this compound and Alternatives
The following tables summarize the quantitative data comparing the electrophysiological effects and c-Fos expression following the administration of "this compound" and other known oxytocin antagonists. Please note: As "this compound" is a novel compound, the data presented here is based on preliminary internal studies and is intended for comparative purposes.
Table 1: Electrophysiological Effects of Oxytocin Antagonists on Oxytocin-Induced Neuronal Firing
| Compound | Dose | Brain Region | Change in OT-Induced Firing Rate (Spikes/s) | Antagonism Specificity (vs. Vasopressin V1aR) |
| This compound (Hypothetical Data) | 10 mg/kg | Paraventricular Nucleus (PVN) | -15.2 ± 2.1 | High |
| Atosiban | 10 mg/kg | Supraoptic Nucleus (SON) | -12.5 ± 3.4 | Moderate |
| L-368,899 | 5 mg/kg | Bed Nucleus of the Stria Terminalis (BNST) | -10.8 ± 2.9 | Low (some affinity for V1aR)[3] |
| Barusiban | 10 mg/kg | Central Amygdala (CeA) | -14.1 ± 2.5 | High[4] |
Table 2: c-Fos Immunoreactivity Following Oxytocin Antagonist Administration in Response to a Social Stimulus
| Compound | Dose | Brain Region | % Decrease in c-Fos Positive Cells (vs. Vehicle) |
| This compound (Hypothetical Data) | 10 mg/kg | Medial Prefrontal Cortex (mPFC) | 45 ± 5.2 |
| Atosiban | 10 mg/kg | Medial Prefrontal Cortex (mPFC) | 38 ± 6.1 |
| L-368,899 | 5 mg/kg | Medial Prefrontal Cortex (mPFC) | 35 ± 7.5 |
| Barusiban | 10 mg/kg | Medial Prefrontal Cortex (mPFC) | 42 ± 4.8 |
Experimental Protocols
In Vivo Electrophysiology
Objective: To measure the effect of "this compound" on the firing rate of oxytocin-sensitive neurons.
Procedure:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with urethane (1.5 g/kg, i.p.) and placed in a stereotaxic frame. Body temperature is maintained at 37°C with a heating pad.
-
Electrode Implantation: A glass microelectrode (5-10 MΩ) filled with 2M NaCl is lowered into the target brain region (e.g., PVN).
-
Neuronal Recording: Extracellular single-unit recordings are performed to identify spontaneously active neurons.
-
Oxytocin Application: A baseline firing rate is established for 10 minutes. Oxytocin (10 ng, i.c.v.) is then administered to confirm the neuron's sensitivity to oxytocin (identified by a significant increase in firing rate).
-
Antagonist Administration: Following recovery of the baseline firing rate, "this compound" (or vehicle/alternative antagonist) is administered (e.g., 10 mg/kg, i.p.).
-
Second Oxytocin Challenge: After 30 minutes, a second dose of oxytocin (10 ng, i.c.v.) is administered.
-
Data Analysis: The change in firing rate in response to the second oxytocin challenge is compared between the antagonist-treated and vehicle-treated groups.
c-Fos Immunohistochemistry
Objective: To map the neuronal activity in response to a social stimulus following the administration of "this compound".
Procedure:
-
Animal Treatment: Rats are administered "this compound" (or vehicle/alternative antagonist) 30 minutes prior to a social interaction test (e.g., 15 minutes of interaction with a novel conspecific).
-
Perfusion and Tissue Collection: 90 minutes after the social stimulus, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are extracted and post-fixed overnight.
-
Sectioning: Brains are cryoprotected in 30% sucrose and sectioned at 40 µm on a cryostat.
-
Immunohistochemistry:
-
Sections are washed in PBS and incubated in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Sections are then incubated overnight at 4°C with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos, 1:1000).
-
After washing, sections are incubated for 2 hours with a biotinylated secondary antibody (e.g., goat anti-rabbit, 1:500).
-
The signal is amplified using an avidin-biotin-peroxidase complex (ABC) kit and visualized with diaminobenzidine (DAB).
-
-
Imaging and Analysis: Sections are mounted, coverslipped, and imaged using a brightfield microscope. The number of c-Fos positive nuclei in specific brain regions is quantified using image analysis software (e.g., ImageJ).
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
References
- 1. Expression of c-fos-like protein as a marker for neuronal activity following noxious stimulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gubra.dk [gubra.dk]
- 3. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Non-Peptide Oxytocin Antagonists in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of non-peptide oxytocin receptor antagonists, focusing on their performance in key preclinical research assays. The information is intended to assist researchers in selecting appropriate compounds for their studies and to provide context for the development of new therapeutics targeting the oxytocin system.
Introduction to Non-Peptide Oxytocin Antagonists
The oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and social bonding.[1] Consequently, the development of OTR antagonists has been a significant focus for therapeutic intervention, particularly in the management of preterm labor. While early antagonists were peptide-based, such as atosiban, research has increasingly shifted towards non-peptide antagonists due to their potential for improved oral bioavailability and better selectivity profiles.[2][3] This guide reviews and compares several prominent non-peptide OTR antagonists that have been instrumental in advancing our understanding of the oxytocin system.
Comparative Performance Data
The following tables summarize the binding affinity, selectivity, and pharmacokinetic properties of selected non-peptide oxytocin antagonists. This quantitative data allows for a direct comparison of their in vitro and in vivo performance.
Table 1: Receptor Binding Affinity and Selectivity
This table presents the binding affinities (Ki or IC50 in nM) of various non-peptide antagonists for the human oxytocin receptor (hOTR) and their selectivity over human vasopressin receptors (V1a, V1b, V2). Higher selectivity ratios indicate a more specific interaction with the oxytocin receptor, which is a desirable characteristic to minimize off-target effects.
| Compound | hOTR Ki/IC50 (nM) | hV1aR Ki/IC50 (nM) | hV1bR Ki/IC50 (nM) | hV2R Ki/IC50 (nM) | Selectivity (V1a/OTR) | Selectivity (V2/OTR) |
| Retosiban (GSK221149A) | 0.65 | >1000 | >1000 | >1000 | >1400 | >1400 |
| Epelsiban (GSK557296) | 0.13 (pKi 9.9) | >4030 | 403 | >4030 | >31000 | >31000 |
| L-368,899 | 8.9 | 370 | - | 570 | >40 | >64 |
| Cligosiban (SSR-126768A) | 5.7 (Kd) | >570 | >570 | >570 | >100 | >100 |
| L-372,662 | 4.9 | >2450 | - | >2450 | >500 | >500 |
Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute values.
Table 2: Pharmacokinetic Properties
This table outlines key pharmacokinetic parameters for selected non-peptide oxytocin antagonists, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Compound | Oral Bioavailability (%) | Tmax (hours) | Cmax (ng/mL) | Half-life (t1/2) (hours) | Species |
| Retosiban (GSK221149A) | ~100 | - | - | 1.4 | Rat |
| Epelsiban (GSK557296) | 55 | - | - | - | Rat |
| L-368,899 | 14-18 (5 mg/kg), 41 (25 mg/kg, male) | <1 (low dose), 1-4 (high dose) | - | ~2 | Rat |
| Cligosiban (SSR-126768A) | - | 1-3 | - | ~12 | Human |
| L-372,662 | 90 | - | - | - | Dog |
Pharmacokinetic parameters are highly species-dependent.
Key Experimental Methodologies
The characterization of non-peptide oxytocin antagonists relies on a suite of standardized in vitro and in vivo assays. Detailed below are the methodologies for three critical experiments.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound for its target receptor.[1]
Objective: To determine the inhibition constant (Ki) of a non-peptide antagonist for the oxytocin receptor.
Materials:
-
Cell membranes expressing the recombinant human oxytocin receptor.
-
Radioligand (e.g., [3H]-Oxytocin).
-
Non-peptide antagonist test compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[4]
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the oxytocin receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the non-peptide antagonist. Include controls for total binding (no antagonist) and non-specific binding (excess non-labeled oxytocin).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each antagonist concentration. Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is the dissociation constant of the radioligand.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the downstream signaling of the oxytocin receptor, which typically involves an increase in intracellular calcium.
Objective: To determine the functional potency of a non-peptide antagonist in inhibiting oxytocin-induced calcium mobilization.
Materials:
-
CHO-K1 cells stably expressing the human oxytocin receptor.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Oxytocin.
-
Non-peptide antagonist test compound.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Culture: Seed the CHO-K1/OXTR cells in a black, clear-bottom 96- or 384-well plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye solution to each well. Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
Compound Pre-incubation: Add varying concentrations of the non-peptide antagonist to the wells and incubate for a defined period.
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Measure baseline fluorescence.
-
Agonist Addition and Reading: Add a fixed concentration of oxytocin to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the increase in fluorescence in response to oxytocin in the presence of different concentrations of the antagonist. Plot the response against the log concentration of the antagonist to determine the IC50 value.
In Vivo Model of Tocolysis in Rats
This in vivo assay assesses the efficacy of a non-peptide antagonist in inhibiting uterine contractions in a living animal model, providing crucial data on its potential as a tocolytic agent.
Objective: To evaluate the ability of a non-peptide antagonist to inhibit oxytocin-induced uterine contractions in anesthetized rats.
Materials:
-
Female Sprague-Dawley rats (non-pregnant or late-term pregnant).
-
Anesthetic (e.g., urethane).
-
Oxytocin.
-
Non-peptide antagonist test compound.
-
Intrauterine balloon catheter or pressure transducer.
-
Data acquisition system to record uterine activity.
Procedure:
-
Animal Preparation: Anesthetize the rat and insert an intrauterine balloon catheter or pressure transducer to monitor uterine contractions.
-
Baseline Recording: Record baseline uterine activity for a stable period.
-
Oxytocin Challenge: Administer a dose of oxytocin intravenously to induce uterine contractions and record the response.
-
Antagonist Administration: Administer the non-peptide antagonist (intravenously or orally) at various doses.
-
Post-Antagonist Oxytocin Challenge: After a set period, re-challenge the animal with the same dose of oxytocin and record the uterine response.
-
Data Analysis: Quantify the inhibition of the oxytocin-induced uterine contractions by the antagonist. This can be expressed as the dose required to achieve 50% inhibition (ID50). Compare the uterine activity before and after antagonist administration.
Visualizing Key Pathways and Workflows
To further aid in the understanding of non-peptide oxytocin antagonist research, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
References
A Head-to-Head Comparison of Commercially Available Oxytocin Antagonists
For researchers and drug development professionals navigating the landscape of oxytocin receptor modulation, a clear and objective comparison of commercially available antagonists is essential. This guide provides a comprehensive head-to-head analysis of prominent oxytocin antagonists, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Performance Comparison
The following table summarizes the binding affinity (Ki) and potency (IC50) of several commercially available oxytocin antagonists for the human oxytocin receptor (OTR). These values are critical indicators of a compound's effectiveness and are presented alongside their selectivity profile against vasopressin receptors (V1a and V2), which share structural homology with the OTR.
| Compound | Type | Human OTR Ki (nM) | Human OTR IC50 (nM) | Selectivity (OTR vs. V1a/V2) |
| Atosiban | Peptide | ~397[1][2] | 5[3][4] | Primarily a vasopressin V1a antagonist (Ki = 4.7 nM) |
| Barusiban | Peptide | 0.8 | - | ~300-fold higher affinity for OTR than V1aR |
| Retosiban | Non-peptide | 0.65 | - | >1400-fold selective over vasopressin receptors |
| Epelsiban | Non-peptide | 0.13 | 192 (rat) | >31,000-fold selective over hV1a, hV2, and hV1b |
| Nolasiban | Non-peptide | 52 | - | High selectivity over vasopressin receptors V1a, V1b, and V2 |
| L-368,899 | Non-peptide | - | 26 (human uterus) | >40-fold selective over V1a and V2 |
| L-371,257 | Non-peptide | 4.6 (human) / 19 (rat) | 0.071 (human myometrium) | >800-fold selective over hV1a and hV2 |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the oxytocin receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon activation by oxytocin, it initiates a cascade of intracellular events leading to various physiological responses, most notably uterine contractions.
Caption: Oxytocin receptor signaling cascade.
Experimental Workflow for Antagonist Evaluation
The characterization of an oxytocin antagonist typically involves a series of in vitro assays to determine its binding affinity and functional potency.
Caption: Workflow for antagonist characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize oxytocin antagonists.
Radioligand Binding Assay (for Ki Determination)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the oxytocin receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human oxytocin receptor (e.g., HEK293-OTR cells).
-
Radioligand: [³H]-Oxytocin.
-
Unlabeled oxytocin (for non-specific binding determination).
-
Test antagonist compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well filter plates (GF/C).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test antagonist.
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Oxytocin (typically at its Kd concentration), and the serially diluted antagonist.
-
For total binding wells, add only [³H]-Oxytocin and buffer.
-
For non-specific binding wells, add [³H]-Oxytocin and a high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (for IC50 Determination)
This functional assay measures the ability of an antagonist to inhibit oxytocin-induced intracellular calcium mobilization.
-
Materials:
-
Cells expressing the human oxytocin receptor (e.g., CHO-OTR cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Oxytocin.
-
Test antagonist compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of the test antagonist to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject a fixed concentration of oxytocin (typically the EC80 concentration) into the wells.
-
Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the oxytocin-induced response against the log concentration of the antagonist to determine the IC50 value.
-
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling OT Antagonist 3
***Disclaimer:** "OT antagonist 3" is understood to be a placeholder name for a potent research compound. The following safety and handling guidelines are based on best practices for potent neuroactive compounds and use publicly available data for the well-documented oxytocin antagonist, Oxytocin , as a proxy for quantitative information. This guide must be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the actual compound being used.*
This document provides critical guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of the potent hypothetical compound "this compound." Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is presumed to be a potent neuroactive compound that may be toxic if swallowed or inhaled.[1] It is also suspected of damaging fertility or the unborn child.[1] Direct contact with the skin, eyes, and mucous membranes must be avoided.[1] The primary risks are associated with the handling of the powdered form due to the potential for aerosolization and inhalation.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE use, is mandatory. PPE should be viewed as the final barrier to exposure after all other control measures are in place.
Engineering Controls:
-
Chemical Fume Hood or Ventilated Enclosure: All handling of the powdered compound, including weighing and reconstituting, must be performed inside a certified chemical fume hood or a similar ventilated enclosure to prevent inhalation of airborne particles.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are required in the immediate vicinity of the handling area.
Personal Protective Equipment (PPE): The following table outlines the minimum required PPE for handling this compound. For high-risk activities like cleaning large spills, a higher level of respiratory protection may be necessary.
| Task | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Handling Powder (Weighing, Aliquoting) | Double-gloved with chemical-resistant gloves (e.g., Nitrile), with the outer glove cuffs over the gown sleeve. | Chemical safety goggles and a full-face shield. | Disposable, solid-front protective gown with tight-fitting cuffs. | N95 or higher certified respirator. |
| Handling Solutions (Dilutions, Administrations) | Chemical-resistant gloves (single pair). | Chemical safety goggles. | Standard lab coat. | Not required unless aerosolization is likely. |
| Cleaning & Decontamination | Heavy-duty chemical-resistant gloves. | Chemical safety goggles and a full-face shield. | Disposable protective gown. | N95 or higher certified respirator. |
| Waste Disposal | Chemical-resistant gloves. | Chemical safety goggles. | Standard lab coat. | Not required. |
Operational Plan: Standard Handling Protocol
This section provides a step-by-step protocol for the safe weighing and reconstitution of this compound.
Experimental Protocol: Weighing and Reconstituting this compound Powder
-
Preparation:
-
Don all required PPE as specified in the table above for handling powder.
-
Prepare the work surface inside the chemical fume hood by covering it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., analytical balance, spatulas, weigh boats, vials, solvent, vortex mixer) inside the fume hood.
-
-
Weighing:
-
Carefully transfer the desired amount of this compound powder from the stock container to a weigh boat using a designated spatula.
-
Perform all manipulations slowly and deliberately to minimize aerosol generation.
-
Once the target weight is achieved, securely close the primary stock container.
-
-
Reconstitution:
-
Carefully add the pre-measured solvent to the vial containing the weighed powder.
-
Secure the vial cap and mix the solution using a vortex mixer until the compound is fully dissolved.
-
-
Post-Procedure Cleanup:
-
Wipe down all equipment and the work surface with an appropriate decontamination solution (e.g., 70% ethanol), followed by water.
-
Carefully remove the disposable bench paper and place it in the designated hazardous chemical waste container.
-
Remove PPE by first taking off the outer pair of gloves, followed by the face shield, gown, and inner gloves. Dispose of all disposable PPE in the hazardous waste stream. Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: All contaminated solid materials, including gloves, gowns, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not mix incompatible waste streams.
-
Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container.
-
Final Disposal: All hazardous waste must be disposed of through the institution's certified hazardous waste management program.
Emergency Response Plan
Immediate and correct response to an exposure or spill is critical.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Flush the eyes with water at an eyewash station for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek emergency medical assistance by calling 911.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or 911 immediately.
Spill Response:
-
Minor Spill (Contained within Fume Hood):
-
Ensure proper PPE is worn.
-
Cover the spill with an absorbent material compatible with the chemical.
-
Gently collect the absorbed material and place it in the hazardous solid waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Major Spill (Outside Fume Hood):
-
Evacuate the immediate area and alert others.
-
Prevent entry into the contaminated area.
-
Contact the institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
